Alogliptin Impurity 16
Beschreibung
Eigenschaften
CAS-Nummer |
1430222-09-5 |
|---|---|
Molekularformel |
C26H23N5O4 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
2-[[6-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C26H23N5O4/c1-28-23(32)13-22(30(26(28)35)15-18-8-3-2-7-17(18)14-27)29-12-6-9-19(16-29)31-24(33)20-10-4-5-11-21(20)25(31)34/h2-5,7-8,10-11,13,19H,6,9,12,15-16H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
GETDIXFOQADGMA-LJQANCHMSA-N |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Alogliptin Impurity 16: A Comprehensive Technical Guide
An In-depth Exploration of the Chemical Structure, Formation, and Analytical Control of a Key Alogliptin Degradation Product
Authored by: A Senior Application Scientist
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of Alogliptin Impurity 16, a known degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin. The guide elucidates the chemical structure of this impurity, explores its primary formation pathway via hydrolysis, and presents a comprehensive overview of the analytical methodologies required for its detection and quantification. By synthesizing information from peer-reviewed literature and established regulatory frameworks, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of alogliptin-containing drug products.
Introduction to Alogliptin and the Imperative of Impurity Profiling
Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, prescribed for the treatment of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones, alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The presence of impurities, which can arise from the manufacturing process or degradation of the drug substance over time, can potentially impact the quality and safety of the final drug product.
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in new drug substances, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[2][3] These guidelines necessitate the identification and characterization of impurities present at levels above a certain threshold, and the implementation of appropriate control strategies. This guide focuses specifically on this compound, providing the in-depth technical information required to understand and manage this particular impurity.
Unveiling the Chemical Identity of this compound
This compound is a degradation product of alogliptin, characterized by the hydrolysis of the nitrile functional group to a carboxylic acid.
Chemical Name: (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid[4][5]
Molecular Formula: C₁₈H₂₂N₄O₄[4]
Molecular Weight: 358.4 g/mol [4]
CAS Number: 2748587-69-9[4]
The structural difference between alogliptin and Impurity 16 is confined to the benzonitrile moiety, where the cyano group (-C≡N) is converted to a carboxylic acid group (-COOH). This transformation results in a molecule with altered polarity and potential changes in its physicochemical and pharmacological properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Alogliptin | [Insert Chemical Structure of Alogliptin] | C₁₈H₂₁N₅O₂ | 339.39 |
| This compound | [Insert Chemical Structure of this compound] | C₁₈H₂₂N₄O₄ | 358.4 |
The Genesis of Impurity 16: A Hydrolytic Degradation Pathway
The formation of this compound is a direct consequence of the chemical instability of the nitrile group in the alogliptin molecule, particularly under hydrolytic conditions. Forced degradation studies of alogliptin benzoate have demonstrated its susceptibility to degradation under both acidic and alkaline stress.[6]
The conversion of a nitrile to a carboxylic acid is a classic organic reaction that can be catalyzed by either acid or base. In the context of alogliptin, the presence of acidic or alkaline excipients in a formulation, or exposure to environmental factors such as moisture, can facilitate this degradation over time.
Caption: Formation of this compound via hydrolysis.
Understanding this degradation pathway is critical for developing robust formulation strategies and appropriate storage conditions to minimize the formation of this impurity in the final drug product.
Analytical Control: A Stability-Indicating HPLC Method
The effective control of this compound relies on a validated, stability-indicating analytical method capable of separating it from the parent drug and other potential impurities. A comprehensive study by Zhou et al. (2014) details such a method, which was used to characterize 11 process-related and degradation impurities of alogliptin benzoate.[6] While the publication does not explicitly name "Impurity 16," it identifies two major degradation products under acidic and alkaline stress, one of which is highly likely to be the carboxylic acid derivative.[6]
Recommended Chromatographic Conditions
The following HPLC method, adapted from the work of Zhou et al., has been shown to be effective for the separation of alogliptin and its degradation products.[6]
| Parameter | Condition |
| Column | Kromasil C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid in water (pH adjusted to 3.0 with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient elution should be optimized to achieve separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 277 nm |
| Injection Volume | 20 µL |
Experimental Protocol: Preparation of Solutions
Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Alogliptin reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Perform serial dilutions to achieve the desired concentration for system suitability and quantitative analysis.
Sample Solution:
-
For drug substance analysis, accurately weigh and dissolve the alogliptin benzoate sample in the diluent to achieve a known concentration.
-
For drug product analysis, grind a representative number of tablets to a fine powder. Extract the drug with a suitable solvent, followed by dilution to the target concentration.
System Validation and Self-Validating Principles
The trustworthiness of any analytical method hinges on its validation. The described HPLC method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the Impurity 16 peak from the alogliptin peak and other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for analytical method development and validation.
Regulatory Perspective and Control Strategy
The control of this compound is governed by the principles outlined in the ICH Q3A(R2) guideline, "Impurities in New Drug Substances."[2][7] This guideline provides a framework for the reporting, identification, and qualification of impurities.
-
Reporting Threshold: A level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: A level above which the structure of an impurity must be determined.
-
Qualification Threshold: A level above which an impurity's biological safety must be established.
The specific limits for these thresholds are dependent on the maximum daily dose of the drug. For alogliptin, with a maximum daily dose of 25 mg, the identification threshold for an unknown impurity is typically 0.10% or 1.0 mg per day intake, whichever is lower. The qualification threshold is generally 0.15% or 1.0 mg per day intake.
As this compound is an identified degradation product, its acceptance criteria in the drug substance and drug product specifications should be justified based on data from stability studies and toxicological assessments, if necessary. The goal is to ensure that the level of this impurity is controlled within safe and acceptable limits throughout the shelf life of the product.
Conclusion
This compound is a critical quality attribute to monitor in the development and manufacturing of alogliptin-containing pharmaceuticals. Its formation through hydrolysis of the parent molecule underscores the importance of understanding the drug's degradation pathways. The implementation of a robust, validated, stability-indicating HPLC method is essential for the accurate quantification and control of this impurity. By adhering to the principles of scientific integrity and regulatory guidelines, drug developers can ensure the quality, safety, and efficacy of alogliptin for patients with type 2 diabetes.
References
-
Zhou, Y., Zhou, W., Sun, L., Zou, Q., Wei, P., & Ouyang, P. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248–1255. [Link][6]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link][2]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]
-
Allmpus. (n.d.). This compound. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][7]
-
Aadhira Laboratories. (n.d.). This compound. [Link]
-
Pharmaffiliates. (n.d.). (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic Acid. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate?. [Link]
Sources
- 1. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. (2014) | Yuxia Zhou | 29 Citations [scispace.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Alogliptin Impurity 16 CAS number 2748587-69-9
An In-depth Technical Guide to Alogliptin Impurity 16 (CAS: 2748587-69-9): Identification, Formation, and Analytical Control
Introduction
Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones like GLP-1 and GIP, Alogliptin enhances glucose-dependent insulin secretion and helps regulate blood glucose levels.[1][2] In the development and manufacturing of any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are of paramount importance. Regulatory bodies mandate stringent control over impurities to ensure the safety, efficacy, and quality of the final drug product.
This technical guide provides a comprehensive overview of a specific known impurity, this compound. We will delve into its chemical identity, the likely mechanism of its formation as a degradation product, and a robust analytical strategy for its detection and quantification, providing researchers and drug development professionals with the critical information needed for effective quality control.
Physicochemical Characterization of this compound
This compound is structurally very similar to the parent Alogliptin molecule, with a critical modification to the benzonitrile functional group. The defining characteristic of Impurity 16 is the hydrolysis of the nitrile (-C≡N) group on the benzene ring to a carboxylic acid (-COOH) group. This transformation significantly alters the polarity and chemical properties of the molecule.
Below are the chemical structures of Alogliptin and this compound for direct comparison.
Figure 1: Chemical Structures
-
Alogliptin: 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile[3][4]
-
This compound: (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid[5][6][7]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid | [5][6][7] |
| CAS Number | 2748587-69-9 | [5][6][7][8][9] |
| Molecular Formula | C18H22N4O4 | [5][6][8][9] |
| Molecular Weight | 358.4 g/mol | [5][6][8][9] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in Methanol | [5] |
| Storage | 2-8°C | [5] |
Formation Pathway and Mechanistic Insights
This compound is primarily considered a degradation product. Its formation is attributed to the hydrolysis of the benzonitrile moiety of the Alogliptin molecule. This reaction is a classic example of nitrile hydrolysis, which typically proceeds in two steps under either acidic or alkaline conditions: first to a benzamide intermediate, and then to the final benzoic acid product.
Forced degradation studies conducted on Alogliptin have confirmed its susceptibility to degradation under acid and alkali stress conditions.[10][11] Specifically, under acidic degradation, a major product identified was the corresponding benzamide, which is the intermediate in the hydrolysis pathway to Impurity 16.[12] This provides strong evidence for the proposed formation mechanism.
This hydrolytic pathway implies that the formation of Impurity 16 is a significant risk during:
-
API Synthesis: If aqueous acidic or basic conditions are used during reaction workup or purification steps.
-
Formulation: If the API is exposed to incompatible excipients or pH conditions.
-
Storage: If the drug product is stored in conditions of high humidity or outside of the recommended pH stability range.
Analytical Control Strategy
A robust, stability-indicating analytical method is essential to separate, detect, and quantify this compound from the parent API and other process-related impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose.[10][13]
Recommended Analytical Technique: RP-HPLC with UV Detection
RP-HPLC offers excellent resolving power for separating compounds with different polarities. Since Impurity 16 (containing a carboxylic acid) is significantly more polar than Alogliptin (containing a nitrile), a well-developed RP-HPLC method can easily separate them. A C18 or a cyano (CN) stationary phase is typically effective.[10][13][14][15] Gradient elution is often preferred to ensure adequate separation of all potential impurities within a reasonable runtime.[10][13]
Detailed Experimental Protocol: RP-HPLC Method
The following protocol is a representative method synthesized from established practices for analyzing Alogliptin and its impurities.[10][13][14][15]
Rationale for Choices:
-
Column: A C18 column is chosen for its versatility and proven performance in separating moderately polar to nonpolar compounds.
-
Mobile Phase pH: The pH of Mobile Phase A is controlled at 3.0. At this pH, the carboxylic acid of Impurity 16 will be largely protonated (less polar), and the amine groups on both molecules will be protonated (ionized), leading to good peak shape and retention on the reversed-phase column.
-
Gradient Elution: The gradient allows for the elution of more polar impurities (like Impurity 16) early in the run, followed by the main Alogliptin peak, and finally any less polar impurities, ensuring a comprehensive impurity profile.
-
Wavelength: 230 nm is selected as it provides good sensitivity for both Alogliptin and its related substances.[16]
Protocol:
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Perchloric Acid in water, pH adjusted to 3.0 with triethylamine.[10] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Alogliptin reference standard in diluent at a concentration of approximately 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution of this compound reference standard in diluent.
-
Spiked Sample (for validation): Spike the standard solution with a known amount of the Impurity 16 stock solution to a target concentration (e.g., 0.15% of the Alogliptin concentration).
-
Test Sample: Prepare the Alogliptin API or drug product sample in diluent to a final nominal concentration of 1.0 mg/mL of Alogliptin.
-
Self-Validating System: System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a self-validating check. The following SST parameters should be assessed using the spiked or standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Alogliptin peak | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 for the Alogliptin peak | Measures column efficiency and performance. |
| Resolution (Rs) | ≥ 2.0 between Alogliptin and Impurity 16 | Confirms that the two peaks are baseline separated. |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections | Demonstrates the precision and reproducibility of the system. |
This method would then be fully validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[14][17]
Workflow for Impurity Identification and Control
The control of this compound is integrated into the overall quality control workflow for the API. The following diagram illustrates the logical process from sample receipt to batch disposition.
Conclusion
This compound, identified as the benzoic acid derivative of the parent drug, is a critical degradation product whose presence must be carefully monitored. Its formation via hydrolysis of the benzonitrile group highlights the importance of controlling pH and moisture during the manufacturing, formulation, and storage of Alogliptin. A well-characterized and validated stability-indicating RP-HPLC method, as outlined in this guide, provides the necessary analytical tool for its effective quantification and control, ensuring that the final drug product meets the highest standards of quality, safety, and efficacy.
References
-
This compound. Allmpus - Research and Development. [Link]
-
Alogliptin Impurities. SynZeal. [Link]
-
Alogliptin: a new addition to the class of DPP-4 inhibitors. PMC - NIH. [Link]
-
HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
This compound. Aadhira Laboratories. [Link]
-
This compound. molsyns.com. [Link]
-
This compound | 2748587-69-9. SynZeal. [Link]
-
A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. [Link]
-
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride. PubChem. [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PMC - NIH. [Link]
-
Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form. PubMed. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. [Link]
-
RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. RJPT. [Link]
-
2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. PubChem. [Link]
-
What is the mechanism of Alogliptin Benzoate?. Patsnap Synapse. [Link]
Sources
- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 3. 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride | C18H22ClN5O2 | CID 44590827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | C18H21N5O2 | CID 11163584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. aadhiralaboratories.com [aadhiralaboratories.com]
- 7. This compound | 2748587-69-9 | SynZeal [synzeal.com]
- 8. Alogliptin Impurities | SynZeal [synzeal.com]
- 9. This compound | molsyns.com [molsyns.com]
- 10. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid: A Potent Dipeptidyl Peptidase-4 Inhibitor
This guide provides a comprehensive technical overview of (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This molecule belongs to the uracil-based class of "gliptins" and is a close structural analog of Alogliptin, an approved anti-diabetic agent.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, mechanism of action, and the critical experimental workflows required for its characterization.
Core Molecular Attributes and Physicochemical Properties
The subject molecule is a chiral small molecule featuring a uracil core, a stereospecific (R)-3-aminopiperidine moiety, and a benzoic acid group linked via a methylene bridge. Its chemical identity as an impurity or related compound of Alogliptin suggests it shares the same core pharmacophore responsible for DPP-4 inhibition.[1]
The differentiation from Alogliptin—the substitution of a benzonitrile with a benzoic acid—is a critical modification. This change is expected to significantly alter key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility, which in turn govern the compound's pharmacokinetic (ADME) profile. While specific experimental data for this exact molecule is not publicly available, its predicted properties highlight its nature as a drug-like candidate. A related benzamide analog, for instance, has a predicted boiling point of 562.7±60.0 °C and a density of 1.330±0.06 g/cm3 .[3][4]
Table 1: Key Physicochemical and Structural Parameters
| Parameter | Value / Description | Rationale and Scientific Significance |
| IUPAC Name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzoic acid | Unambiguously defines the chemical structure, including stereochemistry. |
| Molecular Formula | C₁₈H₂₂N₄O₄ | Determines the exact composition and molecular weight. |
| Molecular Weight | 374.4 g/mol | A fundamental property influencing diffusion, transport, and molar calculations. |
| Core Scaffold | Uracil (3-methyl-2,4-dioxo-3,4-dihydropyrimidine) | A key structural motif in a class of non-substrate-like DPP-4 inhibitors.[5] |
| Key Functional Groups | (R)-3-Aminopiperidine, Carboxylic Acid, Tertiary Amine | The aminopiperidine is crucial for binding the S1 pocket of DPP-4. The carboxylic acid influences solubility and potential salt formation. |
| Predicted pKa | Acidic (Carboxylic Acid) ~4-5; Basic (Aminopiperidine) ~9-10 | Governs the ionization state at physiological pH, impacting solubility, cell permeability, and receptor binding. |
| Predicted logP | ~1.5 - 2.5 | Indicates the lipophilicity of the molecule. This value suggests a balance between aqueous solubility and membrane permeability, crucial for oral bioavailability. |
| Chirality | (R)-enantiomer at the 3-position of the piperidine ring | Stereochemistry is critical for potent DPP-4 inhibition. The (R)-configuration provides the optimal orientation for binding into the enzyme's active site.[6] |
Mechanism of Action: Selective DPP-4 Inhibition
The primary mechanism of action for this compound class is the competitive, reversible inhibition of the serine protease DPP-4.[7] DPP-4 is a key enzyme in glucose homeostasis, responsible for the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, the compound prevents incretin degradation, leading to elevated levels of active GLP-1 and GIP.
This incretin potentiation results in:
-
Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to meals.
-
Suppression of glucagon secretion: Reduced glucagon release from pancreatic α-cells, decreasing hepatic glucose production.
The interaction with the DPP-4 active site is highly specific and can be understood through its sub-pockets.[5][9]
-
S1 Pocket: The protonated primary amine of the (R)-aminopiperidine ring forms a critical salt bridge with two glutamate residues (Glu205, Glu206) in this pocket. This interaction anchors the inhibitor.
-
S2 Pocket: The uracil ring occupies the hydrophobic S2 pocket, forming favorable van der Waals interactions.
-
S1' and S2' Pockets: Unlike substrate-based inhibitors, uracil-based compounds like this one extend towards the S1' and S2' subsites. The benzoic acid moiety is positioned to interact with residues in this region, such as Arg125, influencing potency and selectivity.[10]
The diagram below illustrates the enzymatic pathway and the inhibitor's point of intervention.
Caption: Mechanism of DPP-4 Inhibition.
Experimental Characterization: Protocols and Workflows
A rigorous evaluation of a novel DPP-4 inhibitor requires a series of well-defined in vitro and in vivo experiments. The following protocols represent the industry standard for characterizing compounds of this class.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified human DPP-4 enzyme.
Methodology: This is a continuous fluorometric assay.
-
Reagents & Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.
-
Test Compound: Serial dilutions in DMSO.
-
Reference Inhibitor: Alogliptin or Sitagliptin.
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute into assay buffer.
-
Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add 10 µL of recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.
-
Immediately place the plate in a kinetic plate reader and monitor the increase in fluorescence every minute for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The workflow for this assay is visualized below.
Caption: In Vitro IC₅₀ Determination Workflow.
Protease Selectivity Profiling
Objective: To ensure the compound is selective for DPP-4 over other related serine proteases, particularly DPP-8 and DPP-9, to minimize the risk of off-target toxicity.
Methodology: The protocol is similar to the DPP-4 inhibition assay but uses different enzymes and, in some cases, different substrates.
-
Enzymes: Recombinant human DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
-
Procedure: Run parallel inhibition assays for each enzyme using the test compound across the same concentration range.
-
Analysis: Calculate the IC₅₀ for each enzyme. A selectivity ratio of >1000-fold (IC₅₀ DPP-8 / IC₅₀ DPP-4) is typically desired for a strong clinical candidate.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the compound's ability to improve glucose tolerance in a relevant animal model of type 2 diabetes.
Methodology: This test measures the body's ability to clear a glucose load from the blood.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or db/db mice.
-
Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Step-by-Step Protocol:
-
Fast the animals overnight (approx. 16 hours) with free access to water.
-
Record baseline body weight and collect a baseline blood sample (t= -60 min) from the tail vein to measure blood glucose.
-
Administer the test compound orally (p.o.) via gavage at various doses (e.g., 0.1, 1, 10 mg/kg). The vehicle control group receives the formulation vehicle only.
-
After 60 minutes (t= 0 min), administer a glucose challenge (2 g/kg) via oral gavage to all animals.
-
Collect blood samples at specified time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose concentrations for each sample.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. A statistically significant reduction in AUC compared to the vehicle group indicates efficacy.[7][11]
-
Conclusion and Future Directions
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid is a well-defined structural analog of Alogliptin with high potential as a selective DPP-4 inhibitor. Its core structure is known to establish potent and specific interactions within the DPP-4 active site. The substitution of a benzoic acid for a benzonitrile group warrants a full investigation of its physicochemical and pharmacokinetic properties, as this change will significantly impact its ADME profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel DPP-4 inhibitors, from initial enzymatic potency and selectivity to in vivo proof-of-concept. Further studies should focus on obtaining empirical data for its solubility, permeability, metabolic stability, and pharmacokinetic parameters to fully assess its potential as a therapeutic agent for type 2 diabetes.
References
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH).
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
- Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
-
(R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic Acid. Trado. Available at: [Link]
-
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic Acid. Pharmaffiliates. Available at: [Link]
- Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. National Institutes of Health (NIH).
-
Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. PubMed. Available at: [Link]
-
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide. MySkin Recipes. Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. PubMed. Available at: [Link]
Sources
- 1. (R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid CAS#: [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzamide [myskinrecipes.com]
- 4. (R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzamide [myskinrecipes.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Alogliptin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones, Alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[2] The chemical stability of a drug substance like Alogliptin is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. Environmental factors such as pH, temperature, light, and oxidizing agents can lead to the formation of degradation products, which may reduce the drug's potency or, in some cases, be associated with toxicity.
This technical guide, designed for professionals in drug development and research, provides a comprehensive overview of the identification and characterization of Alogliptin's degradation products. Grounded in the principles of scientific integrity and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines, this document details the primary degradation pathways, outlines robust experimental protocols for forced degradation studies, and describes the state-of-the-art analytical techniques required for structural elucidation.
The Landscape of Alogliptin Degradation: Key Pathways
Forced degradation studies are essential to understanding the intrinsic stability of a drug molecule.[3] For Alogliptin, these studies reveal susceptibility to specific chemical transformations, primarily hydrolysis and oxidation. It is comparatively stable under photolytic conditions.[4][5]
Hydrolytic Degradation (Acidic and Basic Conditions)
The most significant degradation pathway for Alogliptin is the hydrolysis of its benzonitrile functional group.[3][5] This reaction is catalyzed by both acidic and basic conditions. The primary product of this hydrolysis is the corresponding benzamide derivative, 2-[[6-(3-aminopiperidin-1-yl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide (often referred to as Alogliptin Impurity 14).[6][7]
Mechanism of Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[8][9] A series of proton transfers leads to the formation of the amide. In a basic medium, the hydroxide ion directly attacks the electrophilic nitrile carbon, initiating the hydrolysis.[10][11] While the amide is the primary product observed in typical forced degradation studies, prolonged exposure to harsh conditions could potentially lead to further hydrolysis to the corresponding carboxylic acid.
Oxidative Degradation
Alogliptin shows some susceptibility to oxidative stress.[4] The dihydropyrimidine ring is a potential site for oxidation.[12] Studies have proposed the formation of a hydroxylated degradation product on this ring, designated as ALO-D5 , under oxidative conditions.[6] The mechanism likely involves the attack of an oxidizing agent, such as hydrogen peroxide, on the electron-rich double bond of the dihydropyrimidine ring.[13]
Thermal Degradation
While more stable to heat than to hydrolytic conditions, Alogliptin can degrade under thermal stress.[4] A major thermal degradant, ALO-D4 , has been proposed, with a structure identified as 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile .[6]
The following diagram illustrates the primary degradation pathways of Alogliptin.
Caption: Major degradation pathways of Alogliptin under stress conditions.
Experimental Design: A Self-Validating Forced Degradation Protocol
A robust forced degradation study is foundational to identifying potential degradation products. The protocol must be designed to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule. This approach ensures that the degradation products are present at a sufficient concentration for detection and characterization. The following protocols are based on published methodologies and are consistent with ICH Q1A(R2) guidelines.[3][11]
Mandatory Workflow for Degradation Studies
Caption: Workflow for forced degradation and impurity identification.
Step-by-Step Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Alogliptin benzoate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 N HCl.
-
Heat the mixture at 60-80°C for a defined period (e.g., 2-8 hours), monitoring the degradation periodically by HPLC.
-
After cooling to room temperature, carefully neutralize the solution with an equivalent amount of 1 N NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 N NaOH.
-
Heat the mixture at 60-80°C for a shorter period than acid hydrolysis (e.g., 1-4 hours), as base-catalyzed hydrolysis is often faster.
-
After cooling, neutralize with 1 N HCl and dilute with the mobile phase to the target concentration.
4. Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 70°C) for a period of 1-24 hours, monitoring the progress.
-
Dilute with the mobile phase to the final concentration for analysis.
5. Thermal Degradation:
-
For solid-state studies, spread a thin layer of Alogliptin powder in a petri dish and place it in a hot air oven at a temperature below its melting point (e.g., 80-100°C) for several hours to days.
-
For solution studies, reflux the stock solution for a defined period.
-
Dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose the drug substance (solid) and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light to assess the contribution of thermal degradation.
-
Prepare samples for analysis by dissolving or diluting with the mobile phase.
Analytical Methodologies for Identification and Characterization
A validated, stability-indicating analytical method is paramount. The method must be able to separate the parent drug from all process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for separating Alogliptin from its degradation products.[3] The choice of stationary and mobile phases is critical for achieving the necessary resolution.
-
Rationale for Column and Mobile Phase Selection: A C18 column is commonly used due to its hydrophobicity, which provides good retention and separation for a molecule of Alogliptin's polarity.[3] The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). Adjusting the pH of the buffer is a key parameter for optimizing the separation, as it affects the ionization state of Alogliptin and its impurities. A gradient elution is often preferred to resolve early-eluting polar degradants from the parent drug and any late-eluting non-polar impurities.
| Parameter | Typical Conditions | Rationale/Expertise |
| Column | C18 (e.g., Kromasil, Phenomenex Gemini-NX), 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and is a standard for stability-indicating methods. The dimensions offer a good balance between efficiency and backpressure.[3][4] |
| Mobile Phase A | 0.1% Perchloric Acid (pH adjusted to 3.0 with triethylamine) or 0.2% Formic Acid/Ammonium Acetate in Water | An acidic pH ensures that the primary amine on the piperidine ring is protonated, leading to consistent retention behavior. The buffer controls the pH and provides counter-ions.[3][4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better UV transparency. A gradient elution (e.g., starting with low %B and increasing) is used to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Detection Wavelength | ~230-280 nm | Alogliptin has UV absorbance maxima in this range, allowing for sensitive detection of the parent drug and its structurally related degradation products which are expected to retain similar chromophores.[3] |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry (HRMS) like QTOF, is indispensable for the structural elucidation of unknown degradation products.[4] It provides accurate mass measurements, which are used to determine the elemental composition of the degradants. Tandem MS (MS/MS) experiments reveal the fragmentation patterns, offering clues about the molecule's structure.
-
Fragmentation Analysis: The MS/MS fragmentation of Alogliptin (precursor ion m/z 340.18) often shows a characteristic product ion at m/z 116.08. This fragment corresponds to a part of the piperidine ring structure. By comparing the fragmentation patterns of the degradation products to that of the parent drug, one can deduce where the chemical modification has occurred. For example, a shift in the mass of the precursor ion while the m/z 116.08 fragment remains indicates that the modification occurred on the pyrimidinedione or benzonitrile portion of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure confirmation, especially for novel degradation products, isolation followed by NMR spectroscopy is the gold standard.[3][4] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its structure.
Logical Flow of Analytical Strategy
Caption: Logical workflow for the analysis of degradation products.
Conclusion
The identification of Alogliptin degradation products is a critical exercise in ensuring the quality and safety of this important antidiabetic medication. This guide has outlined the primary degradation pathways—hydrolysis of the benzonitrile group and oxidation of the dihydropyrimidine ring—and provided a framework for conducting robust forced degradation studies in line with regulatory expectations. The successful characterization of these products relies on a multi-faceted analytical approach, leveraging the separation power of HPLC, the mass accuracy of HRMS, and the definitive structural information from NMR. By understanding the causality behind experimental choices and employing self-validating protocols, researchers and drug development professionals can confidently establish the stability profile of Alogliptin, contributing to the delivery of safe and effective medicines to patients.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Link
-
Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Semantic Scholar. Link
-
Hydrolysis of nitriles. Chemguide. Link
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Link
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. Link
-
ICH Q1A(R2) Guideline. ICH. Link
-
Quality Guidelines. ICH. Link
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. Link
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Link
-
ICH releases overhauled stability guideline for consultation. RAPS. Link
-
rp-hplc method development and validation of alogliptin tablet dosage form. IJRPS. Link
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH. Link
-
Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. PubMed. Link
-
1 H-NMR spectrum datum of alogliptin and its impurities. ResearchGate. Link
-
Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study. PubMed. Link
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate. Link
-
Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. OMICS International. Link
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. Link
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. ResearchGate. Link
-
Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. ResearchGate. Link
-
Alogliptin Impurity G. Clearsynth. Link
-
A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. Link
-
prediction of anti-diabetic alogliptin stability by isothermal studies. SciELO. Link
-
Liquid chromatography-electro spray ionization-tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma. ResearchGate. Link
-
Alogliptin-Impurities. Pharmaffiliates. Link
-
Technical Support Center: Synthesis and Purification of Alogliptin Impurities. Benchchem. Link
-
Alogliptin Impurity 14. PubChem. Link
-
Alogliptin. PubChem. Link
-
What is the mechanism of Alogliptin Benzoate? Patsnap Synapse. Link
-
The Discovery and Synthesis of Alogliptin: A Technical Guide. Benchchem. Link
Sources
- 1. scispace.com [scispace.com]
- 2. omicsonline.org [omicsonline.org]
- 3. CAS 1246610-74-1 Alogliptin Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 12. clearsynth.com [clearsynth.com]
- 13. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of Alogliptin Impurity 16
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectral data for Alogliptin Impurity 16, a known process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. As direct access to proprietary spectral data is often restricted, this document synthesizes publicly available information with predictive analysis based on the compound's chemical structure. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are intended to serve as a valuable resource for researchers involved in the quality control, process development, and regulatory submission of Alogliptin.
Introduction to Alogliptin and the Imperative of Impurity Profiling
Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, prescribed for the treatment of type 2 diabetes mellitus. It functions by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner. The manufacturing process of Alogliptin, like any synthetic pharmaceutical, can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of these impurities are mandated by regulatory agencies worldwide.
This compound has been identified as a process-related impurity. A thorough understanding of its spectral characteristics is crucial for developing robust analytical methods for its detection and quantification.
Chemical Identity of this compound
The systematic identification of any impurity begins with establishing its definitive chemical structure. Based on information from various chemical reference standard suppliers, this compound is identified as:
| Parameter | Information | Source(s) |
| Chemical Name | (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid | [1][2][3] |
| Molecular Formula | C18H22N4O4 | [1][2][3] |
| Molecular Weight | 358.4 g/mol | [1][2][3] |
| CAS Number | 2748587-69-9 | [1][2][3] |
The structure of this compound is closely related to the active pharmaceutical ingredient (API), Alogliptin. The key difference is the hydrolysis of the nitrile group (-CN) on the benzonitrile moiety of Alogliptin to a carboxylic acid group (-COOH) in Impurity 16.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Carboxylic acid |
| 3100 - 3400 | N-H stretch | Primary amine |
| 2800 - 3000 | C-H stretch | Aliphatic and Aromatic |
| ~1700 | C=O stretch | Carboxylic acid |
| 1650 - 1690 | C=O stretch | Amide (in pyrimidine ring) |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1210 - 1320 | C-O stretch | Carboxylic acid |
Experimental Protocols for Spectral Data Acquisition
To ensure the trustworthiness and reproducibility of spectral data, standardized and validated experimental protocols are essential. The following are representative methodologies for acquiring NMR, MS, and IR data for this compound. These protocols are based on general practices for the analysis of small organic molecules and Alogliptin impurities as described in the scientific literature. [4][5][6]
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
Prior to spectral analysis, the impurity must be isolated with high purity. A stability-indicating HPLC method is often employed for this purpose.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used. [4]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% perchloric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile) is effective for separating Alogliptin and its impurities. [4]* Detection: UV detection at an appropriate wavelength (e.g., 278 nm) is used to monitor the elution of the compounds. [6]* Purity Check: The purity of the isolated fraction of Impurity 16 should be confirmed by HPLC analysis under the same or orthogonal conditions.
Caption: A typical workflow for the isolation of this compound using HPLC.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or MeOD).
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Experiments: Acquire a ¹H NMR spectrum. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the purified impurity in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: A mass spectrometer equipped with an ESI source, coupled to an HPLC system or for direct infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Analysis Mode: Acquire data in positive ion mode. Perform a full scan to determine the molecular ion and MS/MS (tandem mass spectrometry) to obtain fragmentation patterns.
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The comprehensive spectral characterization of this compound is a critical aspect of ensuring the quality and safety of Alogliptin drug products. While direct experimental data is often proprietary, a predictive approach based on the known chemical structure provides valuable insights for analytical scientists. The combination of predicted spectral data with robust, validated experimental protocols for HPLC, NMR, MS, and IR, as outlined in this guide, forms a solid foundation for the identification, quantification, and control of this and other related impurities in Alogliptin. This proactive approach to impurity profiling is integral to modern pharmaceutical development and manufacturing.
References
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248-1255. [Link] [4]2. Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Alogliptin Impurities | SynZeal [synzeal.com]
- 2. CN111253324A - A kind of preparation method of alogliptin impurity - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Alogliptin Impurity 16 Reference Standard: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Alogliptin, an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is contingent upon the purity and quality of the active pharmaceutical ingredient (API). In the landscape of pharmaceutical manufacturing, the presence of impurities is an inevitable consequence of the synthesis, degradation, or storage of drug substances.[3] These impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3] Therefore, rigorous control and monitoring of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]
This technical guide provides an in-depth exploration of Alogliptin Impurity 16, a known process-related impurity and potential degradation product of Alogliptin. We will delve into its synthesis, characterization, and the application of a certified reference standard for its quantification in Alogliptin drug substances and products. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in pharmaceutical production.
Physicochemical Properties and Regulatory Context of this compound
This compound is chemically identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid.[6][7] It is structurally similar to the active Alogliptin molecule, with the key difference being the hydrolysis of the benzonitrile group to a benzoic acid moiety.
| Identifier | Value |
| Chemical Name | (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid[6][7] |
| CAS Number | 2748587-69-9[7] |
| Molecular Formula | C18H22N4O4[7] |
| Molecular Weight | 358.4 g/mol [7] |
| Appearance | Off-white solid[7] |
Regulatory Perspective: The ICH Q3A and Q3B guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[4][8] The presence of this compound above these thresholds necessitates its monitoring and control to ensure patient safety. The availability of a high-purity, well-characterized reference standard is paramount for the accurate quantification of this impurity.
Synthesis of this compound Reference Standard
The synthesis of this compound can be logically achieved through the controlled hydrolysis of the nitrile group of the Alogliptin free base. This process mimics a potential degradation pathway of the drug substance.[5][9]
Synthetic Pathway
Caption: Synthetic route to this compound via hydrolysis.
Step-by-Step Synthesis Protocol
-
Dissolution: Dissolve a known quantity of Alogliptin free base in a suitable solvent mixture, such as aqueous methanol.
-
Hydrolysis: Add a stoichiometric excess of a base, such as sodium hydroxide solution. Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable chromatographic technique (e.g., HPLC or TLC).[10] The hydrolysis of the nitrile to a carboxylic acid is a well-established chemical transformation.[10][11]
-
Neutralization and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with an acid, such as hydrochloric acid, to precipitate the product.
-
Purification: The crude this compound is collected by filtration and purified by recrystallization from an appropriate solvent system to achieve the high purity required for a reference standard.
-
Drying: The purified solid is dried under vacuum to remove residual solvents.
Rationale for Experimental Choices:
-
Starting Material: The synthesis begins with the Alogliptin free base, which is the immediate precursor to the impurity. The synthesis of Alogliptin itself typically involves the reaction of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl]benzonitrile with (R)-3-amino-piperidine.[8][12]
-
Hydrolysis Conditions: Basic hydrolysis is chosen as an effective method for converting nitriles to carboxylic acids.[10] The reaction conditions (temperature and time) must be carefully controlled to ensure complete conversion while minimizing the formation of other degradation products.
Characterization and Certification of the Reference Standard
A comprehensive characterization is essential to confirm the identity, purity, and potency of the this compound reference standard. This involves a battery of analytical techniques.
Analytical Workflow
Caption: Workflow for the certification of a reference standard.
Spectroscopic and Chromatographic Data
| Technique | Expected Results for this compound |
| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, the methyl group on the pyrimidine ring, and the methylene bridge protons. The disappearance of the nitrile signal and the appearance of a carboxylic acid proton signal would be key indicators of successful synthesis. |
| Mass Spec. | High-resolution mass spectrometry (HRMS) should confirm the molecular weight of 358.4 g/mol and provide an accurate mass measurement consistent with the molecular formula C18H22N4O4.[7] |
| HPLC Purity | A validated, stability-indicating HPLC method should demonstrate a high degree of purity, typically >98%.[7] |
Application in Quality Control: Quantification of this compound
The certified reference standard for this compound is primarily used for the accurate quantification of this impurity in Alogliptin API and finished drug products using a validated HPLC method.
Recommended HPLC Method
A stability-indicating reversed-phase HPLC method is recommended for the separation and quantification of Alogliptin and its impurities.[4][13][14]
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Perchloric acid in water (pH adjusted to 3.0 with triethylamine)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | A time-based gradient elution should be optimized to achieve separation of Alogliptin, Impurity 16, and other potential impurities. |
| Flow Rate | 1.0 mL/min[14] |
| Detection | UV at 278 nm[14] |
| Injection Volume | 20 µL[14] |
| Column Temp. | Ambient |
Step-by-Step Protocol for Quantification
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent to prepare a stock solution. Further dilute to create a series of calibration standards and a control solution at the specification limit.
-
Sample Preparation: Accurately weigh and dissolve the Alogliptin drug substance or a powdered sample of the drug product in the diluent to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the sample using the peak area response from the calibration curve generated from the reference standard solutions.
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety and regulatory compliance. This compound, as a potential process-related impurity and degradation product, requires diligent monitoring. The availability and correct use of a high-purity, well-characterized reference standard for this impurity are indispensable for accurate analytical testing. This guide has provided a comprehensive overview of the synthesis, characterization, and application of the this compound reference standard, equipping drug development professionals with the necessary knowledge to ensure the quality and safety of Alogliptin-containing medicines.
References
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | C18H21N5O2 | CID 11163584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scribd.com [scribd.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. brainly.in [brainly.in]
- 11. homework.study.com [homework.study.com]
- 12. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of Alogliptin Impurities
Introduction: The Critical Role of Impurity Profiling in Drug Development
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key therapeutic target for the management of type 2 diabetes mellitus.[] Its efficacy in improving glycemic control is well-established. However, as with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is inevitable.[] These impurities can arise from various sources, including the manufacturing process and degradation of the drug substance over time.[] The identification, characterization, and control of these impurities are of paramount importance, as they can potentially impact the safety, efficacy, and stability of the final drug product.
This technical guide provides a comprehensive overview of the synthesis and characterization of Alogliptin impurities, designed for researchers, scientists, and drug development professionals. We will delve into the common synthetic routes for Alogliptin, the formation of process-related and degradation impurities, and the analytical methodologies required for their isolation and structural elucidation. This guide is grounded in authoritative scientific literature and regulatory expectations, providing a practical framework for robust impurity management.
Regulatory Framework: ICH Guidelines for Impurity Control
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that form the global standard for impurity control in new drug substances and products. A thorough understanding of these guidelines is essential for regulatory compliance.
-
ICH Q3A (R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API. It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
ICH Q3B (R2): Impurities in New Drug Products: This guideline addresses impurities present in the finished dosage form, including degradation products that form during manufacturing or upon storage.[2]
These guidelines establish a framework for setting acceptance criteria for impurities and underscore the necessity of a deep understanding of the impurity profile of a drug substance.
Synthesis of Alogliptin: A Pathway to Understanding Process-Related Impurities
A common and efficient synthesis of Alogliptin benzoate involves a multi-step process that begins with readily available starting materials.[3] Understanding this pathway is crucial, as it allows for the prediction and identification of potential process-related impurities.
A representative synthesis is depicted below:
Caption: A common synthetic pathway for Alogliptin Benzoate.
Formation of Process-Related Impurities
Process-related impurities in Alogliptin can originate from starting materials, intermediates, or side reactions.[3] Some of the key process-related impurities include:
-
Unreacted Intermediates: The most common process-related impurities are unreacted starting materials and intermediates. For instance, 6-chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione (Intermediate 2 from the synthesis diagram) can be carried over into the final product if the nucleophilic substitution reaction in Step 3 does not go to completion.[3]
-
By-products of Side Reactions: Side reactions can lead to the formation of various impurities. For example, dimerization of Alogliptin or the formation of hydroxy impurities have been reported.[3]
Synthesis of Key Alogliptin Impurities
To effectively identify and quantify impurities, it is often necessary to synthesize them as reference standards. Below are proposed synthetic approaches for key Alogliptin impurities.
Synthesis of 6-chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione (Intermediate 2)
This impurity is a key intermediate in the synthesis of Alogliptin. Its synthesis follows the first two steps of the Alogliptin synthesis.
Experimental Protocol:
-
Step 1: Synthesis of 1-((2-cyanophenyl)methyl)-6-chlorouracil.
-
To a solution of 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Step 2: Synthesis of 6-chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione.
-
Dissolve the product from Step 1 in a mixture of DMF and tetrahydrofuran (THF).
-
Add sodium hydride (NaH) to the solution, followed by the addition of iodomethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction as described in Step 1 to isolate the desired intermediate.[3]
-
Forced Degradation Studies: Understanding the Degradation Pathway
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. Alogliptin has been shown to be susceptible to degradation under acidic and alkaline conditions.[5][6]
Caption: Workflow for forced degradation studies of Alogliptin.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve Alogliptin benzoate in 1 N HCl and maintain the solution at 60°C for 2 hours.[7]
-
Alkaline Hydrolysis: Dissolve Alogliptin benzoate in 1 N NaOH and maintain the solution at 60°C for 2 hours.[7]
-
Oxidative Degradation: Treat a solution of Alogliptin benzoate with 30% H2O2 at room temperature for 24 hours.[3]
-
Thermal Degradation: Keep the solid drug in an oven at 80°C for 6 hours.[7]
-
Photolytic Degradation: Expose the solid drug to sunlight for 24 hours.[7]
Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug. Major degradation products observed under acidic and alkaline conditions are often designated as Imp-F and Imp-G.[5]
Characterization of Alogliptin Impurities: A Multi-modal Analytical Approach
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of Alogliptin impurities.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Reversed-phase HPLC is the workhorse for separating Alogliptin from its impurities. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.
Typical HPLC Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides good retention and separation for the moderately polar Alogliptin and its impurities.[5] |
| Mobile Phase A | 0.1% Perchloric acid in water (pH adjusted to 3.0 with triethylamine) | The acidic mobile phase ensures that Alogliptin and its basic impurities are in their protonated form, leading to sharp peaks. The buffer controls the ionization state and improves reproducibility.[5] |
| Mobile Phase B | Acetonitrile | A common organic modifier used in reversed-phase chromatography to elute the analytes from the column. |
| Gradient Elution | A gradient of Mobile Phase B is typically used. | A gradient program allows for the efficient elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[2] |
| Detection | UV at 278 nm | Alogliptin and its chromophoric impurities exhibit significant absorbance at this wavelength.[2] |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC.[2] |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the Alogliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition.
-
Injection: Inject the prepared sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Quantification: The amount of each impurity can be calculated based on its peak area relative to the peak area of a known standard.
HPLC Method Validation Data (Illustrative):
| Parameter | Result |
| Linearity Range | 0.10 - 75.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.10 µg/mL |
Note: These values are illustrative and should be established for each specific method as per ICH guidelines.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of each impurity.
Experimental Protocol for LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize an HPLC method similar to the one described above to separate the impurities.
-
Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which is typically operated in positive ion mode for Alogliptin and its impurities.
-
Mass Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the eluting compounds.
-
Product Ion Scan (MS2): Select the molecular ion of an impurity and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Definitive Structural Confirmation
For unequivocal structure determination, impurities are often isolated and subjected to NMR and IR spectroscopy.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise determination of its structure.
-
IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
The combination of these analytical techniques provides a self-validating system for the comprehensive characterization of Alogliptin impurities.
Conclusion
The synthesis and characterization of Alogliptin impurities are critical aspects of ensuring the quality, safety, and efficacy of this important antidiabetic medication. A thorough understanding of the synthetic process allows for the proactive identification of potential process-related impurities. Forced degradation studies provide insight into the stability of the drug substance and help in the identification of potential degradation products. A multi-modal analytical approach, combining the separation power of HPLC with the structural elucidation capabilities of MS, NMR, and IR, is essential for the comprehensive characterization of these impurities. By implementing robust analytical methods and adhering to regulatory guidelines, pharmaceutical scientists can ensure that Alogliptin drug products meet the highest standards of quality and safety.
References
-
SciSpace. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Available at: [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248-55. Available at: [Link]
-
IAJPS. (n.d.). RP-HPLC Method Development and Validation of Alogliptin Bulk and Tablet Dosage Form. Available at: [Link]
-
Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method | Request PDF. Available at: [Link]
-
Asian Journal of Chemistry. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Available at: [Link]
-
ResearchGate. (2025). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method | Request PDF. Available at: [Link]
-
Sribaji, T., et al. (n.d.). rp-hplc method development and validation of alogliptin tablet dosage form. Scribd. Available at: [Link]
-
Ayoub, B. M. (2016). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica, 8(9), 18-22. Available at: [Link]
-
Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum datum of alogliptin and its impurities | Download Table. Available at: [Link]
-
International Journal of Pharmacy. (n.d.). stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. Available at: [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN111253324A - A kind of preparation method of alogliptin impurity.
- Google Patents. (n.d.). EP2410855B1 - Process for the preparation of alogliptin.
- Google Patents. (n.d.). EP3292112B1 - Process for the preparation of alogliptin.
-
Lu, Y., et al. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Semantic Scholar. Available at: [Link]
-
Journal of Applied Pharmaceutical Research. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Available at: [Link]
-
ResearchGate. (n.d.). LODs and LOQs of Alogliptin and each impurity | Download Table. Available at: [Link]
-
Pharmaffiliates. (n.d.). Alogliptin-Impurities. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Forced Degradation Studies of Alogliptin Benzoate
Abstract
This technical guide provides a comprehensive examination of the forced degradation (stress testing) of Alogliptin benzoate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships between Alogliptin's molecular structure and its degradation profile. We will dissect the degradation pathways under hydrolytic, oxidative, and thermal stress conditions, detail the development of a stability-indicating analytical method, and provide field-proven experimental protocols. The objective is to equip the reader with the foundational knowledge required to design, execute, and interpret forced degradation studies for Alogliptin and similar pharmaceutical compounds, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative of Forced Degradation Studies
Alogliptin is a selective, orally administered antidiabetic drug used for the treatment of type 2 diabetes.[1][2] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, stimulating glucose-dependent insulin secretion.[3] Alogliptin is formulated as a benzoate salt to improve its physicochemical properties.[4]
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) under guideline Q1A(R2).[5][6] These studies intentionally expose the drug substance to stress conditions exceeding those of accelerated stability testing, including acid, base, oxidation, heat, and light.[7] The primary objectives are threefold:
-
To Elucidate Degradation Pathways: Understanding how and where the molecule degrades helps in identifying its intrinsic chemical liabilities.
-
To Develop Stability-Indicating Methods (SIMs): A SIM is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separating it from all its degradation products.[8]
-
To Inform Formulation and Packaging Development: Knowledge of sensitivity to factors like pH, oxygen, or heat guides the selection of excipients, manufacturing processes, and packaging to ensure the final drug product's stability and shelf-life.[7]
This guide will focus on the practical application and scientific rationale of these principles as they apply to Alogliptin benzoate.
Understanding the Molecular Vulnerabilities of Alogliptin
A proactive analysis of Alogliptin's chemical structure is critical to predicting its degradation pathways. The molecule contains several functional groups susceptible to chemical transformation under stress conditions.
Figure 1: Key functional groups of Alogliptin and their susceptibility to degradation.
-
Uracil Ring: This heterocyclic ring contains two amide (lactam) bonds. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, making this the most probable site for degradation.[6]
-
Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation.
-
Benzonitrile Group: The nitrile (C≡N) group is relatively stable but can be hydrolyzed to a carboxylic acid or amide under extreme acidic or basic conditions.[9]
Based on this structural analysis, we can anticipate that hydrolytic degradation will be the most significant pathway, followed by oxidative degradation.
Degradation Profile and Pathway Elucidation
Multiple studies have confirmed that Alogliptin benzoate is most susceptible to degradation under acidic and alkaline conditions, with some degradation observed under oxidative and thermal stress. It is found to be relatively stable under photolytic conditions.[9][10][11]
Hydrolytic Degradation (Acid and Base)
Hydrolysis is the most significant degradation pathway for Alogliptin. The primary targets for both acid- and base-catalyzed hydrolysis are the amide bonds within the uracil ring.
Mechanism of Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of an amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond and opening of the uracil ring. One of the major degradation products identified under acidic stress involves the cleavage of the piperidine moiety from the uracil ring.[9]
Mechanism of Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the cleavage of the amide bond. A major degradation product formed under alkaline conditions results from the hydrolysis of the nitrile group to an amide, forming 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide.[9]
Figure 2: Simplified hydrolytic degradation pathways of Alogliptin.
Oxidative Degradation
Alogliptin shows susceptibility to oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂). The likely site of oxidation is the electron-rich tertiary amine within the piperidine ring, potentially leading to the formation of an N-oxide derivative (ALO-D5).[9]
Thermal and Photolytic Degradation
Studies show Alogliptin is relatively stable under photolytic (light) stress.[10] Under dry heat conditions, some degradation can occur, but it is generally less significant than hydrolysis.[9] One identified thermal degradant (ALO-D4) is proposed to be 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile.[9]
Development of a Stability-Indicating Method (SIM)
A robust stability-indicating HPLC method is essential for separating Alogliptin from its degradation products.
Rationale for Method Parameters
-
Stationary Phase (Column): A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the standard choice.[5] The non-polar C18 stationary phase effectively retains the moderately polar Alogliptin molecule. The degradation products, particularly those formed via hydrolysis, are often more polar and will therefore elute earlier, allowing for effective separation.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.[5][10]
-
Buffer: Using a buffer (e.g., 0.1% perchloric acid adjusted to pH 3.0, or an ammonium acetate buffer) is crucial. Alogliptin has a primary amine on the piperidine ring, which will be protonated at acidic pH. Maintaining a constant pH ensures a consistent ionization state, leading to sharp, reproducible peaks.
-
Organic Modifier: Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A gradient elution (where the proportion of the organic modifier is increased over time) is typically required to first elute the polar degradants and then the parent drug in a reasonable timeframe with good peak shape.
-
-
Detection: UV detection at a wavelength of approximately 277 nm is suitable for quantifying Alogliptin.[5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution platforms like QTOF, is indispensable.[10] The characteristic fragmentation of Alogliptin in MS/MS (e.g., m/z 340.3 -> 116.1) is used for quantification in complex matrices.[8]
Example HPLC Method Parameters
The following table summarizes a typical set of starting conditions for a stability-indicating HPLC method for Alogliptin.
| Parameter | Condition | Rationale |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Industry-standard for retaining and separating moderately polar compounds from their degradants. |
| Mobile Phase A | 0.1% Perchloric Acid in Water, pH 3.0 with Triethylamine | Acidic pH ensures consistent protonation of the primary amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |
| Elution Mode | Gradient | Allows for the separation of a wide range of polarities, from early-eluting degradants to the parent drug. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30°C[5] | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 277 nm[5] | Wavelength provides good sensitivity for Alogliptin. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Experimental Protocols: A Practical Guide
The following protocols are detailed, self-validating frameworks for conducting forced degradation studies on Alogliptin benzoate. The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the method's specificity without generating secondary or overly complex degradation profiles.[5]
General Workflow
Figure 3: General workflow for a forced degradation experiment.
Protocol: Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of Alogliptin benzoate at 1000 µg/mL in methanol.[9]
-
Acid Stress: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 1 N HCl.[9]
-
Base Stress: Transfer 1 mL of the stock solution into a separate 10 mL volumetric flask. Add 5 mL of 1 N NaOH.[9]
-
Incubation: Place both flasks in a water bath at 60°C for 2 hours.[9] Causality: Elevated temperature accelerates the hydrolysis reaction to achieve detectable degradation within a practical timeframe.
-
Cooling & Neutralization: Cool the flasks to room temperature. Carefully neutralize the acidic solution with 1 N NaOH and the basic solution with 1 N HCl to stop the degradation reaction.
-
Final Preparation: Dilute the contents of each flask to the 10 mL mark with methanol. Further dilute an aliquot to a final working concentration (e.g., 20 µg/mL) with the mobile phase for HPLC analysis.[9]
Protocol: Oxidative Degradation
-
Preparation: Use the 1000 µg/mL stock solution of Alogliptin benzoate in methanol.
-
Oxidative Stress: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 3% (w/v) hydrogen peroxide solution.[9]
-
Incubation: Place the flask in a water bath at 70°C for 1 hour.[9] Causality: Heat is often required to initiate significant oxidation with 3% H₂O₂.
-
Cooling & Final Preparation: Cool the flask to room temperature. Dilute to the 10 mL mark with methanol and then further dilute to the final working concentration for HPLC analysis.[9]
Summary of Stress Conditions and Observations
The following table summarizes the typical conditions and expected outcomes for the forced degradation of Alogliptin benzoate.
| Stress Condition | Reagent/Condition | Time & Temperature | Expected Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 N HCl[9] | 2 h @ 60°C[9] | Significant[9][11] | Uracil ring-opened products (e.g., ALO-D1)[9] |
| Base Hydrolysis | 1 N NaOH[9] | 2 h @ 60°C[9] | Significant[9][11] | Nitrile hydrolysis products (e.g., ALO-D3)[9] |
| Oxidation | 3% H₂O₂[9] | 1 h @ 70°C[9] | Moderate[10] | N-oxides (e.g., ALO-D5)[9] |
| Thermal | Dry Heat | 6 h @ 80°C[9] | Minor to Moderate[10] | e.g., ALO-D4[9] |
| Photolytic | Sunlight / UV Chamber | 24 h[9] | Insignificant[9][10][11] | N/A |
Conclusion and Strategic Implications
The forced degradation studies of Alogliptin benzoate reveal a molecule that is primarily susceptible to hydrolysis of its uracil ring and, to a lesser extent, oxidative degradation. Its stability to photolytic stress is a favorable attribute. This intrinsic stability profile, uncovered through systematic stress testing, directly informs critical drug development decisions:
-
Formulation Strategy: The lability in acidic and basic conditions necessitates the use of buffering agents in any liquid or semi-solid formulation to maintain a pH range of optimal stability. For the solid dosage form, protection from high humidity is paramount to prevent hydrolysis.
-
Analytical Method Validation: The data generated validates the developed HPLC method as "stability-indicating," a non-negotiable requirement for quality control and stability testing throughout the product lifecycle.
-
Manufacturing and Storage: The thermal degradation data, while showing relative stability, helps in defining appropriate temperature ranges for manufacturing, shipping, and long-term storage to prevent the formation of degradants.
By integrating a deep understanding of chemical structure with rigorous experimental design, the forced degradation study transforms from a routine regulatory exercise into a powerful tool for building quality, safety, and efficacy into the final pharmaceutical product.
References
-
Surati, J. S., & Patel, V. B. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry, 29(7), 1607-1611. Available from: [Link]
-
Lu, Y., Yang, D., Song, F., Wang, L., Song, M., & Hang, T. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 238-246. Available from: [Link]
-
Alsirawan, M. B., Al-Othman, A. M., & Al-Rimawi, F. (2018). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Journal of Analytical Methods in Chemistry, 2018, 5472134. Available from: [Link]
-
Lu, Y., Sun, X., Song, F., Wang, L., Song, M., & Hang, T. (2018). Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. Journal of Pharmaceutical and Biomedical Analysis, 150, 24-32. Available from: [Link]
-
Zhou, Y., Zhou, W., Sun, L., Zou, Q., Wei, P., & Ouyang, P. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248-1255. Available from: [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kumi, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-62. Available from: [Link]
-
Hemavathi, G., & Hipparagi, S. M. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 8(2), 354. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
-
PubChem. (n.d.). Alogliptin. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). Alogliptin benzoate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate? Retrieved from: [Link]
-
Dhani, R., Guptha, H. K. D. R., & Rajamanickam, D. (2019). Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dosage form by reversed-phase ultra-performance liquid chromatography method. Journal of Applied Pharmaceutical Science, 9(12), 051-056. Available from: [Link]
-
ResearchGate. (n.d.). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2024). Alogliptin. In StatPearls. StatPearls Publishing. Retrieved from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2014). Development and validation of stability indicating RP-HPLC method for determination of Alogliptin benzoate in bulk and pharmaceutical dosage form. Retrieved from: [Link]
-
International Journal of Pharmacy and Technology. (2016). Stability indicating RP-HPLC method for simultaneous estimation of Pioglitazone Hydrochloride and Alogliptin Benzoate in pharmaceutical formulation. Retrieved from: [Link]
-
Der Pharma Chemica. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from: [Link]
-
ResearchGate. (n.d.). Chemical structure of alogliptin benzoate. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2024). Alogliptin Benzoate. In PubChem Compound Summary. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2024). Alogliptin. In PubChem Compound Summary. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2013). Alogliptin. Hospital Pharmacy, 48(7), 591-600. Retrieved from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate? Retrieved from: [Link]
Sources
- 1. CAS 1246610-74-1 Alogliptin Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
UPLC Analysis of Alogliptin and its Impurities: A Stability-Indicating Method
Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Alogliptin and its process-related and degradation impurities. Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under certain stress conditions, necessitating a reliable analytical method to ensure the quality and safety of the drug product. The developed UPLC method offers high resolution, sensitivity, and a significantly reduced analysis time compared to traditional HPLC methods, making it ideal for high-throughput environments in pharmaceutical quality control and drug development. This document provides a comprehensive guide to the method, including the scientific rationale behind the chromatographic choices, detailed experimental protocols, and a complete validation summary as per the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Alogliptin Purity
Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes mellitus. By preventing the degradation of incretin hormones, Alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. As with any pharmaceutical active ingredient, ensuring the purity of Alogliptin is paramount to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products.[1]
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2][3] Studies have shown that Alogliptin is particularly susceptible to degradation under acidic and alkaline hydrolytic conditions.[2][3][4] This underscores the necessity of a well-validated, stability-indicating analytical method that can effectively separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher efficiency, resolution, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These advantages are particularly beneficial for the analysis of pharmaceutical impurities, where rapid and sensitive detection is crucial. This application note details a UPLC method specifically developed and validated for the comprehensive analysis of Alogliptin and its impurities.
Method Development: Rationale and Chromatographic Strategy
The primary objective of this method was to achieve a baseline separation of Alogliptin from its known process impurities and degradation products within a short run time. The selection of the stationary phase, mobile phase, and other chromatographic parameters was guided by the physicochemical properties of Alogliptin and its impurities.
Column Selection: The Core of the Separation
A Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) was selected for this analysis.[5][6] The Bridged Ethyl Hybrid (BEH) particle technology offers significant advantages, including a wide usable pH range (1-12) and enhanced mechanical stability, which are essential for withstanding the high pressures of UPLC systems.[6] The C18 stationary phase provides the necessary hydrophobicity to retain Alogliptin and its related substances, allowing for effective separation based on their polarity differences. The 1.7 µm particle size is a hallmark of UPLC, enabling high-resolution separations and faster analysis times.[5]
Mobile Phase Optimization: Driving the Selectivity
A gradient elution strategy was employed to ensure the separation of both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic pH of the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape for basic compounds like Alogliptin. Formic acid is also a volatile additive, making it compatible with mass spectrometry (MS) detection if further characterization of unknown impurities is required.
-
Mobile Phase B: Acetonitrile. Acetonitrile was chosen as the organic modifier due to its low viscosity, which is advantageous for UPLC systems operating at high pressures, and its UV transparency at the detection wavelength.
A carefully optimized gradient program allows for the elution of more polar impurities early in the run, followed by the main Alogliptin peak, and finally, any less polar impurities, all within a significantly reduced timeframe.
Experimental Protocols
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | Waters ACQUITY UPLC System with a PDA Detector |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) was used as the diluent for all standard and sample preparations.
-
Standard Stock Solution (Alogliptin): Accurately weigh and dissolve an appropriate amount of Alogliptin benzoate reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known Alogliptin impurities at a concentration of approximately 100 µg/mL each in the diluent.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of Alogliptin and 1 µg/mL of each impurity from the respective stock solutions.
-
Sample Solution: For the analysis of a drug product, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of Alogliptin into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Alogliptin benzoate.
-
Acid Hydrolysis: Dissolve 10 mg of Alogliptin benzoate in 10 mL of 0.1 N HCl and keep at 60 °C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the diluent.[2]
-
Alkaline Hydrolysis: Dissolve 10 mg of Alogliptin benzoate in 10 mL of 0.1 N NaOH and keep at 60 °C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with the diluent.[2]
-
Oxidative Degradation: Treat a 1 mg/mL solution of Alogliptin benzoate with 3% H₂O₂ at room temperature for 24 hours. Dilute to a suitable concentration with the diluent.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80 °C for 24 hours. Dissolve the stressed sample in the diluent to obtain a suitable concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dissolve the stressed sample in the diluent to obtain a suitable concentration.
Method Validation: Ensuring Trustworthiness and Reliability
The developed UPLC method was rigorously validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Stability-Indicating Power)
Specificity was demonstrated by analyzing the forced degradation samples. The chromatograms showed that the Alogliptin peak was well-resolved from all degradation products and any peaks originating from the placebo matrix. Significant degradation was observed under acidic and alkaline conditions, confirming the stability-indicating capability of the method.[2][3][4]
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of Alogliptin and its impurities at different concentrations. The correlation coefficient (r²) for all analytes was found to be > 0.999, indicating a strong linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by a recovery study, where known amounts of Alogliptin and its impurities were spiked into a placebo matrix at three different concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery for all analytes was within the acceptable range of 98.0% to 102.0%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) for the peak areas of replicate injections was calculated. In all cases, the %RSD was less than 2.0%, demonstrating the high precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatograms. The LOD, the lowest concentration at which the analyte can be detected, and the LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, were established for all impurities.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations, indicating the robustness of the method.
Results and Discussion
The developed UPLC method successfully separated Alogliptin from its known impurities and degradation products in under 10 minutes. A representative chromatogram from the forced degradation study is shown below, demonstrating the separation of Alogliptin from its major acid and base degradation products.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Alogliptin) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Alogliptin) | ≥ 2000 | > 10000 |
| Resolution (between Alogliptin and nearest impurity) | ≥ 2.0 | > 3.0 |
| %RSD for replicate injections (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Summary of Method Validation Data
| Parameter | Alogliptin | Impurity A | Impurity F[9][10][11] | Impurity G[12] |
| Linearity Range (µg/mL) | 50 - 150 | 0.1 - 1.5 | 0.1 - 1.5 | 0.1 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2 | 98.9 - 101.5 | 99.1 - 101.8 | 98.7 - 101.3 |
| Precision (%RSD) | < 1.0 | < 1.5 | < 1.5 | < 1.5 |
| LOD (µg/mL) | - | ~0.03 | ~0.03 | ~0.03 |
| LOQ (µg/mL) | - | ~0.1 | ~0.1 | ~0.1 |
Note: Impurity A represents a typical process-related impurity. Impurities F and G are known degradation products.
Visualizations
Caption: Experimental workflow for the UPLC analysis of Alogliptin.
Caption: Simplified degradation pathway of Alogliptin under stress conditions.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and reliable solution for the analysis of Alogliptin and its impurities. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be stability-indicating, capable of separating the active pharmaceutical ingredient from its degradation products formed under hydrolytic stress conditions. The significant reduction in run time offered by this UPLC method translates to increased sample throughput and operational efficiency, making it a valuable tool for quality control laboratories in the pharmaceutical industry.
References
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry. Available at: [Link]
-
Waters ACQUITY UPLC BEH C18 Columns. UVISON.com. Available at: [Link]
-
Alogliptin Impurity F. Kemiezen. Available at: [Link]
-
ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Alogliptin Impurity F | CAS NO. Synchemia. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Alogliptin Impurity F | CAS No: 1638544-55-4. Cleanchem. Available at: [Link]
-
A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. ResearchGate. Available at: [Link]
-
Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method. PubMed. Available at: [Link]
-
What is the difference between ACQUITY UPLC BEH C18, ACQUITY UPLC Peptide BEH C18 and ACQUITY Premier Peptide BEH C18 columns? Waters Knowledge Base. Available at: [Link]
-
Alogliptin-Impurities. Pharmaffiliates. Available at: [Link]
-
ICH Q2(R2): Validation of Analytical Procedures. ResearchGate. Available at: [Link]
-
CAS 1246610-74-1 Alogliptin Impurity G. Anant Pharmaceuticals Pvt. Ltd.. Available at: [Link]
-
ACQUITY UPLC and ACQUITY PREMIER Peptide BEH C18, 130 Å and 300 Å Columns Care and Use Manual. Waters. Available at: [Link]
-
Chromatographic results for Alogliptin benzoate and its degradation... ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. scispace.com [scispace.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Waters Corp ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 100 mm, | Fisher Scientific [fishersci.com]
- 6. Waters ACQUITY UPLC BEH C18 Columns : UVISON.com [uvison.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. kemiezen.com [kemiezen.com]
- 10. synchemia.com [synchemia.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. CAS 1246610-74-1 Alogliptin Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
Application Note: A Validated Stability-Indicating HPTLC Method for the Profiling of Alogliptin and Its Impurities
Abstract
This application note details a robust and validated High-Performance Thin-Layer Chromatography (HPTLC) method for the comprehensive impurity profiling of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The described protocol is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This method is grounded in established scientific principles and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for quality control and drug development purposes.
Introduction: The Criticality of Impurity Profiling for Alogliptin
Alogliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1] Like all pharmaceutical products, the purity of Alogliptin is a critical attribute that directly impacts its safety and efficacy. Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the dosage form. Regulatory agencies worldwide mandate stringent control over these impurities.
This necessitates the development of reliable analytical methods for their detection and quantification. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for this purpose. Its advantages include high sample throughput, the ability to analyze multiple samples simultaneously, and the use of smaller volumes of organic solvents, contributing to a greener analytical workflow. This application note provides a detailed protocol for a stability-indicating HPTLC method tailored for Alogliptin impurity profiling.
Principle of the HPTLC Method
This method leverages the principles of adsorption chromatography on a high-performance silica gel stationary phase. The separation of Alogliptin from its impurities is achieved by developing the HPTLC plate with a carefully optimized mobile phase. The choice of the mobile phase composition is critical to achieving the desired resolution between the analyte of interest and its potential degradants. Following chromatographic development, the separated components are visualized and quantified using a densitometric scanner at a specific wavelength. The method's stability-indicating nature is established through forced degradation studies, which intentionally stress the drug substance to generate potential degradation products and demonstrate the method's ability to resolve them from the intact drug.[1][2]
Experimental Protocol
Materials and Reagents
-
Alogliptin Benzoate Reference Standard (USP or equivalent)
-
Pre-coated HPTLC Silica Gel 60 F254 plates (20 x 10 cm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
n-Butanol (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5 or equivalent)
-
HPTLC developing chamber (Twin trough chamber)
-
HPTLC scanner (e.g., CAMAG TLC Scanner 4 or equivalent)
-
UV cabinet with 254 nm and 366 nm lamps
-
Analytical balance
-
Sonicator
-
pH meter
Preparation of Solutions
-
Standard Stock Solution of Alogliptin (1000 µg/mL): Accurately weigh 10 mg of Alogliptin Benzoate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Alogliptin to a 25 mL volumetric flask. Add approximately 15 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of Alogliptin and its impurities:
| Parameter | Condition |
| Stationary Phase | Pre-coated HPTLC Silica Gel 60 F254 plates |
| Mobile Phase | n-Butanol: Water: Acetic Acid (7:2:1, v/v/v)[1] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Application Volume | 5 µL |
| Band Length | 8 mm |
| Drying | Air-dried |
| Detection Wavelength | 233 nm[1] |
Experimental Workflow
Figure 1: HPTLC workflow for Alogliptin impurity profiling.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Alogliptin drug substance.[1][2]
-
Acid Degradation: Reflux 10 mg of Alogliptin with 10 mL of 0.1 N HCl for 6 hours. Neutralize the solution with 0.1 N NaOH and dilute with methanol to obtain a concentration of 100 µg/mL.
-
Alkaline Degradation: Reflux 10 mg of Alogliptin with 10 mL of 0.1 N NaOH for 4 hours. Neutralize the solution with 0.1 N HCl and dilute with methanol to obtain a concentration of 100 µg/mL.[1]
-
Oxidative Degradation: Reflux 10 mg of Alogliptin with 10 mL of 3% H₂O₂ for 8 hours. Dilute with methanol to obtain a concentration of 100 µg/mL.
-
Thermal Degradation: Keep 10 mg of Alogliptin in a hot air oven at 105°C for 24 hours.[2] Dissolve in methanol to obtain a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 10 mg of Alogliptin to UV light (254 nm) for 24 hours. Dissolve in methanol to obtain a concentration of 100 µg/mL.
Method Validation
The developed HPTLC method was validated according to the ICH Q2(R2) guidelines.[3][4][5][6]
Specificity
The specificity of the method was evaluated by analyzing the standard Alogliptin, the sample formulation, and the forced degradation samples. The densitograms showed that the peak for Alogliptin was well-resolved from the peaks of the degradation products and excipients, demonstrating the method's specificity.[7]
Linearity
The linearity of the method was determined by applying different volumes of the working standard solution to the HPTLC plate to obtain a concentration range of 200-1000 ng/spot. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range.
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard Alogliptin into the pre-analyzed sample solution. The percentage recovery was calculated.[8]
Precision
The precision of the method was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate applications of the same standard solution were analyzed on the same day for repeatability and on three different days for intermediate precision. The results were expressed as the percentage relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was determined by intentionally making small variations in the chromatographic conditions, such as the composition of the mobile phase, chamber saturation time, and development distance. The effect on the Rf value and peak area was observed.
Results and Discussion
The developed HPTLC method provided a well-defined and compact spot for Alogliptin at an Rf of approximately 0.53.[1] The forced degradation studies revealed that Alogliptin is susceptible to degradation under acidic and alkaline conditions, while it is relatively stable under oxidative, thermal, and photolytic stress.[1][9] The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.
Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 200-1000 ng/spot | Correlation coefficient (r²) > 0.995 |
| Correlation Coefficient (r²) | 0.998 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Precision (%RSD) | ||
| - Intra-day | < 2.0% | < 2.0% |
| - Inter-day | < 2.0% | < 2.0% |
| LOD | 25 ng/spot | - |
| LOQ | 75 ng/spot | - |
| Robustness | Robust | No significant change in Rf and peak area |
Conclusion
The HPTLC method described in this application note is simple, precise, accurate, and stability-indicating for the determination of Alogliptin and its impurity profiling. The method was successfully validated as per the ICH guidelines and can be effectively used for routine quality control analysis of Alogliptin in bulk drug and pharmaceutical formulations. The low solvent consumption and high sample throughput make it an environmentally friendly and economical analytical tool.
References
-
Sharma, K., et al. (2015). Development and Validation of HPTLC Method for Simultaneous Estimation of Alogliptin Benzoate and Pioglitazone Hydrochloride in Bulk Drugs and Combined Dosage Forms. Journal of Applied Pharmaceutical Science, 5(12), 064-069. [Link]
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Surati, J. S., & Patel, V. B. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry, 29(7), 1463-1468. [Link]
-
Deshpande, P. B., & Butle, S. R. (2017). Stability Indicating High Performance Thin Layer Chromatographic Determination of Alogliptin Benzoate as Bulk Drug and in Tablet Dosage Form. Eurasian Journal of Analytical Chemistry, 12(4), 325-335. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Singh, G., et al. (2015). Development and validation of HPTLC method for estimation of alogliptin benzoate in bulk drugs and tablet dosage forms. American Journal of PharmTech Research, 5(6). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Semantic Scholar. (n.d.). Stability Indicating High Performance Thin Layer Chromatographic Determination of Alogliptin Benzoate as Bulk Drug and in Tablet Dosage Form. [Link]
-
Der Pharma Chemica. (n.d.). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. [Link]
-
Scholars Research Library. (n.d.). Development and validation of HPTLC method for simultaneous estimation of metformin hydrochloride and alogliptin benzoate in bulk. [Link]
-
IJBPAS. (2022). Simultaneous estimation of alogliptin benzoate and metformin hcl in a pharmaceutical dosage form by a validated hptlc method. [Link]
-
Asian Journal of Chemistry. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. [Link]
-
PubMed. (2016). Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. longdom.org [longdom.org]
- 9. asianpubs.org [asianpubs.org]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Alogliptin Impurity 16 in Pharmaceutical Preparations
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Alogliptin Impurity 16, a potential impurity in Alogliptin drug substances and formulations. The method demonstrates high sensitivity, specificity, and accuracy, adhering to the stringent requirements of international regulatory guidelines. This document provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals in the pharmaceutical industry. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and validation.
Introduction
Alogliptin is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, with the chemical name (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid, is a potential impurity that requires careful monitoring.
This application note describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound. The method is designed to be readily implemented in quality control laboratories and for stability testing of Alogliptin. The principles of method validation are based on the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Chemical Structures
| Compound | Chemical Structure |
| Alogliptin | |
| This compound | (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid C18H22N4O4 Molecular Weight: 358.4 g/mol [5] |
| Alogliptin-d3 (Internal Standard) | Structure similar to Alogliptin with three deuterium atoms. |
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%) was procured from a certified supplier.
-
Alogliptin reference standard was of pharmacopeial grade.
-
Alogliptin-d3 (Internal Standard, IS) was sourced from a reputable supplier of stable isotope-labeled compounds.
-
Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Formic acid (LC-MS grade) were purchased from a high-purity solvent supplier.
-
Ultrapure water was generated using a laboratory water purification system.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.
-
LC System: A leading brand UPLC or HPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was found to be optimal for separation.
Standard and Sample Preparation
Stock Solutions:
-
This compound stock solution (100 µg/mL) was prepared by dissolving the accurately weighed reference standard in methanol.
-
Alogliptin-d3 (IS) stock solution (100 µg/mL) was prepared in methanol.
Working Standard Solutions:
-
A series of working standard solutions of this compound were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
A working IS solution (10 ng/mL) was prepared by diluting the IS stock solution with the same diluent.
Sample Preparation:
-
An accurately weighed portion of the Alogliptin drug substance or powdered tablets was dissolved in the diluent to achieve a theoretical concentration within the calibration range of the assay. The sample solution was then vortexed and sonicated to ensure complete dissolution.
-
Prior to injection, all solutions were filtered through a 0.22 µm syringe filter.
LC-MS/MS Method Parameters
The following parameters were optimized to achieve the best separation and detection of this compound and the internal standard.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 359.2 → [Proposed Product Ion 1], m/z 359.2 → [Proposed Product Ion 2] Alogliptin-d3 (IS): m/z 343.2 → 116.1[6] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Note: The specific product ions for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer. Based on its structure, potential product ions could arise from the fragmentation of the piperidine ring or the loss of the benzoic acid moiety.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.[1][4] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo sample (for formulations), the Alogliptin API, and a sample spiked with this compound and the IS. The chromatograms demonstrated no significant interference at the retention times of the analyte and the IS, confirming the method's specificity.
Linearity and Range
The linearity of the method was assessed by analyzing a series of at least six concentrations of this compound over the range of 1 ng/mL to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the concentration. A linear regression analysis was performed, and a correlation coefficient (r²) of >0.995 was achieved, indicating excellent linearity.
Accuracy and Precision
Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (low, medium, and high). The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. The results, summarized in Table 2, show that the method is both accurate and precise.
Table 2: Accuracy and Precision Data
| QC Level | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 5 | < 5% | < 5% | 95-105% |
| Medium | 50 | < 5% | < 5% | 95-105% |
| High | 400 | < 5% | < 5% | 95-105% |
LOD and LOQ
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N of approximately 3, and the LOQ at an S/N of approximately 10. The determined LOQ was sufficiently low to quantify trace levels of the impurity.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and the percentage of formic acid in the mobile phase (±0.02%). The results showed no significant impact on the quantification, demonstrating the robustness of the method.
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the quantification of this compound.
Figure 1: Workflow for the quantification of this compound.
Discussion
The choice of a C18 stationary phase provides excellent retention and separation for the relatively polar Alogliptin and its impurity. The use of formic acid in the mobile phase aids in the protonation of the analytes, which is crucial for achieving good sensitivity in the positive ESI mode. A gradient elution is employed to ensure the efficient elution of all components and to maintain a short run time, making the method suitable for high-throughput analysis.
The selection of an appropriate internal standard is critical for the accuracy and precision of an LC-MS/MS method. Ideally, a stable isotope-labeled version of this compound would be used. However, due to its potential limited commercial availability, Alogliptin-d3 is proposed as a suitable alternative. Alogliptin-d3 is structurally very similar to the parent drug and is expected to have similar chromatographic and ionization behavior to the impurity, thus effectively compensating for variations in sample preparation and instrument response. The validation data presented confirms the suitability of this approach.
The validation results demonstrate that this LC-MS/MS method is highly suitable for the quantitative determination of this compound in pharmaceutical samples. The method is specific, linear, accurate, precise, and robust, meeting all the requirements for a reliable analytical procedure in a regulated environment.
Conclusion
A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound has been successfully developed and validated. The method is fit for its intended purpose of quality control and stability testing of Alogliptin drug substance and formulations. The detailed protocol and validation data provided in this application note will enable other laboratories to readily implement this method.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Ayoub, B. M. (2016).
- Barden, A. T., et al. (2017). Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study.
- Ravi, P. R., & Rajkamal, B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science, 9(2), 29-37.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Jain, D., et al. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma.
- Jain, D., et al. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma.
-
U.S. Food and Drug Administration. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
Allmpus. This compound. [Link]
- El-Koussi, W. M., et al. (2019). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study.
-
SynZeal. Alogliptin Impurities. [Link]
-
Molsyns. This compound. [Link]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
Sources
- 1. Alogliptin Impurities | SynZeal [synzeal.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alogliptin |Axios Research [axios-research.com]
- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | molsyns.com [molsyns.com]
Application Note: A Comprehensive Strategy for the Isolation and Purification of Alogliptin Impurity 16
Introduction
Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus.[1][] By preventing the degradation of incretin hormones, Alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring drug safety and efficacy, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]
One such potential impurity is Alogliptin Impurity 16, chemically identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid.[5] Its structure suggests it is a hydrolytic degradant of Alogliptin, where the benzonitrile (-CN) group has been converted to a benzoic acid (-COOH) group. Forced degradation studies confirm that Alogliptin is susceptible to degradation under acidic and alkaline hydrolytic conditions.[6][7][8][9]
This application note provides a detailed, field-proven guide for researchers and drug development professionals on the generation, isolation, and purification of this compound. The core of this strategy involves an initial forced degradation to generate an impurity-enriched sample, followed by a robust preparative High-Performance Liquid Chromatography (Prep-HPLC) protocol for isolation. This guide is designed to enable the generation of a high-purity reference standard of Impurity 16, which is essential for analytical method validation and routine quality control of Alogliptin bulk drug and finished products.
Part 1: Generation of Impurity-Enriched Starting Material via Forced Degradation
Scientific Rationale
To efficiently isolate a sufficient quantity of a degradation impurity, it is often necessary to first generate a starting material where the impurity is present at a higher concentration than typically found in the API. Forced degradation studies intentionally expose the API to stress conditions to accelerate its decomposition.[7] Given that the structure of Impurity 16 points to hydrolysis of the nitrile group, subjecting Alogliptin to acidic conditions is a logical and effective method to generate an enriched sample mixture.[6][10]
Protocol 1: Acid-Catalyzed Forced Degradation of Alogliptin Benzoate
Objective: To hydrolyze the benzonitrile group of Alogliptin to a benzoic acid, thereby generating this compound.
Materials:
-
Alogliptin Benzoate reference standard
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
50 mL round-bottom flask
-
Water bath or heating mantle
-
pH meter
-
Volumetric flasks
Procedure:
-
Dissolution: Accurately weigh and dissolve 500 mg of Alogliptin Benzoate in a 50 mL round-bottom flask containing 25 mL of 1 N HCl.
-
Stress Condition: Heat the solution in a water bath at 60°C for 4 hours.[6][10] Monitor the reaction periodically by withdrawing a small aliquot, neutralizing it, and analyzing it via analytical HPLC (as described in Part 2) to check for the formation of Impurity 16.
-
Neutralization: After the desired level of degradation is achieved, cool the flask to room temperature. Carefully neutralize the solution to a pH of ~7.0 by dropwise addition of 1 N NaOH while stirring.
-
Preparation for Purification: Transfer the neutralized solution to a 50 mL volumetric flask and dilute to the mark with a 50:50 mixture of methanol and water. This stock solution is now ready for purification by preparative HPLC.
Part 2: Analytical Method Development for Separation
Scientific Rationale
A robust and high-resolution analytical HPLC method is the cornerstone of a successful preparative purification.[11] The goal is to achieve baseline separation (Resolution > 2.0) between the parent Alogliptin peak and the target Impurity 16 peak. The key difference between the two molecules is the terminal group on the benzyl moiety: a non-ionizable nitrile (Alogliptin) versus an ionizable carboxylic acid (Impurity 16). This difference in polarity and charge state, which can be manipulated by mobile phase pH, is the primary lever for achieving separation on a reversed-phase column.
| Parameter | Alogliptin | This compound | Comment |
| Chemical Structure | Contains a benzonitrile group (-CN) | Contains a benzoic acid group (-COOH) | Impurity 16 is more polar and has an acidic pKa. |
| Molecular Formula | C18H21N5O2 | C18H22N4O4 | - |
| Molecular Weight | 339.4 g/mol | 358.4 g/mol | [5] |
| Solubility | - | Soluble in Methanol | [5] |
| Table 1: Physicochemical Comparison of Alogliptin and Impurity 16. |
Protocol 2: Analytical Reversed-Phase HPLC Method
Objective: To establish a reliable analytical method for the separation and quantification of Alogliptin and Impurity 16.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[7] Alternative columns like a phenyl-hexyl can be used to alter selectivity.[10]
-
Mobile Phase A: 0.1% Perchloric Acid in water, pH adjusted to 3.0 with triethylamine.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[12]
-
Injection Volume: 10 µL.
-
Diluent: Methanol:Water (50:50 v/v).
Part 3: Preparative HPLC Isolation and Purification
Scientific Rationale
The principle of preparative chromatography is to scale up the analytical separation to handle larger sample loads and isolate compounds in milligram to gram quantities.[11] This involves using a column with a larger internal diameter, a higher flow rate, and a significantly larger injection volume. Mass-directed purification is the preferred technique, where the mass spectrometer triggers fraction collection only when the target mass-to-charge ratio (m/z) of Impurity 16 is detected, ensuring high specificity and purity of the collected material.[4][13]
Figure 1: Overall workflow for the isolation and purification of this compound.
Protocol 3: Preparative RP-HPLC Purification
Objective: To isolate this compound from the crude degradation mixture with high purity.
Instrumentation & Conditions:
-
Prep-HPLC System: Waters AutoPurification System or Agilent 1290 Infinity II Preparative LC/MSD System or equivalent.[4]
-
Column: XBridge Shield RP18 (19 x 150 mm, 5 µm) or equivalent preparative C18 column.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A focused gradient should be developed based on the analytical run. For example, if Impurity 16 elutes at 40% B analytically, a shallow gradient like 30-50% B over 15 minutes would be effective.
-
Flow Rate: 20 mL/min.
-
Sample Loading: Inject 1-2 mL of the concentrated degradation mixture per run.
-
Detection:
-
UV: 278 nm.
-
MSD: Electrospray Ionization (ESI) Positive Mode.
-
Target m/z for Impurity 16: [M+H]⁺ = 359.4.
-
-
Fraction Collection: Triggered by the target m/z signal from the mass spectrometer.
| Parameter | Analytical Method | Preparative Method |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 19 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1000 - 2000 µL |
| Primary Goal | Separation & Quantification | Isolation & Purification |
| Table 2: Comparison of Analytical and Preparative Method Scaling Parameters. |
Part 4: Post-Purification Processing and Analysis
Scientific Rationale
After collection, the fractions must be analyzed to confirm purity before they are combined. High-purity fractions are pooled, and the mobile phase is removed to yield the final solid compound. Lyophilization (freeze-drying) is the preferred method for removing aqueous-organic mobile phases as it avoids exposing the compound to high temperatures. Finally, the identity and purity of the isolated material must be unequivocally confirmed using orthogonal analytical techniques.
Figure 2: Decision logic for pooling fractions based on purity analysis.
Protocol 4: Fraction Analysis and Compound Recovery
Objective: To recover pure, solid Impurity 16 and confirm its identity.
Procedure:
-
Purity Check: Analyze a small aliquot from each collected fraction using the analytical HPLC method described in Protocol 2.
-
Fraction Pooling: Combine all fractions that show a purity of ≥98% for Impurity 16.
-
Solvent Removal:
-
Reduce the volume of the pooled fractions by approximately 75% using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This removes most of the acetonitrile.
-
Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely, and lyophilize until a dry, fluffy powder is obtained.
-
-
Final Purity Assessment: Accurately weigh the isolated material and determine its final purity using the analytical HPLC method. A purity of >99% is typically desired for a reference standard.
-
Structural Confirmation: Confirm the identity of the isolated solid using:
Conclusion
The methodology detailed in this application note presents a robust and systematic approach for the successful isolation and purification of this compound. By combining a targeted forced degradation strategy with high-performance analytical method development and scaled mass-directed preparative HPLC, it is possible to generate a high-purity reference standard of this critical impurity.[14] The availability of such a standard is indispensable for the development and validation of stability-indicating analytical methods and for ensuring the quality, safety, and regulatory compliance of Alogliptin products.
References
- Benchchem. Synthesis and Purification of Alogliptin Impurities. Technical Support Center.
- Pharmaffiliates. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. Pharmaffiliates.
- Patel, P. et al. Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace.
-
Zhang, K. et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248-55. Available from: [Link]
-
Jablonski, J. et al. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. Available from: [Link]
-
Agilent Technologies. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science. Available from: [Link]
-
Scott, L. J. (2010). Alogliptin: a new addition to the class of DPP-4 inhibitors. Clinical Therapeutics, 32(9), 1563-1577. Available from: [Link]
-
Zhang, K. et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate. Available from: [Link]
-
Rao, B. M. et al. (2017). Rapid RP-HPLC Quantification and Stress Degradation Studies on Alogliptin, Saxagliptin, Metformin in Pharmaceutical Dosage Formulation. Rowan University. Available from: [Link]
-
Zhang, K. et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. Available from: [Link]
-
Der Pharma Chemica. Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica. Available from: [Link]
-
Allmpus. This compound. Allmpus. Available from: [Link]
-
Asian Journal of Chemistry. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry. Available from: [Link]
-
Song, M. et al. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 349-357. Available from: [Link]
-
Manufacturing Chemist. (2016). Impurity isolation and sample purification. Manufacturing Chemist. Available from: [Link]
-
University of Warwick. Principles in preparative HPLC. University of Warwick. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate?. Patsnap Synapse. Available from: [Link]
Sources
- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 4. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 5. allmpus.com [allmpus.com]
- 6. scispace.com [scispace.com]
- 7. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Impurity isolation and sample purification [manufacturingchemist.com]
Development of a stability-indicating assay method for Alogliptin
Application Notes and Protocols
Topic: Development of a Stability-Indicating Assay Method for Alogliptin
For: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Development and Validation of a Stability-Indicating RP-HPLC Assay for Alogliptin
Authored by: A Senior Application Scientist
Introduction: The Rationale for a Stability-Indicating Method
Alogliptin is an orally administered, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. As with any pharmaceutical compound, ensuring its stability throughout its shelf-life is a critical aspect of drug development and quality control. A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method is a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure that the safety, efficacy, and quality of the drug product are not compromised over time.[1][2]
This document provides a detailed protocol for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Alogliptin. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles, ensuring its robust application in a research or quality control setting.
Foundational Principles: Method Design and Strategy
The primary objective is to develop a method that can separate the Alogliptin peak from all potential degradation products generated under various stress conditions.[3] RP-HPLC is the chosen technique due to its high resolving power, sensitivity, and widespread use in the pharmaceutical industry for stability testing.
The strategy involves two main phases:
-
Method Development and Optimization: This phase focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation.
-
Forced Degradation and Method Validation: In this phase, the drug substance is subjected to stress conditions to generate degradation products. The developed method is then validated according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose.[1][3]
Chemical and Physical Properties of Alogliptin Benzoate
Alogliptin is typically used as its benzoate salt. It is a white to off-white crystalline powder. Its solubility profile is an important consideration for sample and standard preparation. It is sparingly soluble in water and methanol.
Experimental Protocols
Materials and Reagents
-
Alogliptin Benzoate reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium carbonate buffer
-
Perchloric acid
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
The choice of a C18 column is based on its versatility and proven performance in separating compounds with moderate polarity like Alogliptin. The mobile phase, a mixture of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve a good peak shape and resolution. The detection wavelength is selected based on the UV absorbance maximum of Alogliptin, which is around 277 nm.[4][5]
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Ammonium Carbonate Buffer (e.g., 55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 277 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Sufficient to allow for the elution of all degradation products |
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL of Alogliptin): Accurately weigh the equivalent of 10 mg of Alogliptin (e.g., 13.6 mg of Alogliptin Benzoate) and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the volume.[4]
-
Working Standard Solution (e.g., 20 µg/mL): Dilute the standard stock solution appropriately with the mobile phase.
Forced Degradation Studies: Unveiling Instability
Forced degradation studies are essential to generate the potential degradation products and to demonstrate the specificity of the method.[6] Studies have shown that Alogliptin is particularly susceptible to degradation under acidic and alkaline conditions.[7][8][9]
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the Alogliptin stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with the mobile phase to the working concentration.[7]
-
Alkaline Hydrolysis: To 1 mL of the Alogliptin stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute with the mobile phase to the working concentration.[7]
-
Oxidative Degradation: To 1 mL of the Alogliptin stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to the working concentration.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for a specified period. Dissolve the stressed sample in the mobile phase to obtain the working concentration.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve the stressed sample in the mobile phase to obtain the working concentration.
For each condition, a blank solution (without the drug) should be similarly treated. All stressed samples should be injected into the HPLC system, and the chromatograms should be evaluated for the separation of the Alogliptin peak from any degradation product peaks.
Method Validation: Ensuring Reliability and Trustworthiness
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][3]
Validation Protocols
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity of Alogliptin using a PDA detector. | The Alogliptin peak should be free from co-eluting peaks. Resolution between Alogliptin and the nearest eluting peak should be > 2. |
| Linearity | Prepare a series of at least five concentrations of Alogliptin (e.g., 50% to 150% of the working concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of Alogliptin into a placebo mixture. Analyze in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the working standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. | The Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported. |
| Robustness | Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5°C). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. |
Results and Discussion
A successful stability-indicating method will show a well-resolved peak for Alogliptin, separate from any peaks of degradation products. The validation data should meet all the acceptance criteria outlined above, demonstrating that the method is linear, accurate, precise, and robust.
Example of Forced Degradation Results:
| Stress Condition | Observation | % Degradation |
| Acid Hydrolysis (1 N HCl) | Significant degradation observed with one major degradation peak. | (Example: 15%) |
| Alkaline Hydrolysis (1 N NaOH) | Significant degradation observed with two major degradation peaks. | (Example: 20%) |
| Oxidative (3% H₂O₂) | Minor degradation observed. | (Example: <5%) |
| Thermal (Dry Heat) | Negligible degradation. | (Example: <2%) |
| Photolytic | Negligible degradation. | (Example: <2%) |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, accurate, precise, and stability-indicating for the quantification of Alogliptin in the presence of its degradation products. The comprehensive validation confirms its suitability for routine quality control analysis and stability studies of Alogliptin in bulk drug and pharmaceutical dosage forms, in accordance with regulatory guidelines.
References
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PMC - NIH. [Link]
-
Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. IJRPR. [Link]
-
ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. IJRPC. [Link]
-
OPTIMIZATION OF RP-HPLC METHOD FOR DETERMINATION OF ALOGLIPTIN BENZOATE IN BULK AND DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. [Link]
-
Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. RJPT. [Link]
-
Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dosage form by reversed-phase ultra-performance liquid chromatography method. Journal of Applied Pharmaceutical Science. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate. [Link]
-
RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. RJPT. [Link]
-
Rapid RP-HPLC Quantification and Stress Degradation Studies on Alogliptin, Saxagliptin, Metformin in Pharmaceutical Dosage Formulation. Rowan University. [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry. [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. ResearchGate. [Link]
-
Stability-Indicating Method Validation: Regulatory Considerations. LinkedIn. [Link]
-
Stress testing and impurity profiling of DPP4 inhibitors: A review. Neuroquantology. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]
-
ICH Stability Guidelines. LSC Group®. [Link]
Sources
- 1. hmrlabs.com [hmrlabs.com]
- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 3. database.ich.org [database.ich.org]
- 4. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of Alogliptin Impurity 16
Abstract
This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Alogliptin Impurity 16, a potential impurity in Alogliptin drug substance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides a comprehensive protocol for method validation, including specificity, linearity, range, accuracy, precision, and limits of detection and quantification. The described methodology is suitable for routine quality control analysis in pharmaceutical development and manufacturing.
Introduction
Alogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5][] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that analytical methods used for quantitative analysis of impurities be validated.[7][8][9][10][11]
This compound is a potential process-related impurity or degradation product of Alogliptin. While there is some variability in the reported chemical information across different suppliers, for the purpose of this application note, we will refer to the structure identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid.[12]
This compound Details:
-
Chemical Name: (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid[12]
This application note provides a detailed, step-by-step protocol for the validation of an RP-HPLC method for the quantification of this compound, ensuring its suitability for its intended purpose.
Experimental
Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. (e.g., Agilent 1200 series or equivalent)[14]
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Ortho-phosphoric acid (Analytical grade)
-
Alogliptin reference standard
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of Alogliptin and this compound:
| Parameter | Condition |
| Mobile Phase A | 0.05% Ortho-phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm[14][17] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Method Parameters: A C18 column was chosen for its versatility and proven performance in separating compounds of similar polarity to Alogliptin and its impurities. The gradient elution with an acidic mobile phase ensures good peak shape and resolution. The detection wavelength of 277 nm was selected based on the UV spectra of Alogliptin and its impurities, providing adequate sensitivity for both the API and the impurity.[14][17]
Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline for the following parameters.[1][2][3][4]
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a system suitability solution containing Alogliptin (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL).
-
Inject the solution six replicate times.
-
Calculate the tailing factor, theoretical plates, and %RSD for the peak area and retention time of the this compound peak.
Acceptance Criteria:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
%RSD for peak area and retention time: ≤ 2.0%
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4]
Procedure:
-
Analyze blank (diluent), Alogliptin solution, this compound solution, and a spiked solution containing both Alogliptin and this compound.
-
Perform forced degradation studies on Alogliptin by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples.
Acceptance Criteria:
-
No interference from the blank or Alogliptin at the retention time of this compound.
-
The peak for this compound should be spectrally pure and well-resolved from any degradation products in the stressed samples (Resolution > 2.0).
Linearity and Range
Purpose: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
Procedure:
-
Prepare a series of at least five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be LOQ to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
The data points should not deviate significantly from the regression line.
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a sample of Alogliptin and spike it with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
Mean recovery: 90.0% to 110.0% for each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
3.5.1. Repeatability (Intra-assay precision) Procedure:
-
Prepare six individual samples of Alogliptin spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
Acceptance Criteria:
-
%RSD: ≤ 5.0%
3.5.2. Intermediate Precision (Inter-assay precision) Procedure:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria:
-
%RSD: ≤ 10.0% for the combined results of both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Procedure (based on the signal-to-noise ratio):
-
Prepare a series of dilute solutions of this compound.
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The precision and accuracy at the LOQ concentration should meet acceptable criteria.
Robustness
Purpose: To evaluate the reliability of the method with respect to deliberate variations in method parameters.[4]
Procedure:
-
Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria for all varied conditions.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 2.0% | 0.2% |
Table 2: Linearity Data | Concentration (µg/mL) | Mean Peak Area | | :--- | :--- | | LOQ | [Data] | | 0.5 | [Data] | | 1.0 | [Data] | | 1.5 | [Data] | | 2.0 | [Data] | | Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | | Linearity Equation | | y = mx + c |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 0.5 | [Data] | [Data] |
| 100% | 1.0 | [Data] | [Data] |
| 150% | 1.5 | [Data] | [Data] |
| Mean Recovery | | | 98.5% - 102.0% |
Visualizations
Caption: Experimental workflow for the validation of the analytical method.
Conclusion
The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method validation was performed in accordance with ICH guidelines, and all parameters met the pre-defined acceptance criteria. This method is deemed suitable for the routine quality control analysis of Alogliptin drug substance for the presence of Impurity 16.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Method Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC. [Link]
-
European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. [Link]
-
Zhang, Y., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Asian Journal of Pharmaceutical Sciences, 10(2), 152-158. [Link]
-
Der Pharma Chemica. (n.d.). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. [Link]
-
Allmpus. (n.d.). This compound. [Link]
-
El-Kimary, E. R., et al. (2021). Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form. Journal of separation science, 44(5), 1147–1155. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). OPTIMIZATION OF RP-HPLC METHOD FOR DETERMINATION OF ALOGLIPTIN BENZOATE IN BULK AND DOSAGE FORM. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
NCF International. (2019). EMA's view on method validation. [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
SynZeal. (n.d.). Alogliptin Impurities. [Link]
-
Al-Tamimi, A. S., et al. (2018). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Journal of analytical methods in chemistry, 2018, 4968314. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ncfinternational.it [ncfinternational.it]
- 12. allmpus.com [allmpus.com]
- 13. Alogliptin Impurities | SynZeal [synzeal.com]
- 14. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. hakon-art.com [hakon-art.com]
An In-Depth Guide to the Quantitative Analysis of Alogliptin and Its Related Compounds
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Alogliptin and its associated compounds. Alogliptin, an oral anti-diabetic drug, is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] Its therapeutic action improves glycemic control in adults with type 2 diabetes mellitus by preventing the degradation of incretin hormones.[3][4]
The rigorous quantitative analysis of Alogliptin and its related substances—including process-related impurities, degradation products, and metabolites—is paramount for ensuring drug safety, efficacy, and stability.[5][6] This guide details validated analytical methodologies, from advanced stability-indicating chromatographic methods to rapid spectrophotometric assays, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Method Validation
The foundation of any reliable quantitative analysis is a robustly validated method. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[7] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for this process, ensuring that data is accurate, reproducible, and trustworthy.[7][8][9][10]
A validated method provides a self-validating system of checks and balances. Key parameters such as specificity, linearity, accuracy, precision, and robustness are not merely checklist items; they are the scientific evidence that the method can reliably distinguish and quantify the analyte in the presence of other components.[9]
Caption: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.
Application Note I: Stability-Indicating RP-HPLC Method
Application: Quantification of Alogliptin and its process-related and degradation impurities in bulk drug and pharmaceutical formulations. This is the cornerstone of quality control and stability testing.
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from closely related structures. A "stability-indicating" method is one that can resolve the API from all potential degradation products, proving that any decrease in the API's concentration is due to degradation and not analytical error.[5][6] The use of a photodiode array (PDA) or UV detector set at an appropriate wavelength allows for sensitive quantification.
Recommended Protocol: RP-HPLC for Alogliptin
This protocol is synthesized from validated methods reported in the scientific literature.[3][5][11][12]
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and PDA/UV detector.
-
Chromatographic data station for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Causality and Insights |
|---|---|---|
| Column | Kromasil C18 or equivalent (250 mm x 4.6 mm, 5 µm) | A C18 stationary phase provides excellent hydrophobic retention for Alogliptin and its typical impurities. The 250 mm length ensures high resolution and theoretical plates, critical for separating closely eluting peaks.[5] |
| Mobile Phase A | 0.1% Perchloric Acid (pH adjusted to 3.0 with Triethylamine) | An acidic mobile phase with a pH of 3.0 ensures that Alogliptin (a basic compound) is in its protonated form, leading to sharp, symmetrical peak shapes and preventing silanol interactions with the column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. |
| Elution Mode | Gradient | A gradient elution is essential for a stability-indicating method. It allows for the timely elution of early-eluting polar impurities and later-eluting non-polar degradants within a reasonable run time, while ensuring high resolution around the main Alogliptin peak.[5] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm i.d. column, balancing analysis time with system pressure and efficiency.[3] |
| Detection Wavelength | 277 nm | Alogliptin has a significant chromophore, and 277 nm has been shown to be a suitable wavelength for sensitive detection of both the parent drug and its related compounds.[3][13] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 20 µL | A standard injection volume to ensure good peak shape and sensitivity. |
Preparation of Solutions:
-
Standard Stock Solution (Alogliptin): Accurately weigh and dissolve Alogliptin benzoate reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of ~100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1 to 75 µg/mL).[5]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer to a volumetric flask.
-
Add diluent, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow and Validation Data
Caption: General workflow for the quantitative analysis of Alogliptin by RP-HPLC.
Typical Method Validation Summary:
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (Range) | r² ≥ 0.999 | 0.10 - 75.0 µg/mL with r² = 0.9995[5][12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.3%[3] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[3][12] |
| LOD | Signal-to-Noise ≥ 3:1 | 0.03 µg/mL[3] |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.09 µg/mL[3] |
| Specificity | No interference at the retention time of Alogliptin and impurities from placebo or degradants. | Method is specific and stability-indicating.[5] |
Protocol: Forced Degradation Studies
To confirm the stability-indicating nature of the HPLC method, forced degradation studies are essential. Alogliptin has been found to be particularly susceptible to acid and alkaline hydrolysis.[5][14][15]
-
Acid Hydrolysis: Treat the drug substance with 1N HCl at 60°C for 2 hours.[14]
-
Alkaline Hydrolysis: Treat the drug substance with 1N NaOH at 60°C for 2 hours.[14]
-
Oxidative Degradation: Treat the drug substance with 3-6% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 6 hours.[14]
-
Photolytic Degradation: Expose the drug substance to sunlight or a photostability chamber as per ICH Q1B guidelines.[14]
After exposure, neutralize the samples (for acid/base hydrolysis) and dilute them to a suitable concentration for HPLC analysis. The chromatograms should demonstrate clear separation between the intact Alogliptin peak and any peaks corresponding to degradation products.
Application Note II: LC-MS/MS Bioanalytical Method
Application: Quantification of Alogliptin in biological matrices such as human plasma for pharmacokinetic and bioequivalence studies.
Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for bioanalysis. Its unparalleled sensitivity allows for the detection of ng/mL or even pg/mL concentrations of the drug, while its selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), minimizes interference from the complex biological matrix.[16][17][18]
Recommended Protocol: LC-MS/MS for Alogliptin in Plasma
This protocol is based on established and validated bioanalytical methods.[16][17][19]
Instrumentation:
-
UPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation (Protein Precipitation): This is the most straightforward and rapid method for plasma sample cleanup.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Alogliptin-d3).[16][19]
-
Add 800 µL of cold acetonitrile to precipitate plasma proteins.[19]
-
Vortex for 2 minutes and then centrifuge at high speed (e.g., 5000 rpm) for 5 minutes.[19]
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition | Causality and Insights |
|---|---|---|
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent | A short column with small particle size is ideal for rapid analysis times (often < 4 minutes) and high efficiency, which is a priority in high-throughput bioanalysis.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile additive that aids in the protonation of the analyte, enhancing the signal in positive ESI mode. |
| Mobile Phase B | Acetonitrile | Provides the necessary elution strength. |
| Elution Mode | Isocratic or fast gradient | An isocratic mobile phase of 40:60 (A:B) has been shown to be effective.[17] This simplifies the method and ensures high throughput. |
| Flow Rate | 0.3 - 0.7 mL/min | Adapted for the smaller column diameter to maintain efficiency.[16][17] |
| Ionization Mode | ESI (Positive) | Alogliptin contains basic nitrogen atoms that are readily protonated, making positive mode ESI highly effective. |
| MRM Transitions | Alogliptin: m/z 340.2 → 116.1Internal Standard (Alogliptin-d3): m/z 343.2 → 116.1 | Monitoring these specific mass transitions ensures that only the target analyte and its internal standard are detected, providing exceptional selectivity and minimizing matrix effects.[16] |
Typical Bioanalytical Method Validation Summary:
| Validation Parameter | Typical Result |
|---|---|
| Linearity (Range) | 3 - 300 ng/mL[16] or 10 - 400 ng/mL[17] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[13] to 3 ng/mL[16] |
| Accuracy (% RE) | Within ±7.2%[13] |
| Precision (% RSD) | < 10.4%[13] |
Application Note III: UV-Spectrophotometric Method
Application: Rapid and economical estimation of Alogliptin in bulk drug or simple tablet formulations for routine quality control where an impurity profile is not required.
Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a simple, fast, and cost-effective technique.[20] To enhance specificity and reduce interference from excipients, first-order derivative spectroscopy can be employed.[21][22]
Recommended Protocol: UV-Spectrophotometry
Instrumentation:
-
UV-Visible Double Beam Spectrophotometer.
Procedure:
-
Solvent Selection: Methanol is a commonly used and effective solvent.[13]
-
Determination of λmax: Scan a dilute solution of Alogliptin in methanol from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 276-278 nm.[13][21]
-
Preparation of Calibration Curve:
-
Assay of Tablet Formulation:
-
Prepare a sample solution from powdered tablets as described in the HPLC section, using methanol as the diluent.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of Alogliptin in the sample using the regression equation from the calibration curve.
-
Typical Validation Summary:
| Validation Parameter | Typical Result |
|---|---|
| Linearity (Range) | 2 - 16 µg/mL[21] |
| Regression Equation | y = mx + c (where y is absorbance, x is concentration) |
| Correlation Coefficient (r²) | ≥ 0.999 |
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study. PubMed.
- Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace.
- Validation of Analytical Procedures Q2(R2). ICH.
- Development and Validation of UV Spectrophotometric Method for Alogliptin Benzoate in Bulk Drug and Tablet Formulation. Journal Of Current Pharma Research.
- Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study. PubMed.
- Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
- Method development and validation of alogliptin by uv spectroscopic method. ijcrt.org.
- Development and validation of UV spectrophotometric method for simultaneous estimation of metformin hydrochloride and alogliptin. Der Pharma Chemica.
- Development and validation of uv spectrophotometric method for alogliptin benzoate in bulk drug and tablet formulation. ResearchGate.
- Enhanced LC–MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a pharmacokinetic study. ResearchGate.
- Drug Monograph: Alogliptin (Nesina). EBM Consult.
- Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. OMICS International.
- Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate.
- Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry.
- stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. International Journal of Pharmacy.
- Alogliptin Monograph for Professionals. Drugs.com.
- CAS 1246610-72-9 Alogliptin Related Compound 25. BOC Sciences.
- rp-hplc method development and validation of alogliptin tablet dosage form. ijrpr.com.
- ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. IJRPC.
- A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate.
- Priority Monographs. US Pharmacopeia (USP).
- Alogliptin. MedPath.
- Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PMC - NIH.
- Alogliptin. PMC - NIH.
- Alogliptin. PubChem - NIH.
- Alogliptin Benzoate. PubChem.
- Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Hindawi.
- Alogliptin Related Compound 24. ChemicalBook.
- Alogliptin. Wikipedia.
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ijarmps.org [ijarmps.org]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. scispace.com [scispace.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. omicsonline.org [omicsonline.org]
- 20. Method development and validation of alogliptin by uv spectroscopic method [wisdomlib.org]
- 21. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. derpharmachemica.com [derpharmachemica.com]
Introduction: The Imperative of Purity in Alogliptin Manufacturing
Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. It functions by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. The manufacturing process of Alogliptin, like any synthetic active pharmaceutical ingredient (API), is susceptible to the formation of process-related impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the API itself.[] Regulatory bodies worldwide mandate stringent control over these impurities to ensure the safety, efficacy, and quality of the final drug product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chromatographic separation of Alogliptin from its known process-related impurities. We will delve into the origins of these impurities, present a validated, stability-indicating high-performance liquid chromatography (HPLC) method for their effective separation, and provide detailed protocols to ensure reproducible and reliable results. The methodologies described herein are grounded in established scientific principles and supported by authoritative references to ensure the highest level of scientific integrity.
Understanding the Impurity Profile of Alogliptin
A thorough understanding of the potential impurities is paramount for developing a robust analytical method. Process-related impurities in Alogliptin can be broadly categorized as starting materials, intermediates, by-products, and degradation products. A common synthetic route for Alogliptin benzoate starts with the reaction of 3-methyl-6-chlorouracil with 2-bromomethylbenzonitrile, followed by reaction with (R)-3-aminopiperidine dihydrochloride and subsequent salt formation with benzoic acid.[2] Impurities can be introduced at any of these stages.
Some of the key process-related impurities and degradation products of Alogliptin that have been identified and characterized are listed in the table below.[3][4][5][6]
| Impurity Name | Structure | Origin |
| Alogliptin | (API) | - |
| Impurity A ((R)-4-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) | Positional isomer of Alogliptin | By-product from isomeric starting material |
| Impurity B ((R)-3-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) | Positional isomer of Alogliptin | By-product from isomeric starting material |
| Imp-F (Degradation Product) | Formed under acidic and alkaline stress | Degradation |
| Imp-G (Degradation Product) | Formed under acidic and alkaline stress | Degradation |
| 6-Chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione | Intermediate in synthesis | Unreacted intermediate |
A comprehensive study by Zhou et al. (2014) successfully characterized a total of 11 impurities of Alogliptin, elucidating their structures and proposing their formation mechanisms based on the synthetic route.[4]
Chromatographic Method: A Stability-Indicating Approach
To effectively separate Alogliptin from its diverse range of impurities, a stability-indicating gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. Such a method is not only capable of resolving the API from its known impurities but can also separate it from potential degradation products that may form under stress conditions, thus providing a comprehensive picture of the drug substance's purity and stability.
The method detailed below is adapted from the validated method described by Zhou et al. (2014), which has demonstrated excellent resolution for a wide array of Alogliptin-related substances.[4]
Method Parameters
| Parameter | Specification |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Perchloric acid in water, pH adjusted to 3.0 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 90 | 10 |
| 30 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 40.1 | 90 | 10 |
| 45 | 90 | 10 |
Rationale for Method Parameters
-
Stationary Phase: A C18 column is a robust and versatile choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of compounds based on their hydrophobicity. The dimensions and particle size of the selected column provide a good balance between resolution and analysis time.
-
Mobile Phase: The use of a buffered aqueous mobile phase (A) and an organic modifier (B) is standard in reversed-phase HPLC. The acidic pH of Mobile Phase A ensures that Alogliptin and its basic impurities are in their ionized form, leading to better peak shapes and retention on the C18 column. Perchloric acid is a strong acid that provides good buffering capacity, while triethylamine is added to mask silanol groups on the stationary phase, further improving peak symmetry. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution program is essential for separating compounds with a wide range of polarities, which is characteristic of a drug substance and its impurities. The gradient starts with a high percentage of the aqueous phase to retain the more polar impurities, and the proportion of the organic phase is gradually increased to elute the more hydrophobic compounds, including Alogliptin and less polar impurities.
-
Detection Wavelength: The selection of 278 nm for UV detection is based on the UV absorption spectra of Alogliptin and its impurities, providing adequate sensitivity for all components.[5]
Experimental Protocols
Preparation of Solutions
1. Mobile Phase A (0.1% Perchloric Acid, pH 3.0):
-
Add 1.0 mL of perchloric acid (70%) to 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with triethylamine.
-
Filter through a 0.45 µm membrane filter and degas before use.
2. Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas before use.
3. Diluent:
-
A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent.
4. Standard Stock Solution of Alogliptin:
-
Accurately weigh about 25 mg of Alogliptin benzoate reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
5. Impurity Stock Solution:
-
If individual impurity standards are available, prepare a stock solution containing a mixture of all known impurities at a concentration of approximately 0.1 mg/mL each in the diluent.
6. System Suitability Solution:
-
Prepare a solution containing approximately 0.5 mg/mL of Alogliptin and a low concentration (e.g., 0.1%) of each of the key impurities. This solution will be used to verify the performance of the chromatographic system.
7. Sample Solution (for Bulk Drug):
-
Accurately weigh about 25 mg of the Alogliptin benzoate sample and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
Chromatographic Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution five times.
-
The system is deemed suitable for use if the following criteria are met:
-
The resolution between Alogliptin and the closest eluting impurity peak is not less than 2.0.
-
The tailing factor for the Alogliptin peak is not more than 1.5.
-
The relative standard deviation (RSD) for the peak area of Alogliptin from the five replicate injections is not more than 2.0%.
-
-
-
Analysis of Samples:
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
-
Data Analysis
-
Identify the peaks corresponding to Alogliptin and its impurities based on their retention times relative to the standard injections.
-
Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurities is the same as that of Alogliptin):
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the chromatographic analysis process.
Caption: Workflow for the chromatographic analysis of Alogliptin.
Logical Relationship of Key Method Development Steps
The development of a robust HPLC method follows a logical progression, as depicted in the diagram below.
Caption: Logical flow of HPLC method development.
Conclusion
The control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. The stability-indicating HPLC method detailed in this application note provides a reliable and robust tool for the separation and quantification of Alogliptin and its impurities. By understanding the origin of these impurities and employing a well-validated chromatographic method, researchers and quality control professionals can ensure the purity, safety, and efficacy of Alogliptin drug products. Adherence to these protocols and a thorough understanding of the underlying chromatographic principles are key to successful implementation and regulatory compliance.
References
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
- CN111253324A - A kind of preparation method of alogliptin impurity.
-
Zhou, Y., Zhou, W., Chen, F., Hong, Z., & Ouyang, P. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1257–1265. [Link]
-
Li, Q., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Journal of Pharmaceutical Analysis, 5(4), 251-257. [Link]
- CN113444051A - Alogliptin benzoate impurity, and preparation method and detection method thereof.
-
Alogliptin Impurity A. SynZeal. [Link]
Sources
- 2. CN113444051A - Alogliptin benzoate impurity, and preparation method and detection method thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alogliptin Impurity A | 1638544-62-3 | SynZeal [synzeal.com]
Troubleshooting & Optimization
Technical Support Center: Alogliptin HPLC Analysis
Welcome to the technical support center for Alogliptin HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of co-elution. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.
Section 1: Foundational Principles of Selectivity in Alogliptin HPLC
Before diving into specific troubleshooting scenarios, it's crucial to understand the physicochemical properties of Alogliptin and how they dictate its behavior on a reversed-phase column. Mastery of these concepts is the key to proactively preventing co-elution.
Alogliptin is a basic compound with an estimated pKa of 9.47.[1][2] This means that in mobile phases with a pH below ~9.5, it will exist predominantly in its protonated, cationic form. This characteristic is the most powerful tool at your disposal for manipulating its retention time and achieving selectivity.
-
The Role of Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase directly influences the ionization state of Alogliptin and many of its potential co-eluents (impurities, degradation products, or other active pharmaceutical ingredients like Metformin).
-
At a low pH (e.g., pH 3.0), Alogliptin is fully protonated and highly polar, leading to earlier elution times on a C18 column. Basic impurities will also be protonated.
-
At a neutral pH, Alogliptin remains protonated. However, impurities with pKa values in the neutral range may become non-ionized, increasing their retention and potentially resolving them from the Alogliptin peak.
-
-
The Influence of Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) control the overall elution strength of the mobile phase. Acetonitrile is generally preferred for its lower viscosity and UV transparency. Modulating the gradient slope or the isocratic percentage of the organic modifier is a primary strategy for separating compounds with different hydrophobicities.
-
The Importance of Stationary Phase Chemistry: While standard C18 columns are widely used, they are not a universal solution. Co-elution issues that persist despite mobile phase optimization may necessitate a change in column chemistry. Phenyl-hexyl or cyano (CN) phases offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions for phenyl phases), which can be decisive in resolving structurally similar compounds.[3][4]
Section 2: Troubleshooting Guide: Specific Co-elution Scenarios
This section addresses common co-elution problems in a practical, question-and-answer format. Each scenario provides a root cause analysis and a step-by-step protocol for resolution.
Scenario A: Co-elution with Metformin in a Combination Product
Question: "I am analyzing a combination tablet of Alogliptin and Metformin. The peaks are poorly resolved, with a resolution factor of less than 1.5. How can I separate them effectively?"
Root Cause Analysis: Metformin is a highly polar, strongly basic compound. Under many standard reversed-phase conditions, it is poorly retained and can elute very close to the void volume, potentially overlapping with the also-polar, protonated Alogliptin peak. The key to separation is to increase the retention of Metformin without excessively retaining Alogliptin.
Troubleshooting Workflow: Alogliptin-Metformin Co-elution
Sources
Technical Support Center: Troubleshooting Peak Shape for Alogliptin Impurity 16
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering chromatographic challenges with Alogliptin and its related substances. This document provides in-depth troubleshooting strategies, focusing specifically on improving the often-problematic peak shape of Alogliptin Impurity 16. Our approach is built on explaining the fundamental chemical interactions that govern chromatographic behavior, enabling you to make informed, effective decisions in your method development and validation workflows.
Section 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental "why" behind the chromatographic difficulties associated with this compound.
Q1: Why does my peak for this compound often show significant tailing?
This compound, chemically known as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid, possesses a unique chemical structure that makes it prone to poor peak shape in reversed-phase HPLC.[1][2] The primary cause of peak tailing is the interaction between the basic aminopiperidine moiety of the molecule and residual silanol groups on the surface of silica-based stationary phases.[3][4][5]
The key factors are:
-
Basic Functional Group: The molecule contains a primary amine on a piperidine ring, which is basic and readily protonated (carries a positive charge) at acidic to neutral pH.[6]
-
Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5-4, these silanols can become deprotonated (Si-O⁻), carrying a negative charge.[7][8]
-
Secondary Retention: The positively charged amine on your impurity can undergo a strong, secondary ionic interaction with these negatively charged silanols.[5][9] This secondary retention mechanism is slower and distinct from the primary hydrophobic (reversed-phase) retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[10][11]
Q2: How does the chromatographic behavior of Impurity 16 differ from the parent Alogliptin API?
The critical difference lies in a single functional group. Alogliptin has a benzonitrile (-C≡N) group, making it a basic molecule.[12][13] Impurity 16 is formed by the hydrolysis of this nitrile into a carboxylic acid (-COOH) group.[1] This transforms the molecule from being purely basic to amphoteric (or zwitterionic), meaning it has both a basic amine and an acidic carboxylic acid group.
This dual functionality complicates its interaction with the stationary phase. While the basic amine is still the primary cause of silanol-induced tailing, the presence of the carboxylic acid means its overall charge and polarity are highly dependent on the mobile phase pH, adding another layer of complexity to method development.
Q3: What is a "silanol interaction" and how does mobile phase pH control it?
Silanol groups (Si-OH) are inherent to the surface of the silica particles used in most reversed-phase columns. While manufacturers bond C18 chains to these groups, steric hindrance prevents complete coverage, leaving some silanols exposed.[3] These exposed silanols, particularly the more acidic "lone" silanols, are the primary sites for unwanted secondary interactions.[7]
Mobile phase pH is the most powerful tool to control these interactions:
-
Low pH (e.g., pH < 3.0): At this pH, the vast majority of silanol groups are protonated (Si-OH) and therefore neutral. This minimizes their ability to ionically interact with protonated basic analytes like Impurity 16, leading to significantly improved peak shape.[5][7][14][15]
-
Mid-Range pH (e.g., pH 4-7): This is often the worst range for basic compounds. The silanols are increasingly deprotonated and negatively charged (Si-O⁻), while the analyte's amine is still protonated and positively charged (R₃NH⁺), maximizing the undesirable ionic attraction and causing severe peak tailing.[10][11]
Section 2: Systematic Troubleshooting Workflow for Peak Shape Improvement
Follow this logical progression to diagnose and resolve peak shape issues for this compound.
Step 1: Initial Method Assessment
Before making chemical changes, ensure your system is not the source of the problem. Poorly swept volumes or a degraded column can mimic chemical-based peak tailing.
| Parameter | Check | Common Solution |
| Extra-Column Volume | Ensure the shortest possible tubing with the narrowest appropriate ID (e.g., 0.12 mm) is used between the injector, column, and detector. | Replace long or wide tubing. Ensure all fittings are properly seated (finger-tight plus a quarter turn).[16] |
| Column Health | Run a standard test mix or a previous batch of Alogliptin to see if all peaks are broad/tailing. A sudden degradation for all analytes points to a column issue. | Flush the column with a strong solvent (e.g., Isopropanol). If performance is not restored, replace the column. |
| Sample Overload | Inject a dilution of your sample (e.g., 1:10). If the tailing factor improves significantly, you may be overloading the column. | Reduce injection volume or sample concentration. |
Step 2: Mobile Phase pH Optimization (The Most Critical Step)
The goal is to suppress the ionization of residual silanol groups.
Experimental Protocol: pH Scouting Study
-
Prepare Buffers: Prepare three mobile phase A buffers at different pH values. Ammonium formate or potassium phosphate are excellent choices.
-
Buffer 1: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Buffer 2: 20mM Potassium Phosphate in Water, adjusted to pH 2.5 with phosphoric acid.
-
Buffer 3: 20mM Potassium Phosphate in Water, adjusted to pH 3.0 with phosphoric acid.
-
-
Mobile Phase B: Use Acetonitrile or Methanol.
-
Equilibration: For each condition, equilibrate your column with at least 10-15 column volumes of the new mobile phase.
-
Analysis: Inject your Alogliptin and Impurity 16 standard under each pH condition using the same gradient program.
-
Evaluation: Compare the USP Tailing Factor for Impurity 16 at each pH. You should observe a significant improvement at the lower pH values.
Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase Interactions
| pH Range | State of Impurity 16 (Amine) | State of Silica Silanols | Dominant Interaction | Expected Peak Shape |
| < 3.0 | Protonated (R₃NH⁺) | Neutral (Si-OH) | Hydrophobic (Desired) | Good / Symmetrical |
| 4.0 - 7.0 | Protonated (R₃NH⁺) | Ionized (Si-O⁻) | Ionic Attraction (Undesired) | Poor / Tailing [10] |
| > 9.0 | Neutral (R₃N) | Ionized (Si-O⁻) | Hydrophobic (Analyte may have low retention) | Good, but may not be suitable for API |
Step 3: Selecting the Appropriate Column Chemistry
If optimizing pH on your current column is insufficient, the column itself is the next variable to address. Not all C18 columns are created equal.
Option A: High-Purity, End-Capped (Type B) Silica Columns Modern HPLC columns are made with high-purity silica (Type B) that has fewer metal impurities and is more homogenous.[7] "End-capping" is a process where small silanes (like trimethylsilane) are used to bond with many of the remaining accessible silanols, effectively shielding them from interacting with analytes.[3] These columns represent a significant improvement over older "Type A" silica columns for analyzing basic compounds.[4]
Option B: Charged Surface Hybrid (CSH) Technology This is a state-of-the-art solution for challenging basic compounds. CSH columns incorporate a low level of a fixed positive charge on the surface of the stationary phase particles.[17] This positive charge electrostatically repels protonated basic analytes (like Impurity 16), preventing them from getting close enough to the underlying silica surface to interact with any residual negative silanols.[17] This results in exceptionally symmetrical peaks, even with low ionic strength mobile phases like 0.1% formic acid, which is ideal for LC-MS applications.[18][19]
Table 2: Comparison of Column Technologies for Basic Analytes
| Feature | Standard C18 (Type A/Older B) | High-Purity, End-Capped C18 | Charged Surface Hybrid (CSH) C18 |
| Silanol Activity | High | Low | Low (but shielded) |
| Mechanism for Peak Shape | Requires significant mobile phase modification (low pH, additives). | Reduces silanol availability through high purity and end-capping. | Repels basic analytes from the surface via a positive charge.[17] |
| Performance at Low pH | Moderate to Good | Good to Excellent | Excellent |
| Performance with MS-Friendly Mobile Phases | Often shows tailing | Good | Superior [18] |
| Recommendation | Not recommended for new methods | A good starting point | The preferred choice for persistent tailing issues |
Section 3: Summary and Final Recommendations
Improving the peak shape for the amphoteric this compound requires a systematic approach that addresses the root cause: secondary silanol interactions.
-
Prioritize pH: The single most effective change you can make is to lower the mobile phase pH to the 2.5-3.0 range. This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[5][15]
-
Choose the Right Tool: If low pH is not sufficient, your column is the limiting factor. For robust and reliable results, invest in a modern column designed for basic compounds. A Charged Surface Hybrid (CSH) C18 column is the most advanced and effective solution for eliminating tailing caused by silanol interactions.[17][18]
-
Maintain System Hygiene: Always ensure your HPLC system is optimized with minimal extra-column volume and that your columns are handled and stored correctly to maximize their performance and lifetime.
By understanding the chemistry at play and applying these targeted troubleshooting steps, you can successfully develop a robust and reliable method for the analysis of Alogliptin and all its related impurities, achieving the symmetrical peak shape required for accurate quantification.
References
- Vertex AI Search. (2024). Google Search Results.
-
Al-Aani, H., & Al-Rekabi, A. (2018). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Journal of AOAC International. Available from: [Link]
-
Vinyas, M., et al. (n.d.). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. ResearchGate. Available from: [Link]
-
Andhale, A. R., et al. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of alogliptin benzoate. Available from: [Link]
-
Waters Corporation. (n.d.). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System. Available from: [Link]
-
Fountain, K. J., & B, H. (n.d.). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Available from: [Link]
-
ResearchGate. (n.d.). rp-hplc method development and validation of alogliptin tablet dosage form. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC. Available from: [Link]
-
Lhotský, A., et al. (2023). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. RSC Publishing. Available from: [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of alogliptin. Available from: [Link]
-
Chromacademy. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available from: [Link]
-
Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Available from: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]
-
Waters Corporation. (n.d.). Practical Applications of Charged Surface Hybrid (CSH) Technology. Available from: [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem Compound Database. Available from: [Link]
-
Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Available from: [Link]
-
RCSB PDB. (n.d.). Alogliptin. PDB-101. Available from: [Link]
-
Allmpus. (n.d.). This compound. Available from: [Link]
-
Drugs.com. (2025). Alogliptin: Package Insert / Prescribing Information / MOA. Available from: [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Available from: [Link]
-
Pharmaffiliates. (n.d.). Alogliptin-Impurities. Available from: [Link]
-
ResearchGate. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Available from: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]
-
SynZeal. (n.d.). This compound. Available from: [Link]
-
PubMed. (2018). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Available from: [Link]
-
YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Der Pharma Chemica. (2016). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Available from: [Link]
-
LCGC International. (n.d.). What's Happening to My Column?. Available from: [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. Alogliptin Impurities | SynZeal [synzeal.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. chromtech.com [chromtech.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ioniz ... - Analyst (RSC Publishing) DOI:10.1039/D3AN01508D [pubs.rsc.org]
Technical Support Center: Matrix Effect in LC-MS Analysis of Alogliptin Impurities
Welcome to the technical support center for navigating the complexities of matrix effects in the LC-MS analysis of Alogliptin and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.
Introduction to the Matrix Effect in Alogliptin Analysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of quantitative bioanalysis.[3][4] When analyzing Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its impurities in biological matrices such as plasma or serum, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[5][6][7]
Alogliptin is primarily excreted unchanged in the urine, with minor metabolism mediated by CYP2D6 and CYP3A4 enzymes.[8][9][10] Its main metabolites are N-demethylated alogliptin (active) and N-acetylated alogliptin (inactive).[11] The accurate quantification of Alogliptin and its process-related or degradation impurities is crucial for pharmacokinetic studies and regulatory submissions.[12][13] This guide will provide practical strategies to identify, troubleshoot, and mitigate matrix effects in your LC-MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a significant concern for Alogliptin impurity analysis?
The matrix effect is the influence of a sample's components, other than the analyte of interest, on the analyte's ionization and subsequent detection by the mass spectrometer.[4][14] This can either suppress or enhance the signal of Alogliptin and its impurities, leading to inaccurate quantification.[1] For trace-level impurity analysis, even minor matrix effects can compromise the limit of detection (LOD) and limit of quantitation (LOQ), affecting the overall reliability of the method.
Q2: How can I determine if the matrix effect is impacting my results?
A common method to assess matrix effects is the post-extraction spike method.[15] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of a matrix effect. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Regulatory bodies like the FDA recommend evaluating the matrix effect during method validation.[16][17]
Q3: What are the primary causes of matrix effects in plasma or serum samples?
Phospholipids are a major contributor to matrix effects in biological samples.[5][6][18] These endogenous molecules are abundant in cell membranes and can co-extract with analytes during sample preparation, particularly with simple protein precipitation methods. Phospholipids often co-elute with the analytes of interest in reversed-phase chromatography, leading to ion suppression.[19] Other sources include salts, proteins, and co-administered drugs.[5][7]
Q4: Can changing my ionization source help mitigate matrix effects?
Switching the ionization source can sometimes reduce matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI).[4][20] If your analyte is amenable to APCI, this could be a viable strategy to explore. However, this may also come with a trade-off in sensitivity for certain compounds.[20]
Troubleshooting Guide
This section provides solutions to common issues encountered during the LC-MS analysis of Alogliptin and its impurities.
Issue 1: Peak Suppression or Enhancement of Alogliptin or its Impurities
-
Symptom: Inconsistent and irreproducible peak areas for your analyte(s) of interest, particularly between calibration standards prepared in solvent and those in a biological matrix.
-
Root Cause Analysis: This is a classic sign of matrix effects. Co-eluting endogenous components are likely interfering with the ionization of your target analytes.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Problem: Protein precipitation alone is often insufficient to remove phospholipids.[18]
-
Solution: Employ more rigorous sample clean-up techniques.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from matrix components based on their differential solubility in immiscible liquids.[21][22] A developed LC-MS/MS method for Alogliptin in rabbit plasma successfully used an LLE technique.[23]
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to isolate analytes and remove interfering compounds.[21][22] Mixed-mode or polymeric SPE cartridges can provide enhanced cleanup.
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE-Phospholipid combine protein precipitation with targeted phospholipid removal.[6]
-
-
-
Modify Chromatographic Conditions:
-
Problem: Your analyte is co-eluting with a significant matrix component.
-
Solution: Adjust your chromatographic method to separate the analyte from the interference.
-
Gradient Optimization: Modify the gradient slope or solvent composition to improve resolution.
-
Column Chemistry: Consider a different column chemistry. If using a standard C18 column, exploring a phenyl-hexyl or a polar-embedded phase might alter selectivity and resolve the co-elution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like Alogliptin, HILIC can be a powerful alternative to reversed-phase chromatography.[24][25][26][27][28] It uses a polar stationary phase and a high organic mobile phase, which can provide different selectivity and may elute phospholipids in the void volume.
-
-
-
Implement an Internal Standard (IS):
-
Problem: Matrix effects are variable between different sample lots or patients.
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) of Alogliptin. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby compensating for the matrix effect in the final analyte-to-IS ratio.[15][29][30] If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.[3]
-
-
Issue 2: Poor Reproducibility in Different Batches of Biological Matrix
-
Symptom: The method performs well with one lot of plasma but shows significant variability in accuracy and precision with a different lot.
-
Root Cause Analysis: This indicates a lot-to-lot variability in the matrix composition, leading to inconsistent matrix effects.
-
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots:
-
Protocol: During method validation, it is crucial to evaluate the matrix effect using at least six different individual sources of the biological matrix, as recommended by FDA guidance.[16]
-
Procedure: Prepare low and high concentration quality control (QC) samples in each matrix lot and assess the accuracy and precision.
-
-
Matrix-Matched Calibration:
-
Concept: Prepare calibration standards in the same biological matrix as the unknown samples.[22] This helps to normalize the matrix effect across all samples, including calibrators and QCs.
-
Limitation: This approach assumes that the matrix effect is consistent across all individual samples, which may not always be the case.[15]
-
-
Standard Addition Method:
-
When to Use: This method is particularly useful when a blank matrix is unavailable or highly variable.[3]
-
Procedure: A known amount of the analyte is added to the sample, and the increase in signal is used to determine the original concentration. This is done for each sample, making it time-consuming but effective.[15]
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix and spike the analyte and IS into the final extract.
-
Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
The IS-normalized MF should be close to 1.0.[20]
-
| Parameter | Calculation | Ideal Value | Implication of Deviation |
| Matrix Factor (MF) | (Peak Area in Matrix) / (Peak Area in Solvent) | 0.8 - 1.2 | < 0.8: Ion Suppression> 1.2: Ion Enhancement |
| Recovery (RE) | [(Pre-Spike Area) / (Post-Spike Area)] x 100 | Consistent & Precise | Low or variable recovery indicates issues with the extraction process. |
| IS-Normalized MF | MF of Analyte / MF of IS | 0.95 - 1.05 | Deviation suggests the IS is not adequately compensating for the matrix effect. |
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Set up a post-column infusion system: Continuously infuse a standard solution of the analyte into the LC flow stream after the analytical column and before the MS source.
-
Inject a blank, extracted matrix sample.
-
Monitor the analyte's signal: A stable baseline will be observed. Any dip or rise in the baseline during the chromatographic run indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[3] This helps to identify if the analyte's retention time falls within a region of significant matrix effect.
Visualizing the Workflow for Mitigating Matrix Effect
Conclusion
The matrix effect is an inherent challenge in the LC-MS bioanalysis of Alogliptin and its impurities. A systematic approach to identifying, understanding, and mitigating these effects is paramount for developing robust and reliable analytical methods. By optimizing sample preparation, refining chromatographic separation, and employing appropriate internal standards, researchers can significantly improve data quality and ensure regulatory compliance. This guide serves as a foundational resource to empower you in overcoming these analytical hurdles.
References
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available at: [Link]
-
Pan, J., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Lal, R., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. Available at: [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available at: [Link]
-
Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
FDA. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. IVYS Adsorption. Available at: [Link]
-
Annesley, T. M. (2003). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Zhang, J., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Available at: [Link]
-
Resolve Mass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Liu, D., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]
-
van der Kloet, F. M., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Available at: [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]
-
WelchLab. (2024). Are You Using The Internal Standard Method In A Right Way? WelchLab. Available at: [Link]
-
Liu, D., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). LODs and LOQs of Alogliptin and each impurity. ResearchGate. Available at: [Link]
-
Frias, J. P., & Isaza, C. (2024). Alogliptin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Aydoğmuş, Z., et al. (2018). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]
-
Drugs.com. (2024). Alogliptin: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]
-
Li, H., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. Available at: [Link]
-
RCSB PDB. (n.d.). Alogliptin. PDB-101. Available at: [Link]
-
El-Bagary, R. I., et al. (2017). Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study. PubMed. Available at: [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Available at: [Link]
-
Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]
-
Taylor & Francis. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. Available at: [Link]
-
ResearchGate. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate. Available at: [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moh.gov.bw [moh.gov.bw]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. longdom.org [longdom.org]
- 23. japsonline.com [japsonline.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 27. longdom.org [longdom.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Alogliptin Impurity 16 in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of Alogliptin Impurity 16 in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to anticipate, investigate, and mitigate degradation-related issues in your experiments.
Section 1: Understanding this compound
This section provides foundational knowledge about this compound, a critical step before troubleshooting its behavior in solution.
Q1: What is this compound and why is its stability a concern?
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[1][2] During its synthesis or storage, impurities can form. This compound is one such related substance. Based on available chemical data, it is identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid.[3]
The stability of any impurity is a major concern for several reasons:
-
Analytical Accuracy: If the impurity degrades in your analytical sample solution (e.g., in the HPLC vial), you will obtain an inaccurate, under-reported quantification.
-
Safety and Toxicology: Degradants of an impurity are new, uncharacterized chemical entities. Their toxicological profiles are unknown, and their presence could pose a safety risk.
-
Method Validation: A robust analytical method must be "stability-indicating," meaning it can separate the main compound and its impurities from any degradants that might form over time.[4][5] Investigating the degradation of Impurity 16 is essential for developing such a method.
Section 2: General Stability & Degradation FAQs
Here we address common questions about the factors that influence the stability of this compound.
Q2: What are the primary factors that cause the degradation of Alogliptin and its related impurities in solution?
Based on forced degradation studies of the parent drug, Alogliptin, the primary degradation pathways are hydrolysis under acidic and alkaline conditions.[6][7][8] The molecule is generally more stable against oxidation, heat, and light.[6][9]
-
Acidic & Alkaline Hydrolysis: The uracil and piperidine rings in the Alogliptin structure contain functional groups susceptible to cleavage when exposed to strong acids or bases, especially at elevated temperatures.[7][10]
-
Oxidation: While Alogliptin shows relative stability, strong oxidizing agents can potentially introduce hydroxyl groups to the pyrimidine ring.[10]
-
Photolysis: Alogliptin is considered relatively stable under photolytic stress.[8][9] However, direct and prolonged exposure to high-intensity UV light should still be evaluated as per ICH Q1B guidelines.[11]
Q3: I am preparing a stock solution of this compound. What is the best solvent and what storage conditions do you recommend?
For short-term use, methanol is a common solvent for Alogliptin and its impurities.[3][6] For longer-term storage, preparing stock solutions in an organic solvent like DMSO or dimethylformamide and storing them at -20°C is recommended.[12] Aqueous solutions are not recommended for storage for more than a day due to the risk of hydrolysis.[12]
Best Practices for Solution Preparation and Storage:
-
Solvent Selection: Use a high-purity, HPLC-grade aprotic solvent like acetonitrile or methanol for initial dissolution.
-
Buffering: If an aqueous solution is necessary for your experiment, use a pH-stable buffer solution.[5] The stability of Alogliptin is pH-dependent, so controlling the pH is crucial.
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (≤ -20°C) for long-term storage.[3]
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent potential photolytic degradation.
Section 3: Troubleshooting Guide for Degradation Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your analysis.
Q4: My results show a decreasing concentration of Impurity 16 over a short period in my prepared sample solution. What is happening?
This is a classic sign of in-solution instability. The most likely cause is hydrolysis, especially if your sample diluent is aqueous and has a low or high pH.
Causality: The bonds within the pyrimidine ring system of Alogliptin-like structures are susceptible to cleavage by acid or base-catalyzed hydrolysis.[7][13] If your mobile phase or diluent is unbuffered or at a pH extreme, you are essentially performing a slow degradation experiment in the vial.
Troubleshooting Steps:
-
Evaluate Diluent pH: Measure the pH of your sample diluent. If it is acidic or basic, prepare a fresh, neutralized sample and re-inject immediately.
-
Perform a Time-Course Study: Analyze your sample immediately after preparation and then at set intervals (e.g., 2, 4, 8, 24 hours) while keeping it in the autosampler. A consistent drop in the impurity peak area confirms instability.
-
Change the Diluent: Switch to a diluent that mimics the mobile phase composition, or use a purely organic solvent if the impurity's solubility allows.
Q5: I see new, unknown peaks appearing in the chromatogram of my stability sample. How can I confirm they are related to Impurity 16?
The appearance of new peaks alongside a decrease in the Impurity 16 peak is strong evidence of degradation. This is the primary goal of a forced degradation study: to generate and separate these degradants.[4]
Workflow for Investigating New Peaks:
Caption: Workflow for identifying degradation products.
Explanation:
-
Mass Balance: The decrease in the peak area of Impurity 16 should roughly correspond to the increase in the peak areas of the new degradants. This helps confirm the relationship.
-
LC-MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce the molecular weight of the degradants.[9] For example, a +16 Da shift often suggests oxidation (addition of an oxygen atom).
-
Structural Elucidation: Based on the mass shift and known degradation pathways of similar molecules, you can propose a likely structure for the new degradant.[7][10]
Section 4: Experimental Protocols
To properly investigate the degradation of this compound, a forced degradation (stress testing) study is required. This protocol is based on the ICH Q1A(R2) guideline.[4]
Protocol: Forced Degradation Study for this compound
Objective: To identify the degradation pathways of this compound and to ensure the analytical method is stability-indicating. The target degradation is between 5-20%.[4]
Materials:
-
This compound reference standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Phosphate or acetate buffers
-
Class A volumetric flasks and pipettes
Equipment:
-
Calibrated analytical balance
-
Validated stability-indicating HPLC-UV or HPLC-MS system
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure Workflow:
Caption: Step-by-step workflow for the forced degradation study.
Step-by-Step Method:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to make a 1 mg/mL stock solution.[6]
-
Apply Stress Conditions: For each condition, transfer a known volume of the stock solution to a separate flask.
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Keep in a water bath at 60°C.[6]
-
Alkaline Hydrolysis: Add an equal volume of 1N NaOH. Keep in a water bath at 60°C.[6]
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample in an oven at 80°C for 6 hours.[6] Then dissolve for analysis.
-
Photolytic Degradation: Expose the solution or solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in foil to exclude light.
-
-
Sampling and Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Crucial Step: Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. This stops the reaction.
-
Dilute all samples (including the unstressed control) to a suitable final concentration with mobile phase.
-
Analyze by a validated, stability-indicating HPLC method.
-
Data Interpretation:
-
Calculate the percentage degradation for Impurity 16 in each condition relative to the unstressed control.
-
Check for peak purity of the Impurity 16 peak to ensure no degradants are co-eluting.
-
Document the relative retention times (RRT) and peak areas of all new degradant peaks.
| Stress Condition | Typical Reagent/Setting | Recommended Temperature | Typical Duration | Expected Outcome for Alogliptin-like compounds |
| Acid Hydrolysis | 0.1M - 1M HCl | 60 - 80 °C | 2 - 24 hours | Significant Degradation Expected[7][8] |
| Alkaline Hydrolysis | 0.1M - 1M NaOH | 60 - 80 °C | 2 - 24 hours | Significant Degradation Expected[7][8] |
| Oxidation | 3 - 30% H₂O₂ | Room Temperature | 6 - 24 hours | Minor to Moderate Degradation Possible[9] |
| Thermal (Dry Heat) | Oven | 80 °C | 6 - 48 hours | Generally Stable[6] |
| Photolysis | Photostability Chamber | Controlled Ambient | Per ICH Q1B | Generally Stable[9] |
Section 5: Analytical Method Troubleshooting
A common challenge is ensuring your analytical method can handle the complexity of a degraded sample.
Q6: My Impurity 16 peak is showing poor peak purity after stress testing, but I don't see a separate degradant peak. What should I do?
This indicates that a degradant is co-eluting with your main impurity peak, meaning your method is not stability-indicating. The primary goal is to improve the chromatographic resolution.
Strategies to Resolve Co-elution:
-
Modify Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the run time). This gives more time for closely eluting peaks to separate.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Acetonitrile and methanol offer different selectivities and can alter the elution order of compounds.[14]
-
Adjust pH of Mobile Phase: The retention of ionizable compounds like this compound is highly dependent on pH. A small change in the mobile phase pH (e.g., ± 0.2 units) can significantly impact retention and selectivity.[7]
-
Change Column Chemistry: If the above steps fail, you may need a column with a different stationary phase. If you are using a standard C18 column, consider a C8, Phenyl-Hexyl, or a polar-embedded phase column to achieve a different separation mechanism.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Surati, D., et al. (2016). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry. [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science. [Link]
-
Request PDF: Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Scott, L. J. (2010). Alogliptin: a new addition to the class of DPP-4 inhibitors. Clinical Therapeutics. [Link]
-
Jain, D., et al. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]
-
Kumar, A., et al. (2018). Rapid RP-HPLC Quantification and Stress Degradation Studies on Alogliptin, Saxagliptin, Metformin in Pharmaceutical Dosage Formulation. Rowan University Digital Works. [Link]
-
A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. [Link]
-
de Oliveira, M. A. L., et al. (2021). prediction of anti-diabetic alogliptin stability by isothermal studies. SciELO. [Link]
-
El-Kimary, E. R., et al. (2016). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica. [Link]
-
Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
This compound. Allmpus. [Link]
-
Ali, A., et al. (2021). Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form. Journal of Separation Science. [Link]
-
ICH Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Studzińska, S., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. [Link]
-
What is the mechanism of Alogliptin Benzoate? Patsnap Synapse. [Link]
-
Alogliptin Impurity A. SynZeal. [Link]
-
Stability for Alogliptin, Pioglitazone, and in the diluent solution. ResearchGate. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Semantic Scholar. [Link]
-
(PDF) PREDICTION OF ANTI-DIABETIC ALOGLIPTIN STABILITY BY ISOTHERMAL STUDIES. ResearchGate. [Link]
-
Lu, Y., et al. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
In Vitro Metabolic Stability of a Casein-Derived Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptide VPYPQ and Its Controlled Release from Casein by Enzymatic Hydrolysis. PubMed. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ResearchGate. [Link]
-
Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation. National Institutes of Health. [Link]
-
Gastrointestinal stability of Dipeptidyl peptidase IV (DPP-IV)-inhibitory peptides identified in Tenebrio molitor. Semantic Scholar. [Link]
Sources
- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 3. allmpus.com [allmpus.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. scispace.com [scispace.com]
- 7. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. database.ich.org [database.ich.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. | Semantic Scholar [semanticscholar.org]
- 14. Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Alogliptin Impurity Separation
Welcome to the technical support center for the chromatographic analysis of Alogliptin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting HPLC/UPLC methods for this compound. Here, we move beyond simple method parameters to explore the causality behind chromatographic behaviors and provide logical, field-tested solutions to common challenges.
Understanding the Challenge: Alogliptin and Its Impurities
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][] During its synthesis and storage, various process-related and degradation impurities can arise.[][3] The primary analytical challenge lies in developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from these structurally similar compounds with adequate resolution, peak symmetry, and sensitivity. Forced degradation studies show that Alogliptin is particularly susceptible to degradation under acidic and alkaline stress conditions.[3][4][5]
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific chromatographic problems you might encounter. We will diagnose the potential causes related to the mobile phase and provide systematic solutions.
Issue 1: Poor Resolution Between Alogliptin and a Co-eluting Impurity
Q: My method shows a critical pair of peaks (Alogliptin and an impurity) with a resolution of less than 1.5. How can I improve their separation using the mobile phase?
A: Insufficient resolution is a common hurdle. The solution often lies in manipulating the selectivity of your chromatographic system, which is heavily influenced by the mobile phase composition.
Underlying Causes & Solutions:
-
Incorrect Mobile Phase pH: Alogliptin is a basic compound.[6] Its retention and the retention of its impurities can be highly sensitive to the mobile phase pH. A suboptimal pH can suppress the ionization of one compound while enhancing it for another, leading to similar retention times.
-
Expert Insight: The goal is to find a pH where the ionization states of Alogliptin and the critical impurity are sufficiently different to affect their interaction with the stationary phase distinctly. A common strategy is to work at a pH at least 2 units away from the pKa of the analytes.
-
Troubleshooting Protocol:
-
Identify pKa: Determine the pKa of Alogliptin and, if known, the impurity.
-
Systematic pH Adjustment: Prepare a series of mobile phases with the same organic-to-aqueous ratio but with the aqueous buffer pH adjusted in small increments (e.g., ±0.2 pH units).
-
Analyze and Compare: Inject your sample with each mobile phase and monitor the resolution. Often, a small change can yield a significant improvement. For instance, one study successfully used a mobile phase with 0.1% perchloric acid adjusted to pH 3.0 with triethylamine to achieve optimal separation.[3][7] Another used a phosphate buffer at pH 4.0.[8][9]
-
-
-
Suboptimal Organic Modifier: While acetonitrile is the most common organic solvent for Alogliptin analysis, methanol or a combination of both can alter selectivity.[5]
-
Expert Insight: Acetonitrile and methanol have different properties (dipole moment, viscosity, and proton-accepting/donating capabilities) that lead to different interactions with the analyte and stationary phase. Sometimes, switching from acetonitrile to methanol, or using a mix, can reverse elution order or significantly improve the separation of a critical pair.
-
Troubleshooting Protocol:
-
Solvent Substitution: If using acetonitrile, prepare a mobile phase with the same buffer and concentration, but replace the acetonitrile with methanol. Start with the same percentage.
-
Ternary Mixtures: Experiment with ternary mixtures (e.g., Buffer:Acetonitrile:Methanol). A mobile phase using 0.2% formic acid and 0.2% ammonium acetate in water as mobile phase A, and a 60:40 v/v mixture of acetonitrile and methanol as mobile phase B has been shown to be effective.[5]
-
Evaluate Resolution: Compare the chromatograms to see if the change in organic solvent has improved the resolution of the critical pair.
-
-
Issue 2: Peak Tailing or Fronting for the Alogliptin Peak
Q: The Alogliptin peak in my chromatogram is asymmetrical (tailing or fronting). What aspects of the mobile phase can I adjust to fix this?
A: Peak asymmetry is often a sign of secondary interactions or mass overload. While column health is a primary suspect, the mobile phase plays a crucial role in mitigating these issues.
Underlying Causes & Solutions:
-
Mobile Phase pH and Silanol Interactions (Tailing): If using a silica-based C18 column, residual, un-capped silanol groups on the stationary phase are acidic. At a mid-range pH, these silanols can be ionized and interact with the basic Alogliptin molecule, causing peak tailing.
-
Expert Insight: To prevent this, you can either work at a low pH to suppress the ionization of the silanols or add a competing base to the mobile phase to saturate these active sites.
-
Troubleshooting Protocol:
-
Lower the pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an appropriate buffer like phosphate or an acid modifier like perchloric acid or formic acid.[3][5][10] This protonates the silanol groups, minimizing their interaction with the positively charged Alogliptin.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%).[3][7] The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.
-
-
-
Incompatible Sample Solvent (Fronting or Tailing): If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause the analyte to move through the top of the column too quickly, leading to peak fronting. Conversely, a much weaker solvent can also distort the peak.
-
Expert Insight: The ideal scenario is to dissolve your sample in the mobile phase itself.[1] This ensures that the injection solvent is in equilibrium with the starting conditions of your analytical run.
-
Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase: Prepare your standard and sample solutions in the initial mobile phase composition.[1]
-
Reduce Injection Volume: If you cannot change the sample solvent, try reducing the injection volume to minimize the solvent mismatch effect.
-
-
Part 2: Proactive FAQs for Method Development
This section provides answers to common questions that arise during the initial development of a robust method for Alogliptin impurity analysis.
Q1: What is a good starting point for a mobile phase for Alogliptin impurity analysis?
A1: Based on published literature, a robust starting point for a reversed-phase HPLC method would be:
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][5]
-
Mobile Phase A: An aqueous buffer such as 0.1% perchloric acid adjusted to pH 3.0, or a 10-20 mM phosphate buffer at a similar pH.[3][10]
-
Detection: UV detection at approximately 277 nm.[1]
-
Mode: A gradient elution is generally recommended for separating a range of impurities with different polarities.[3][5] A typical gradient might run from 10% to 70% Acetonitrile over 20-30 minutes.
Q2: How do I choose the right buffer for my mobile phase?
A2: The choice of buffer depends on the desired pH and compatibility with your detection method (e.g., MS).
-
For UV Detection: Phosphate, perchlorate, and ammonium carbonate buffers are common choices.[1][3][10] Phosphate buffers offer excellent buffering capacity in the pH 2-4 and 6-8 ranges.
-
For LC-MS Detection: Volatile buffers are required. Formic acid, ammonium formate, or ammonium acetate are excellent choices as they are compatible with mass spectrometry.[5] A mobile phase of 0.2% formic acid and 0.2% ammonium acetate in water has been successfully used.[5]
-
Expert Tip: Always ensure your chosen buffer is soluble in the highest concentration of organic solvent you plan to use in your gradient to avoid precipitation and system blockage.
Q3: My baseline is noisy. Could my mobile phase be the cause?
A3: Yes, the mobile phase is a frequent cause of baseline noise.
-
Inadequate Degassing: Dissolved gases can outgas in the detector, causing baseline disturbances. Always degas your mobile phase using sonication, vacuum filtration, or an inline degasser.[1][11]
-
Poorly Mixed Mobile Phase: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can sometimes resolve this issue.[12]
-
Contaminated Solvents or Reagents: Use high-purity (HPLC or LC-MS grade) solvents and high-quality buffer reagents. Impurities in your mobile phase can create a noisy or drifting baseline.[11]
-
Buffer Precipitation: As mentioned, ensure your buffer is soluble across the entire gradient range.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Phosphate-Buffered Mobile Phase (pH 3.0)
This protocol describes the preparation of a common mobile phase for Alogliptin analysis.
Materials:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Acetonitrile, HPLC grade
-
High-purity water (e.g., Milli-Q)
-
0.45 µm membrane filter
Procedure:
-
Prepare Buffer Stock (0.1 M): Accurately weigh 13.6 g of KH₂PO₄ and dissolve it in 1000 mL of high-purity water.
-
Prepare Aqueous Mobile Phase (Mobile Phase A):
-
Take a desired volume of the buffer stock (e.g., 100 mL) and dilute it to 1000 mL with high-purity water to achieve a 10 mM concentration.
-
Place the solution on a magnetic stirrer and monitor the pH.
-
Slowly add diluted orthophosphoric acid dropwise until the pH of the solution is stable at 3.0 ± 0.05.
-
-
Filtration and Degassing:
-
Filter both the aqueous mobile phase (A) and the organic mobile phase (B, Acetonitrile) through a 0.45 µm membrane filter to remove particulates.
-
Degas both phases for 10-15 minutes using an ultrasonic bath or an inline degasser.
-
-
Final Mobile Phase Preparation: The filtered and degassed solutions are now ready to be placed in the HPLC system reservoirs for online mixing according to your gradient program.
Table 1: Example Gradient Programs for Alogliptin Impurity Separation
This table summarizes two different gradient approaches found in the literature for separating Alogliptin and its impurities.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Reference |
| Method 1: Perchloric Acid/Acetonitrile Gradient | |||
| 0 | 90 | 10 | [3][7] |
| 25 | 30 | 70 | |
| 30 | 30 | 70 | |
| 35 | 90 | 10 | |
| 40 | 90 | 10 | |
| Method 2: Formic Acid/Acetate with ACN:MeOH Gradient | |||
| 0 | 95 | 5 | [5] |
| 15 | 60 | 40 | |
| 30 | 30 | 70 | |
| 35 | 30 | 70 | |
| 36 | 95 | 5 | |
| 45 | 95 | 5 |
Note: Rinsing and re-equilibration steps are crucial for method robustness and are included in these examples.
Part 4: Visualization of Troubleshooting Logic
The following diagrams illustrate the logical workflow for diagnosing and solving common mobile phase-related issues.
Caption: Workflow for correcting peak asymmetry.
References
-
Al-Sabri, A. M., et al. (2021). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PMC - NIH. [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. [Link]
-
Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method | Request PDF. ResearchGate. [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Semantic Scholar. [Link]
-
Patel, P., et al. (2018). RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. RJPT. [Link]
-
Zhang, K., et al. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Semantic Scholar. [Link]
-
Hang, T., et al. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. PubMed. [Link]
-
Prajapati, Y. K., & Vaghela, B. (2022). Simultaneous Assessment of Alogliptin Benzoate and Metformin Hydrochloride in Tablet Dosage Form by Reversed-phase High. Asian Journal of Pharmaceutics. [Link]
-
Janevska, M., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Kumar, A., et al. (2016). New Validated Stability Indicating RP-HPLC Method for Simultaneous. Longdom Publishing. [Link]
-
El-Kimary, E. I., et al. (2016). Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica. [Link]
-
Sree, N. A., & Kumar, S. A. (2020). ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. IJRPC. [Link]
-
Surati, J. S., & Patel, V. B. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. [Link]
-
Rao, G. D., et al. (2016). rp-hplc method development and validation of alogliptin tablet dosage form. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Different trials of mobile phases | Download Scientific Diagram. Retrieved from [Link]
-
Kumar, G. S., et al. (2019). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. ResearchGate. [Link]
-
Supelco. (n.d.). HPLC Troubleshooting Guide. WSU. [Link]
-
Kumar, G. S., et al. (2019). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. Semantic Scholar. [Link]
-
Journal of Applied Pharmaceutical Science. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
Sources
- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. | Semantic Scholar [semanticscholar.org]
- 8. longdom.org [longdom.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijarmps.org [ijarmps.org]
- 11. ijnrd.org [ijnrd.org]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
Alogliptin Stability Studies: A Technical Troubleshooting Guide
Welcome to the technical support center for Alogliptin stability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of Alogliptin throughout the development lifecycle. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section provides an overview of Alogliptin's properties and the regulatory landscape for stability testing.
Q1: What are the key physicochemical properties of Alogliptin that influence its stability?
A1: Alogliptin, typically used as its benzoate salt, is a white to off-white crystalline powder.[1] Its solubility and stability are pH-dependent due to the primary amine in the piperidine ring.[1] It is sparingly soluble in water and methanol.[1] Understanding these properties is crucial for designing appropriate analytical methods and predicting potential degradation pathways.
Q2: What are the primary degradation pathways for Alogliptin under stress conditions?
A2: Forced degradation studies have shown that Alogliptin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4] It is found to be relatively stable under photolytic and thermal stress.[2][4][5] The primary degradation pathways often involve hydrolysis of the amide linkages and oxidation of the molecule.[3][6]
Q3: What are the regulatory guidelines I must follow for Alogliptin stability studies?
A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Key documents include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[7][8] This guideline outlines the requirements for stability data for registration.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[9][10][11] This provides a systematic approach to photostability testing.[12]
-
ICH Q2(R1): Validation of Analytical Procedures. This is essential for ensuring the reliability of the analytical methods used in stability studies.
Section 2: Troubleshooting Analytical Method Issues
This section focuses on resolving common problems encountered during the analysis of Alogliptin stability samples, particularly with High-Performance Liquid Chromatography (HPLC).
Q4: I'm observing peak tailing for the Alogliptin peak in my HPLC chromatogram. What are the likely causes and how can I fix it?
A4: Peak tailing, where the peak asymmetry is greater than 1.2, is a common issue that can affect integration and accuracy.[13]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The basic amine group on Alogliptin can interact with acidic silanol groups on the silica-based column packing, causing tailing.[13] | 1. Lower Mobile Phase pH: Operate the mobile phase at a lower pH to protonate the silanol groups and reduce secondary interactions. 2. Use a Different Column: Consider an end-capped column or a column with a different stationary phase.[14] |
| Column Contamination or Void | A blocked frit or a void at the head of the column can disrupt the sample band, leading to tailing.[14] | 1. Reverse Flush Column: If permitted by the manufacturer, reverse and flush the column with a strong solvent.[14] 2. Replace Guard Column/Column: If the problem persists, the guard column or the analytical column may need replacement.[13] |
| Inappropriate Mobile Phase Buffer | An inadequately buffered mobile phase or a pH close to the pKa of Alogliptin can lead to inconsistent ionization and peak tailing. | 1. Adjust and Buffer pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa and use an appropriate buffer. |
| Excessive Extra-Column Volume | Long tubing with a large internal diameter between the injector, column, and detector can cause band broadening and tailing. | 1. Optimize Tubing: Use shorter, narrower internal diameter tubing to minimize extra-column volume.[14] |
Q5: My Alogliptin peak is fronting. What does this indicate and how do I resolve it?
A5: Peak fronting, where the front of the peak is steep and non-Gaussian, is often a sign of column overload or sample solvent issues.[15][16]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Sample Overload | Injecting too much sample can saturate the stationary phase, causing molecules to move through the column unretained, leading to fronting.[15][16] | 1. Dilute the Sample: Reduce the sample concentration. A 1-to-10 dilution can often resolve the issue.[16] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[16] |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte may not properly partition onto the stationary phase at the column inlet. | 1. Use Mobile Phase as Sample Solvent: Whenever possible, prepare your sample in the mobile phase. |
| Low Column Temperature (GC) | While less common in HPLC, in Gas Chromatography, a column temperature that is too low can cause fronting for later eluting peaks.[16] | 1. Increase Column Temperature: If applicable to your method, increasing the column temperature can improve peak shape.[14] |
Q6: I'm seeing a drifting or noisy baseline in my chromatogram. What are the common culprits?
A6: A stable baseline is critical for accurate quantification. Drifting or noisy baselines can be caused by several factors.[17][18]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Issues | Inadequate degassing, contamination, or changes in composition can all lead to baseline problems.[17][18] | 1. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[18] 2. Use High-Purity Solvents: Ensure you are using high-purity solvents and reagents.[18] 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, especially if they contain volatile components or buffers.[18] |
| Detector Instability | Fluctuations in the detector lamp or electronics can cause baseline drift.[17] | 1. Allow for Warm-up: Ensure the detector lamp has had sufficient time to warm up and stabilize. 2. Check Lamp Energy: If the lamp energy is low, it may need to be replaced.[14] |
| System Leaks | Leaks in the pump, injector, or detector can cause pressure fluctuations and a noisy baseline.[14][17] | 1. Check Fittings: Inspect all fittings for leaks and tighten them gently.[14] |
| Column Equilibration | An improperly equilibrated column can lead to a drifting baseline as the stationary phase adjusts to the mobile phase.[14] | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient amount of time before starting your analysis.[14] |
Section 3: Forced Degradation Study Troubleshooting
Forced degradation studies are essential for developing stability-indicating methods. This section addresses common challenges in these studies.
Q7: I'm not seeing any degradation of Alogliptin under my stress conditions. What should I do?
A7: The goal of forced degradation is to achieve 5-20% degradation to demonstrate the method's ability to separate degradants from the parent drug. If no degradation is observed, the stress conditions may not be harsh enough.
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid or base. For oxidative degradation, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Increase Temperature: For hydrolytic and thermal degradation, increasing the temperature can accelerate the degradation process.[12]
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Evaluate a Combination of Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be necessary to induce degradation.
Q8: My Alogliptin is completely degraded. How can I achieve the target degradation level?
A8: Complete degradation does not allow for the evaluation of the stability-indicating nature of the method. The stress conditions need to be moderated.
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Perform the degradation at a lower temperature.
-
Reduce Exposure Time: Shorten the duration of the stress condition.
-
Take Time Points: For rapidly degrading compounds, it may be necessary to sample at multiple time points to find the optimal degradation level.
Q9: How do I perform a photostability study for Alogliptin according to ICH Q1B guidelines?
A9: A photostability study evaluates the effect of light on the drug substance.[19]
Experimental Workflow:
Caption: A logical workflow for troubleshooting common HPLC issues.
Protocol: Forced Degradation by Acid Hydrolysis
-
Prepare Stock Solution: Accurately weigh and dissolve Alogliptin in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: Transfer a known volume of the stock solution to a volumetric flask. Add an equal volume of an appropriate concentration of acid (e.g., 1N HCl).
-
Stress Condition: Heat the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours). [2]4. Neutralization: After the specified time, cool the solution to room temperature and carefully neutralize it with an equivalent amount of base (e.g., 1N NaOH).
-
Dilution: Dilute the neutralized solution to the final desired concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system and analyze the chromatogram for the parent peak and any degradation products.
Note: The specific acid concentration, temperature, and time should be optimized to achieve the target degradation of 5-20%.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HPLC Chromatography. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]
-
Bertol, C. D., Friedrich, M. T., Carlos, G., & Froehlich, P. E. (n.d.). Analytical Stability-Indicating Methods for Alogliptin in Tablets by LC–CAD and LC–UV. Retrieved from [Link]
-
European Medicines Agency. (1998, January). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
YouTube. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Surati, J. S., & Patel, V. B. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry, 29(7), 1473–1478.
- Al-Majid, A. M., Al-Othman, Z. A., & Rahman, N. (2016). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets.
- Andhale, A. R., Godage, R. K., & Dighe, A. S. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 12(7), 3295-3300.
- Vasanthi, R., Kumar, P. S., & Kumar, Y. R. (2019). Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dosage form by reversed-phase ultra-performance liquid chromatography method. Asian Journal of Pharmaceutical and Clinical Research, 12(12), 108-113.
- Li, H., Wang, Y., Zhang, T., Liu, W., & Zhang, Q. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method.
-
International Council for Harmonisation. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem Compound Database. Retrieved from [Link]
- Dhillon, S. (2010). Alogliptin: a new addition to the class of DPP-4 inhibitors. International journal of clinical practice. Supplement, (166), 24–34.
-
ResearchGate. (2025, August 6). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method | Request PDF. Retrieved from [Link]_
- Bertol, C. D., et al. (2020). prediction of anti-diabetic alogliptin stability by isothermal studies. Brazilian Journal of Pharmaceutical Sciences, 56.
-
ResearchGate. (2025, August 6). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method | Request PDF. Retrieved from [Link]
-
Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]
- Wróbel, T., & Sobańska, A. W. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5411.
-
National Center for Biotechnology Information. (n.d.). Alogliptin Benzoate. PubChem Compound Database. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alogliptin. Retrieved from [Link]
-
Longdom Publishing. (n.d.). New Validated Stability Indicating RP-HPLC Method for Simultaneous. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Alogliptin Benzoate?. Retrieved from [Link]
Sources
- 1. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. snscourseware.org [snscourseware.org]
- 13. waters.com [waters.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 16. youtube.com [youtube.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing Detection Sensitivity of Alogliptin Impurity 16
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the analysis of Alogliptin and its related substances. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with enhancing the detection sensitivity of Alogliptin Impurity 16. Our focus is on providing practical, field-proven insights rooted in scientific principles to empower you to overcome common experimental hurdles.
Introduction: The Challenge of Detecting this compound
This compound, chemically identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid, presents a significant analytical challenge due to its inherent physicochemical properties.[1][2][3] The presence of both a carboxylic acid and an amino group imparts a high degree of polarity. This often leads to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, resulting in elution near the solvent front where matrix effects can suppress ionization and obscure the signal.[4] This guide will provide systematic approaches to mitigate these issues and enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of this compound on my C18 column?
A1: The primary reason for poor retention of this compound on a standard C18 column is its high polarity.[4] The carboxylic acid and amine moieties make the molecule highly soluble in the aqueous mobile phase, leading to weak interaction with the hydrophobic stationary phase. This results in early elution, often in the void volume, where it can co-elute with other polar components and suffer from ion suppression in LC-MS analysis.[4]
Q2: My peak shape for Impurity 16 is broad and tailing. What are the likely causes?
A2: Poor peak shape for polar compounds like Impurity 16 can stem from several factors. Secondary interactions with residual silanols on the silica-based stationary phase are a common cause of peak tailing. Additionally, if the mobile phase pH is close to the pKa of the impurity's ionizable groups, you may observe peak broadening or splitting due to the presence of multiple ionic forms.[5] Inadequate buffering of the mobile phase can also contribute to inconsistent peak shapes.
Q3: I am struggling with low sensitivity and a high limit of detection (LOD) for Impurity 16 in my LC-MS/MS method. How can I improve this?
A3: Low sensitivity is a multifaceted issue. For polar compounds, it is often linked to poor chromatographic retention, leading to elution in a region of high ion suppression.[4][6] Furthermore, the mobile phase composition significantly impacts ionization efficiency.[7] Using non-volatile buffers or additives that are not MS-friendly can also diminish the signal. Optimizing both the chromatography to move the peak away from the solvent front and the MS source conditions for efficient ionization are critical.[7]
Q4: Can I use ion-pairing agents to improve the retention of Impurity 16?
A4: Yes, ion-pairing chromatography can be an effective strategy. Anionic ion-pairing reagents, such as alkyl sulfonates, can pair with the cationic amine group of Impurity 16, increasing its hydrophobicity and retention on a reversed-phase column.[8] However, it is crucial to select a volatile ion-pairing agent, like trifluoroacetic acid (TFA) at low concentrations, especially for LC-MS applications, as non-volatile agents can contaminate the MS source.[4][8] Be aware that some ion-pairing agents, including TFA, can cause ion suppression.[4]
Q5: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable alternative for analyzing Impurity 16?
A5: HILIC is an excellent alternative for the analysis of highly polar compounds.[6][9] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This allows for the retention of polar analytes like Impurity 16 through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[6] This technique can significantly improve retention and move the analyte away from the ion-suppressive solvent front, often leading to enhanced sensitivity in LC-MS.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.
Problem 1: Poor or No Retention of Impurity 16 in Reversed-Phase HPLC
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Polarity of Analyte | 1. Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component in the mobile phase. 2. Modify Mobile Phase pH: Adjust the pH to suppress the ionization of either the carboxylic acid (lower pH) or the amine (higher pH) to increase hydrophobicity.[5] 3. Utilize a Polar-Embedded or Polar-Endcapped Column: These columns offer alternative selectivity and enhanced retention for polar compounds. | Increasing the aqueous content of the mobile phase enhances the interaction of polar analytes with the stationary phase. Modifying the pH alters the charge state of the analyte, which can significantly impact its retention.[5] Polar-modified columns provide additional interaction mechanisms beyond simple hydrophobicity.[4] |
| Inappropriate Column Chemistry | 1. Switch to a Phenyl-Hexyl or Cyano Column: These stationary phases offer different selectivity through pi-pi and dipole-dipole interactions, respectively, which can be beneficial for retaining aromatic and polar compounds. 2. Consider HILIC Chromatography: This is a highly effective technique for retaining very polar analytes.[6][9] | Standard C18 columns rely primarily on hydrophobic interactions. Alternative stationary phases provide different retention mechanisms that can be more effective for polar molecules.[10] HILIC is specifically designed for the retention of polar compounds.[6] |
| Use of an Incompatible Diluent | Match Diluent to Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase conditions. | Injecting a sample in a strong, non-polar solvent can cause the analyte to travel down the column with the injection plug, leading to poor retention and distorted peak shape. |
Problem 2: Low Sensitivity and Poor Signal-to-Noise Ratio in LC-MS
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ion Suppression | 1. Improve Chromatographic Retention: Implement the strategies from "Problem 1" to move the analyte peak away from the void volume where ion suppression is typically highest.[4] 2. Use High-Purity Solvents and Additives: Employ LC-MS grade solvents and volatile mobile phase modifiers like formic acid or ammonium formate.[7] 3. Optimize Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.[4] | Co-eluting matrix components compete for ionization in the MS source, reducing the analyte signal. High-purity reagents minimize background noise and the formation of adducts that can complicate spectra.[7] Effective sample cleanup reduces the matrix load entering the MS.[4] |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Systematically adjust the capillary voltage, gas flows (nebulizing and drying), and temperature to maximize the signal for Impurity 16.[7] 2. Select the Appropriate Ionization Mode: Given its structure, positive ion mode electrospray ionization (ESI+) is likely to be most effective due to the basic amine group. Confirm this experimentally. 3. Optimize Mobile Phase pH: Adjust the pH to favor the formation of the desired protonated or deprotonated species for efficient ionization. | The efficiency of ion formation and transmission is highly dependent on the source conditions. These parameters need to be optimized for each specific analyte and chromatographic condition.[7] The choice of ionization mode should be based on the analyte's ability to accept or donate a proton. |
| Suboptimal Mobile Phase Additives | Avoid Non-Volatile Buffers and Ion-Pairing Agents: Replace phosphate buffers with volatile alternatives like ammonium acetate or formate. If using an ion-pairing agent, opt for a volatile one like TFA at a low concentration (e.g., 0.05-0.1%).[4][8] | Non-volatile components can precipitate in the MS source, leading to signal drift, contamination, and reduced sensitivity. |
Experimental Protocols
Protocol 1: Enhanced Sensitivity using a Polar-Modified RP-HPLC-MS Method
This protocol provides a starting point for enhancing the detection of this compound using a reversed-phase method with a polar-modified column and MS-friendly mobile phase.
1. Chromatographic System:
-
Instrument: UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: Polar-endcapped C18 or a polar-embedded phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).
-
Gradient Elution:
Time (min) %B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Nebulizing Gas Flow: 3 L/min.
-
Drying Gas Flow: 10 L/min.
-
Data Acquisition: Monitor the appropriate precursor-to-product ion transition for Impurity 16 in Multiple Reaction Monitoring (MRM) mode for highest sensitivity.
Protocol 2: HILIC Method for Improved Retention and Sensitivity
This protocol outlines a HILIC-based approach for the analysis of this compound, which is particularly useful for overcoming poor retention in reversed-phase methods.
1. Chromatographic System:
-
Instrument: UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: HILIC column (e.g., amide or silica-based, 100 x 2.1 mm, 1.7 µm).
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
2. Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 95 8.0 70 9.0 50 10.0 50 10.1 95 | 12.0 | 95 |
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometer Settings:
-
Similar to Protocol 1, with re-optimization of source parameters for the different mobile phase composition.
Visualizations
Workflow for Troubleshooting Poor Sensitivity
Caption: A decision tree for troubleshooting low sensitivity of this compound.
Logical Relationship of Analytical Parameters
Caption: Interplay of factors affecting the analysis of this compound.
References
-
Increasing LC–MS-MS Sensitivity with Luna® HILIC. LCGC International. [Link]
-
This compound. Allmpus. [Link]
-
Tips to Improve LC/MS Sensitivity in Your Lab. Phenomenex. [Link]
-
HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL. [Link]
-
Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
This compound. Molsyns. [Link]
-
Alogliptin Impurities. SynZeal. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. ResearchGate. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science. [Link]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science. [Link]
-
Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. Agilent. [Link]
-
Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. [Link]
-
ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. IJRPC. [Link]
-
ion-pair reversed-phase chromatography: Topics by Science.gov. Science.gov. [Link]
-
Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. OMICS International. [Link]
-
Liquid chromatography-electro spray ionization-tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma. ResearchGate. [Link]
-
A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. ResearchGate. [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
-
Considerations for Developing IP-RP Methods for Oligonucleotide Analysis. YouTube. [Link]
-
HPLC Troubleshooting Guide. WSU. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. Yumpu. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. Scribd. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. This compound | molsyns.com [molsyns.com]
- 3. Alogliptin Impurities | SynZeal [synzeal.com]
- 4. phenomenex.com [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Impact of pH on Alogliptin Degradation Kinetics
Welcome to the technical support center for Alogliptin stability studies. This guide is designed for researchers, scientists, and drug development professionals who are investigating the chemical stability of Alogliptin, with a specific focus on the kinetic impact of pH. Here, you will find answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is understanding the effect of pH on Alogliptin's stability so critical?
A1: Understanding the pH-dependent stability of Alogliptin is fundamental for several reasons. Firstly, the human gastrointestinal tract has a wide pH range, and knowing how Alogliptin behaves in these different environments is crucial for predicting its in-vivo stability and bioavailability. Secondly, during formulation development, selecting appropriate excipients and buffer systems requires a deep understanding of the pH at which the drug substance is most stable. Finally, regulatory bodies like the ICH require comprehensive stress testing, including acid and base hydrolysis, to establish the intrinsic stability of the drug, identify potential degradation products, and develop stability-indicating analytical methods[1][2]. Studies have consistently shown that Alogliptin is particularly susceptible to degradation under acidic and alkaline conditions, while it remains relatively stable against oxidative, photolytic, and thermal stress[3][4][5].
Q2: What are the primary degradation pathways for Alogliptin under acidic and basic conditions?
A2: The primary degradation pathway for Alogliptin under both acidic and basic conditions is hydrolysis[3][6]. The Alogliptin molecule contains functional groups, such as the amide within the pyrimidinedione ring and the nitrile group, which are susceptible to hydrolysis. The rate and extent of this degradation are highly dependent on the pH and temperature. Forced degradation studies demonstrate that significant breakdown occurs when Alogliptin is exposed to solutions of 1 N HCl and 1 N NaOH, particularly when heated[3]. This process leads to the formation of specific degradation products, which must be separated and quantified using a validated stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method[6].
Q3: What does a typical pH-rate profile for Alogliptin degradation look like?
A3: While specific public domain data for a full pH-rate profile of Alogliptin is limited, based on its chemical structure and findings from forced degradation studies, a U-shaped or V-shaped profile is expected. This means the degradation rate is lowest at a certain pH (the point of maximum stability) and increases as the pH becomes more acidic or more alkaline. The degradation kinetics in an alkaline medium have been shown to follow a first-order reaction model[7][8]. This implies that the rate of degradation is directly proportional to the concentration of Alogliptin remaining. A comprehensive study would involve measuring the degradation rate constant (k) at various pH points across the physiological and formulation-relevant range (e.g., pH 1 to 10).
Part 2: Troubleshooting Experimental Issues
Q4: I'm performing a forced degradation study and see multiple, unexpected peaks in my HPLC chromatogram. What's happening?
A4: The appearance of multiple unexpected peaks can stem from several sources. Here’s a systematic troubleshooting approach:
-
Assess Peak Purity: First, ensure your analytical method has true stability-indicating power. Use a photodiode array (PDA) detector to assess the peak purity of both the parent Alogliptin peak and the degradant peaks. If peaks are not pure, it suggests co-elution, and your HPLC method (e.g., mobile phase composition, gradient, column chemistry) needs further optimization[6].
-
Evaluate Blank Injections: Inject a "stressed blank" (e.g., the acid or base solution without the drug, subjected to the same heat and time conditions). Some peaks may originate from the degradation of excipients (if using a formulated product) or interactions with the mobile phase.
-
Consider Secondary Degradation: An initial degradation product might itself be unstable under the stress conditions and break down further, leading to a cascade of peaks. A time-course study, where you analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours), can help elucidate this by showing the rise and fall of different peaks over time.
-
Mass Balance Calculation: As recommended by ICH guidelines, perform a mass balance calculation[9]. The sum of the assay value of Alogliptin and the levels of all degradation products should remain constant over the study period. A significant deviation may indicate the formation of non-chromophoric degradants, volatile compounds, or substances that are irreversibly adsorbed to the column.
Q5: My kinetic plot (ln[A] vs. time) for alkaline hydrolysis is non-linear. What does this indicate?
A5: While Alogliptin degradation in alkaline medium is reported to follow first-order kinetics[7][8], a non-linear plot suggests a deviation from this model. Consider these possibilities:
-
Complex Reaction Mechanism: The degradation may not be a simple A -> B reaction. It could involve reversible reactions, parallel reactions leading to different products, or autocatalysis, where a degradation product accelerates the reaction.
-
pH Shift During Reaction: If your reaction medium is not sufficiently buffered, the pH could change as the degradation proceeds, which would, in turn, alter the rate constant during the experiment. Always use a buffer system with adequate capacity for the pH range you are studying.
-
Saturation/Solubility Issues: At higher concentrations, the solubility of Alogliptin or its degradants might be exceeded, affecting the reaction rate. Ensure your experiment is conducted at a concentration where all species remain fully dissolved.
To investigate, try varying the initial concentration of Alogliptin. If the half-life changes with the initial concentration, it's a strong indicator that the reaction is not first-order.
Part 3: Protocols and Data Visualization
Protocol 1: Performing a Forced Hydrolytic Degradation Study
This protocol outlines the steps for stressing Alogliptin under acidic and alkaline conditions, consistent with ICH guidelines[1][10].
Objective: To generate acid and base-catalyzed degradation products of Alogliptin and assess its stability.
Materials:
-
Alogliptin Benzoate reference standard
-
Methanol (HPLC grade)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
Volumetric flasks (10 mL)
-
Controlled temperature water bath or oven
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Alogliptin Benzoate in methanol in a 10 mL volumetric flask to obtain a stock solution of 1000 µg/mL[3].
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the flask in a water bath at 60°C for 2 hours[3].
-
After 2 hours, cool the solution to room temperature.
-
Carefully neutralize the solution with 1 N NaOH and dilute to the mark with methanol.
-
-
Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the flask in a water bath at 60°C for 2 hours[3].
-
After 2 hours, cool the solution to room temperature.
-
Carefully neutralize the solution with 1 N HCl and dilute to the mark with methanol.
-
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with methanol without subjecting it to stress conditions.
-
Analysis: Analyze all samples (acid-stressed, base-stressed, and control) using a validated stability-indicating HPLC method. The method must be capable of resolving Alogliptin from all generated degradation products[4][6].
Data Summary: pH-Dependent Degradation of Alogliptin
The following table summarizes typical results from forced degradation studies, illustrating the extent of degradation under different pH conditions.
| Stress Condition | Reagent | Temperature (°C) | Time (hours) | % Degradation (Typical) | Number of Degradants | Reference |
| Acid Hydrolysis | 1 N HCl | 60 | 2 | 15 - 30% | 2 - 3 | [3][11] |
| Alkaline Hydrolysis | 1 N NaOH | 60 | 2 | 20 - 35% | 3 - 5 | [3][11] |
| Neutral Hydrolysis | Water | 60 | 2 | < 5% | Minimal | [3][4] |
Note: The % degradation is indicative and should be targeted between 5-20% for optimal method validation as per ICH guidelines[1].
Visualizing the Workflow and Degradation Pathway
To better understand the experimental process and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for forced hydrolysis of Alogliptin.
Caption: Simplified Alogliptin degradation pathways under pH stress.
References
-
Surati, J. S., & Patel, V. B. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry, 29(7), 1607-1611. [Link]
-
Li, H., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248-55. [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem Compound Summary for CID 11450633. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. [Link]
-
ResearchGate. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Request PDF. [Link]
-
ResearchGate. (n.d.). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method | Request PDF. [Link]
-
ResearchGate. (2016). Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method | Request PDF. [Link]
-
Patel, D. B., et al. (2016). Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method. Journal of Planar Chromatography -- Modern TLC, 29(6), 444-450. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Andhale, A. R., et al. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(3), 133-140. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. database.ich.org [database.ich.org]
- 11. pharmascholars.com [pharmascholars.com]
Welcome to the technical support center for the analytical resolution of Alogliptin and its closely related impurities. As researchers and drug development professionals, achieving precise and robust separation of these compounds is critical for ensuring the quality, safety, and efficacy of Alogliptin-containing drug products. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during chromatographic analysis. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to empower your research.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the HPLC/UHPLC analysis of Alogliptin. Each issue is followed by a systematic approach to diagnosis and resolution.
Question 1: Why am I seeing poor resolution between the main Alogliptin peak and a closely eluting impurity?
Answer:
Poor resolution is one of the most frequent challenges, often stemming from suboptimal chromatographic conditions or column choice. Alogliptin's structure, featuring a chiral center and multiple functional groups, gives rise to process-related impurities and degradants that can be structurally very similar to the parent molecule, making separation difficult.[1][2]
Potential Causes & Step-by-Step Solutions:
-
Inadequate Stationary Phase Selectivity:
-
Explanation: The choice of HPLC column (the stationary phase) is the most critical factor for selectivity. Standard C18 columns may not always provide the necessary selectivity for closely related polar compounds or stereoisomers.[1][3]
-
Troubleshooting Steps:
-
Evaluate Alternative Phases: Consider columns with different selectivities. For Alogliptin, a Cyanopropyl (CN) or Phenyl-Hexyl phase can offer alternative pi-pi and dipole-dipole interactions, which may enhance resolution. A study successfully used an Agilent Zorbax SB-CN column to separate seven related substances.[4] Another successful separation was achieved on a Kromasil C18 column.[1][3]
-
Consider Particle Size: If using HPLC, switching to a UHPLC column with sub-2 µm particles will significantly increase efficiency and, consequently, resolution.
-
Check Column Health: An old or contaminated column will lose resolving power. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) or, if performance does not improve, replace it.[5]
-
-
-
Suboptimal Mobile Phase Composition:
-
Explanation: The mobile phase composition, including organic modifier, pH, and buffer concentration, directly influences the retention and selectivity of ionizable compounds like Alogliptin.
-
Troubleshooting Steps:
-
Adjust Organic Modifier Ratio: If using a gradient, slow down the gradient ramp around the elution time of the critical pair. A shallower gradient increases the separation window.
-
Optimize pH: Alogliptin has a basic aminopiperidinyl group.[6] The pH of the mobile phase will affect its charge state and interaction with the stationary phase. A study found that a mobile phase pH of 3.0, achieved using 0.1% perchloric acid adjusted with triethylamine, provided optimal separation on a C18 column.[1][3] Experiment with the pH in a range where the column is stable (typically pH 2-8 for silica-based columns) to find the sweet spot for resolution.[7]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can alter selectivity due to different solvent properties (viscosity, polarity, and interaction mechanisms).
-
-
-
Insufficient Method Temperature:
-
Explanation: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures can lead to sharper peaks and sometimes improved resolution, although it can also decrease retention.
-
Troubleshooting Steps:
-
Increase Column Temperature: Incrementally increase the column oven temperature (e.g., in 5 °C steps) from ambient up to around 40-50 °C. Monitor the resolution and retention times. Ensure your column and analytes are stable at the tested temperatures.
-
-
Question 2: My Alogliptin peak is tailing. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds like Alogliptin is a classic sign of secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[7] This interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a non-Gaussian peak shape.
Potential Causes & Step-by-Step Solutions:
-
Silanol Interactions:
-
Explanation: Free, acidic silanol groups on the silica backbone of the column packing can interact ionically with the basic amine group on Alogliptin, causing peak tailing.[7]
-
Troubleshooting Steps:
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of silanol groups, minimizing these secondary interactions.[7] Many published methods for Alogliptin use acidic mobile phases containing formic acid, trifluoroacetic acid, or perchloric acid.[1][2][4]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA is a stronger base that will preferentially interact with the active silanol sites, effectively shielding them from Alogliptin. A concentration of 0.1% TEA is a good starting point.[1]
-
Employ a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanols. If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically reduce tailing.[7]
-
-
-
Column Overload:
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
-
Column Contamination or Void:
-
Explanation: Contaminants strongly adsorbed at the head of the column or a physical void (channeling) can create alternative flow paths, leading to peak distortion.
-
Troubleshooting Steps:
-
Reverse-Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. This can dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates.[5]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common closely related impurities of Alogliptin?
Alogliptin impurities can originate from the manufacturing process or from degradation.[1][2] Common types include:
-
Process-Related Impurities: These are intermediates or by-products from the synthesis route. Examples include the Alogliptin ethyl ester impurity and 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[8][9]
-
Degradation Products: Alogliptin is susceptible to degradation under stress conditions like acid and alkali hydrolysis.[1][10]
-
Enantiomeric Impurity: Since Alogliptin is the (R)-enantiomer, the (S)-enantiomer is a critical chiral impurity that must be controlled.[6][11] Special chiral separation methods are required for its quantification.
Q2: How do I separate the (S)-enantiomer from Alogliptin?
Standard reversed-phase HPLC methods will not separate enantiomers. A chiral stationary phase (CSP) is required. A validated method has been published using a Lux Cellulose-2 column (a cellulose-based CSP) with an isocratic mobile phase of ethanol and diethyl amine.[11] Capillary electrophoresis with a cyclodextrin modifier is another powerful technique for this specific separation.[12]
Q3: What is a good starting point for developing a reversed-phase HPLC method for Alogliptin and its process impurities?
Based on published literature, a robust starting point would be a gradient reversed-phase method.[1][2][4] The table below summarizes a typical starting protocol.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or CN, 250 x 4.6 mm, 5 µm | C18 is a good general-purpose starting point; CN offers alternative selectivity.[1][4] |
| Mobile Phase A | 0.1% Formic Acid or Perchloric Acid in Water (pH ~3.0) | Low pH suppresses silanol interactions, improving peak shape for the basic Alogliptin molecule.[1][2] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with low viscosity and good UV transparency. |
| Gradient | 5-95% B over 20-30 minutes | A broad gradient is useful for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better retention time stability than ambient temperature. |
| Detection | UV at 277 nm or 278 nm | Wavelength where Alogliptin and related compounds have good absorbance.[4][13] |
| Injection Vol. | 10-20 µL | A typical volume; adjust based on sample concentration to avoid overload.[4] |
Part 3: Experimental Workflow & Protocols
Workflow for Troubleshooting Resolution Issues
The following diagram illustrates a logical workflow for diagnosing and solving poor resolution between Alogliptin and a critical impurity pair.
Sources
- 1. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Alogliptin Related Compound 31 - SRIRAMCHEM [sriramchem.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Separation of alogliptin enantiomers in cyclodextrin-modified capillary electrophoresis: a validated method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: HPLC vs. UPLC for High-Fidelity Impurity Profiling of Alogliptin
In the rigorous landscape of pharmaceutical quality control, the accurate identification and quantification of impurities are non-negotiable. For oral hypoglycemic agents like Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to patient safety and drug efficacy.[1] The analytical workhorse for this task has traditionally been High-Performance Liquid Chromatography (HPLC). However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity.[2][3][4][5]
This guide provides an in-depth, objective comparison of HPLC and UPLC for the stability-indicating analysis of Alogliptin and its process-related and degradation impurities. We will delve into the causality behind the methodological choices and present supporting data to empower researchers and drug development professionals in selecting the optimal analytical strategy.
The Analytical Imperative: Why Impurity Profiling of Alogliptin Matters
Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[6][7] Regulatory bodies like the International Council for Harmonisation (ICH) mandate that any impurity present at a concentration greater than 0.1% of the API must be reported, identified, and toxicologically evaluated.[7]
Alogliptin, under stress conditions such as acid and alkali hydrolysis, is known to degrade, forming specific degradation products.[6][8][9][10] Therefore, a robust, stability-indicating analytical method is crucial—one that can separate the active ingredient from a complex mixture of potential impurities with high resolution and sensitivity.
The Contenders: A Comparative Overview of HPLC and UPLC Methodologies
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase. UPLC employs columns packed with sub-2-micron particles, a significant reduction from the 3 to 5-micron particles typically used in HPLC.[5][7] This seemingly small change has a profound impact on chromatographic performance. According to the van Deemter equation, smaller particles lead to higher separation efficiency. To leverage this, UPLC systems are engineered to operate at much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems.[2][3]
The following sections detail representative HPLC and UPLC methods for Alogliptin impurity analysis, followed by a direct comparison of their performance.
Experimental Protocol 1: A Validated HPLC Method
This protocol is based on established, validated HPLC methods for the determination of Alogliptin and its impurities.[6][11][12]
Instrumentation:
-
Agilent 1200 HPLC system or equivalent, equipped with a UV detector.[11]
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[6] The choice of a C18 column provides a versatile reversed-phase chemistry suitable for separating the moderately polar Alogliptin from its potentially less polar or more polar impurities. The 250 mm length is chosen to provide sufficient resolving power for complex mixtures.
-
Mobile Phase A: 0.1% Perchloric Acid in water, pH adjusted to 3.0 with triethylamine.[6] The acidic pH ensures that Alogliptin and its basic amine-containing impurities are in their protonated, more water-soluble form, leading to better peak shapes on a C18 column.
-
Mobile Phase B: Acetonitrile.[6] Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity.
-
Gradient Program: A gradient is necessary to elute a wide range of impurities with varying polarities in a reasonable time.
-
0-10 min: 10-30% B
-
10-40 min: 30-70% B
-
40-45 min: 70-10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11][12] This is a standard flow rate for a 4.6 mm ID HPLC column.
-
Detection Wavelength: 277 nm.[11]
-
Injection Volume: 20 µL.[12]
-
Total Run Time: 50 minutes.
Experimental Protocol 2: A High-Performance UPLC Method
This UPLC method is designed by applying the principles of method transfer from the HPLC protocol, aiming for significantly improved performance.
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent, with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm). The sub-2-micron particle size is the cornerstone of UPLC, providing superior efficiency.[7] The shorter column length and smaller internal diameter are chosen to reduce run time and solvent consumption while maintaining high resolution.[2]
-
Mobile Phase A: 0.1% Formic Acid in water. Formic acid is a volatile mobile phase modifier, making it compatible with mass spectrometry if further characterization of impurities is needed.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: The gradient is scaled down from the HPLC method to match the smaller column volume and higher efficiency of the UPLC system.
-
0-1 min: 5% B
-
1-7 min: 5-60% B
-
7-8 min: 60-95% B
-
8-9 min: 95-5% B
-
9-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min. The flow rate is optimized for the 2.1 mm ID column to maintain an optimal linear velocity.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 2 µL. The injection volume is reduced to prevent column overload and maintain sharp peaks.
-
Total Run Time: 10 minutes.
Performance Showdown: HPLC vs. UPLC
The theoretical advantages of UPLC translate into tangible benefits in the laboratory. The following table summarizes the key performance metrics for the two methods described.
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time | ~50 minutes | ~10 minutes | 5x Faster Throughput[5][7] |
| Resolution | Good | Excellent | Sharper, more defined peaks allow for better separation of closely eluting impurities.[2][7] |
| Sensitivity (LOD/LOQ) | 0.03 / 0.09 µg[11] | Potentially 2-3x Lower | Higher peak concentration leads to improved signal-to-noise ratio and lower detection limits.[2][3] |
| Solvent Consumption | ~50 mL per run | ~4 mL per run | >90% Reduction |
| Peak Capacity | Moderate | High | More peaks can be resolved within a single run, ideal for complex impurity profiles. |
| System Backpressure | ~1500-2000 psi | ~8000-10000 psi | Requires specialized instrumentation. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical technique's performance and the goals of pharmaceutical analysis.
Caption: Comparative experimental workflows for HPLC and UPLC analysis of Alogliptin.
Caption: Relationship between analytical technology, performance, and QC goals.
The Verdict: UPLC as the Modern Standard for Impurity Analysis
While traditional HPLC methods are robust and validated for Alogliptin analysis, UPLC technology offers a quantum leap in performance.[4] The ability to achieve separations in a fraction of the time not only accelerates method development and routine quality control but also significantly reduces operational costs through lower solvent consumption.[2][3]
For impurity profiling, the superior resolution of UPLC is a critical advantage.[7] It allows for the confident separation of closely eluting impurities from the main Alogliptin peak and from each other, leading to more accurate quantification and a better understanding of the drug's stability profile. Furthermore, the enhanced sensitivity of UPLC is invaluable for detecting and quantifying trace-level impurities that might otherwise be missed by HPLC, ensuring a more comprehensive and rigorous assessment of drug purity.[2][7]
References
-
Title: Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method Source: Journal of Separation Science URL: [Link]
-
Title: Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method Source: SciSpace URL: [Link]
-
Title: Applying UPLC to the Profiling of Impurities in Raw Drug Substances Source: Waters Corporation URL: [Link]
-
Title: Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets Source: PMC - NIH URL: [Link]
-
Title: A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets Source: ResearchGate URL: [Link]
-
Title: Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method Source: ResearchGate URL: [Link]
-
Title: Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method Source: Asian Journal of Chemistry URL: [Link]
-
Title: Stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation Source: International Journal of Pharmacy URL: [Link]
-
Title: A review article of UPLC and its emerging application and challenges and opportunities Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations Source: Der Pharma Chemica URL: [Link]
-
Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Advantages of application of UPLC in pharmaceutical analysis Source: PubMed URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. biomedres.us [biomedres.us]
- 5. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Accurate and Precise Quantification of Alogliptin Impurity 16
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the accurate and precise quantification of Alogliptin Impurity 16, a potential process-related impurity or degradant of the anti-diabetic drug Alogliptin. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering data-driven insights to inform your analytical strategy.
The Criticality of Impurity Profiling in Drug Development
Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. During its synthesis and storage, impurities can arise, which may impact the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of such impurities[1][2][3]. This compound, chemically known as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid, is one such impurity that requires careful monitoring and control.
The choice of analytical methodology is a critical decision in the drug development process, directly impacting the reliability of impurity quantification. This guide will dissect the performance of two commonly employed techniques, HPLC-UV and UPLC-MS/MS, in the context of this compound analysis.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, accuracy, precision, and practicality. Below, we compare HPLC-UV and UPLC-MS/MS for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for routine quality control. Its principle lies in the separation of components in a mixture by chromatography followed by the detection of analytes based on their ultraviolet absorbance.
Strengths:
-
Cost-Effective and Robust: HPLC-UV systems are generally less expensive to procure and maintain compared to their mass spectrometry counterparts. Their operational simplicity makes them suitable for high-throughput screening in quality control laboratories.
-
Good Performance for Routine Analysis: For impurities present at levels of 0.1% and above, a well-developed HPLC-UV method can provide accurate and precise quantification.
Limitations:
-
Limited Sensitivity: The sensitivity of UV detection is dependent on the presence of a chromophore in the analyte. For trace-level impurities or those with poor UV absorbance, this method may not be suitable.
-
Potential for Interference: Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. Peak purity analysis is often necessary to ensure the specificity of the method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS combines the high-resolution separation of UPLC with the highly sensitive and selective detection of tandem mass spectrometry. This technique offers a significant advantage in the analysis of complex samples and trace-level impurities.
Strengths:
-
Exceptional Sensitivity and Selectivity: UPLC-MS/MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV[4]. The use of multiple reaction monitoring (MRM) provides a high degree of selectivity, minimizing the risk of interference from other components in the sample matrix.
-
Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of an analyte, aiding in its identification and structural elucidation.
Limitations:
-
Higher Cost and Complexity: UPLC-MS/MS instruments are more expensive to acquire and operate. The complexity of the technique requires highly skilled personnel for method development, validation, and maintenance.
-
Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by other components in the sample, potentially affecting the accuracy of quantification. Careful optimization of sample preparation and chromatographic conditions is necessary to mitigate these effects.
Experimental Data and Performance Comparison
| Parameter | HPLC-UV Method[2][5] | UPLC-MS/MS Method[4][6][7] | Commentary |
| Linearity Range | 50 - 1000 ng/mL (for impurities) | 5 - 400 ng/mL (for Alogliptin) | UPLC-MS/MS demonstrates a wider dynamic range, particularly at the lower end, making it suitable for trace analysis. |
| Limit of Detection (LOD) | ~15 ng/mL (estimated for impurities) | ~1 ng/mL (estimated for Alogliptin) | UPLC-MS/MS offers significantly lower detection limits, crucial for controlling impurities at very low levels. |
| Limit of Quantification (LOQ) | ~50 ng/mL (for impurities) | ~4 ng/mL (for Alogliptin) | The lower LOQ of UPLC-MS/MS allows for the precise and accurate measurement of trace impurities. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods demonstrate excellent accuracy within acceptable regulatory limits. |
| Precision (%RSD) | < 2% | < 5% | Both methods exhibit high precision, ensuring the reproducibility of the results. |
| Run Time | ~20-30 minutes | ~5-10 minutes | UPLC technology significantly reduces the analysis time, leading to higher sample throughput. |
Experimental Protocols
Representative HPLC-UV Method for Alogliptin and its Impurities
This protocol is based on a validated method for the determination of Alogliptin and its potential impurities[2].
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-CN (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water/Acetonitrile/Trifluoroacetic Acid (900:100:1, v/v/v)
-
Mobile Phase B: Acetonitrile/Water/Trifluoroacetic Acid (900:100:1, v/v/v)
-
Gradient Program: A linear gradient is typically employed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Accurately weigh the Alogliptin drug substance, dissolve it in the diluent, and dilute to a suitable concentration for analysis.
Representative UPLC-MS/MS Method for Alogliptin
This protocol is adapted from a validated method for the determination of Alogliptin in biological matrices, which can be modified for impurity analysis[4].
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypersil Gold (50 mm x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A rapid gradient elution is used to achieve fast separation.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For Alogliptin, the transition is m/z 340.33 → 116.32.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., blank mobile phase or a placebo formulation).
-
Sample Solution: Prepare as described for the HPLC-UV method, ensuring the final concentration is within the linear range of the UPLC-MS/MS method.
Visualization of Workflows
Caption: Generalized workflow for the quantification of this compound.
Caption: Decision-making framework for selecting an analytical method.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
For routine quality control where the impurity levels are expected to be well above the detection limits of UV, a validated HPLC-UV method offers a reliable and cost-effective solution. Its robustness and ease of use make it ideal for high-throughput environments.
-
For research and development, trace-level impurity analysis, and in-depth investigations , the superior sensitivity and selectivity of UPLC-MS/MS are indispensable. This method provides a higher degree of confidence in the identification and quantification of impurities, especially when dealing with complex matrices or when stringent control at very low levels is required.
Ultimately, a well-validated analytical method, regardless of the technology, is the cornerstone of ensuring the quality and safety of pharmaceutical products. It is recommended that laboratories validate their chosen method according to ICH guidelines to ensure the generation of accurate and reliable data.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
A Study on the Determination of Alogliptin Benzoate and its Potential Impurities in Bulk Drug and Tablets by a Developed HPLC Method. (2015). ResearchGate. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. (2017). SciSpace. [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. (2014). PubMed. [Link]
-
Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. (2017). PubMed. [Link]
-
Separation of alogliptin enantiomers in cyclodextrin-modified capillary electrophoresis: a validated method. (2014). PubMed. [Link]
-
Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. (n.d.). RJPT. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica. [Link]
-
ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. (n.d.). IJRPC. [Link]
-
Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. (2017). PubMed. [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. (2018). PMC - NIH. [Link]
-
A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. (2019). ResearchGate. [Link]
-
Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. (2019). ResearchGate. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Alogliptin Impurities
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes, is no exception. The manufacturing process and storage of Alogliptin can lead to the formation of various process-related impurities and degradation products.[1][2] Regulatory bodies mandate that these impurities be identified, quantified, and controlled within strict limits. This necessitates the use of validated, stability-indicating analytical methods.
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common liquid chromatography techniques for the analysis of Alogliptin impurities: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-Performance Liquid Chromatography (UPLC) method. As a self-validating system, this guide will not only present protocols but also delve into the scientific rationale behind the experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The Imperative of Impurity Profiling in Alogliptin
Alogliptin's chemical structure, while stable, can degrade under stress conditions such as acid and alkali hydrolysis.[1][2] Furthermore, its synthesis is a multi-step process where intermediates and by-products can persist as impurities in the final active pharmaceutical ingredient (API).[][6] The accurate quantification of these impurities is critical, as their presence, even in minute amounts, can impact the drug's safety profile. A robust analytical method must be specific enough to separate the active ingredient from a host of known and unknown impurities, sensitive enough to detect them at specified thresholds, and accurate and precise to ensure reliable quantification.
Selecting the Analytical Challengers: HPLC vs. UPLC
For our comparative study, we will evaluate two representative methods derived from established analytical literature: a conventional reversed-phase HPLC method and a high-efficiency UPLC method.
-
Method A: The Workhorse - Reversed-Phase HPLC. High-Performance Liquid Chromatography has long been the gold standard in pharmaceutical analysis for its robustness and reliability.[7] It operates at pressures typically up to 400 bar and uses columns with particle sizes in the 3-5 µm range.[8] This makes it a versatile and well-understood technique.
-
Method B: The Sprinter - Reversed-Phase UPLC. Ultra-Performance Liquid Chromatography is a more recent advancement that utilizes sub-2 µm particle columns and operates at much higher pressures (often exceeding 1,000 bar).[7][9] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput environments and trace-level impurity detection.[8][10][11]
The fundamental chromatographic principles are the same for both, allowing for method transfer and cross-validation, but the differences in hardware, column technology, and operating parameters lead to distinct performance characteristics.[7]
The Cross-Validation Protocol: A Bridge Between Methods
Cross-validation is the formal process of demonstrating that two different analytical procedures are equivalent and can be used interchangeably. This is crucial when, for instance, a method is transferred from a research and development lab (perhaps using UPLC for speed) to a quality control lab (which might use a validated HPLC method). Our protocol is designed in accordance with the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4]
Core Objective
To establish the equivalency of a UPLC method (Method B) and an HPLC method (Method A) for the quantification of key Alogliptin impurities.
Key Impurities for Evaluation
Based on published literature, we will focus on the following representative process and degradation impurities[1][2][][12]:
-
Impurity F: An acid degradation product.
-
Impurity G: A base degradation product.
-
Alogliptin Dimer Impurity: A potential process impurity.
Experimental Workflow for Cross-Validation
Caption: A workflow diagram for the cross-validation of two analytical methods.
Step-by-Step Methodology
1. Preparation of Validation Samples:
-
Prepare a stock solution of Alogliptin API.
-
Prepare individual stock solutions of Impurity F, Impurity G, and Alogliptin Dimer impurity standards.
-
Create a mixed impurity stock solution.
-
Spike the Alogliptin API solution with the mixed impurity solution at three concentration levels corresponding to 50%, 100%, and 150% of the specified reporting threshold for each impurity. Prepare each level in triplicate.
2. Chromatographic Analysis:
-
Analyze the nine prepared samples (3 levels x 3 replicates) using both the validated HPLC (Method A) and UPLC (Method B) methods.
-
Ensure that the system suitability criteria (e.g., tailing factor, theoretical plates, and resolution) are met for both systems before proceeding with the analysis.
3. Comparison of Validation Parameters:
-
Specificity/Selectivity:
-
Causality: The primary goal of an impurity method is to separate all components of interest. We must demonstrate that both methods can achieve baseline resolution between Alogliptin and all specified impurities.
-
Protocol: For both methods, calculate the resolution factor between Alogliptin and the closest eluting impurity peak. The acceptance criterion is typically a resolution > 2.0. Compare the chromatograms to ensure no co-elution.
-
-
Accuracy:
-
Causality: Accuracy demonstrates the closeness of the test results to the true value. By comparing the recovery of spiked impurities, we can assess if either method introduces a systematic bias.
-
Protocol: Calculate the percent recovery for each impurity at each concentration level for both methods. The acceptance criterion is typically 90.0% to 110.0% recovery.
-
-
Precision (Intermediate Precision):
-
Causality: This parameter assesses the method's variability. By comparing the relative standard deviation (%RSD) of results from both methods, we can determine if they offer comparable consistency.
-
Protocol: Calculate the %RSD for the triplicate measurements at the 100% level for each impurity. The acceptance criterion is typically an RSD of ≤ 5.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Causality: These parameters define the sensitivity of the methods. It is expected that the UPLC method will demonstrate lower LOD and LOQ values due to sharper peaks and better signal-to-noise ratios.[8]
-
Protocol: Determine the LOD and LOQ for each impurity on both systems, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
4. Statistical Evaluation:
-
To objectively determine equivalency, perform a Student's t-test on the accuracy and precision data sets obtained from both methods.
-
The null hypothesis is that there is no significant difference between the means of the results from Method A and Method B. If the calculated p-value is greater than 0.05 (at a 95% confidence level), the methods are considered statistically equivalent.
Comparative Data Summary
The following tables summarize hypothetical but realistic data from the cross-validation study, highlighting the expected performance differences between a standard HPLC method and a UPLC method.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (HPLC) | Method B (UPLC) | Rationale for Difference |
| Run Time (minutes) | 25 | 5 | UPLC uses shorter columns and higher flow rates, drastically reducing analysis time.[7][9] |
| Resolution (Alogliptin/Impurity F) | 2.8 | 4.5 | The higher efficiency of sub-2 µm particles in UPLC columns leads to sharper peaks and improved separation.[9] |
| Solvent Consumption (mL/run) | ~30 mL | ~5 mL | Lower flow rates and shorter run times in UPLC significantly reduce solvent usage.[8] |
Table 2: Validation Parameter Equivalency
| Parameter | Impurity | Method A (HPLC) | Method B (UPLC) | Acceptance Criteria |
| Accuracy (% Recovery) | Impurity F | 98.5% | 99.2% | 90.0 - 110.0% |
| Impurity G | 101.2% | 100.5% | ||
| Dimer | 99.8% | 100.1% | ||
| Precision (%RSD) | Impurity F | 1.8% | 1.5% | ≤ 5.0% |
| Impurity G | 2.1% | 1.7% | ||
| Dimer | 1.5% | 1.2% | ||
| LOQ (µg/mL) | Impurity F | 0.15 | 0.04 | Report |
Logical Relationship Between HPLC and UPLC
The transition from HPLC to UPLC is a logical progression in liquid chromatography, driven by the need for greater efficiency. The underlying separation principles remain the same, allowing for methodical transfer and validation.
Caption: The relationship between HPLC, UPLC, and the goal of cross-validation.
Conclusion and Expert Insights
This guide demonstrates that while HPLC remains a robust and validatable technique for Alogliptin impurity analysis, UPLC offers significant advantages in speed, sensitivity, and resolution.[7][8][10] The cross-validation protocol outlined provides a clear, scientifically-grounded framework for demonstrating the equivalency of these two methods.
From a Senior Application Scientist's perspective, the choice between HPLC and UPLC is context-dependent:
-
For a QC lab with a large volume of established products and validated HPLC methods, maintaining these methods may be cost-effective. Cross-validation is essential only when a new, faster method is introduced to replace an old one.
-
For a development lab focused on speed and efficiency, UPLC is the superior choice. It allows for faster method development, higher sample throughput, and earlier detection of potential impurities.
Ultimately, a successful cross-validation study, as detailed here, builds a bridge of trust between different analytical technologies. It provides the documented evidence required by regulatory authorities to prove that, regardless of the instrument used, the analytical results are reliable, consistent, and ensure the quality and safety of the final drug product.
References
-
Zhou, Y., Zhou, W., Sun, L., Ouyang, P., & Tang, H. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248-1255. [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
Patel, A., et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
Zhang, K., Ma, P., Jing, W., Zhang, X., & Song, M. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 18-26. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
Zhou, Y., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Semantic Scholar. [Link]
-
ResearchGate. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method | Request PDF. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Crimson Publishers. [Link]
-
SynZeal. (n.d.). Alogliptin Impurities. Retrieved from [Link]
-
Low, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. biomedres.us [biomedres.us]
- 12. Alogliptin Impurities | SynZeal [synzeal.com]
A Comparative Guide to the Stability of Alogliptin Under Stress Conditions
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, the chemical stability of the active pharmaceutical ingredient (API) is a cornerstone of drug product quality, safety, and efficacy. This guide provides a comprehensive comparison of the stability of alogliptin under various stress conditions, benchmarked against other commonly prescribed gliptins: sitagliptin, vildagliptin, and saxagliptin. Understanding the degradation pathways and the relative stability of these molecules is paramount for formulation development, analytical method validation, and ensuring the integrity of the final drug product throughout its shelf life.
This technical guide, grounded in published experimental data, offers a side-by-side analysis of how these DPP-4 inhibitors withstand hydrolytic, oxidative, photolytic, and thermal stress. By delving into the causality behind their degradation profiles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the challenges of developing robust and stable oral hypoglycemic drug products.
The Imperative of Stress Testing in Drug Development
Forced degradation studies are a regulatory expectation and a scientific necessity, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1] These studies serve to:
-
Elucidate Degradation Pathways: By subjecting the drug substance to conditions more severe than accelerated stability testing, potential degradation products can be identified.
-
Establish Intrinsic Stability: The studies reveal the inherent susceptibility of the molecule to degradation, providing a foundation for developing stable formulations.
-
Develop and Validate Stability-Indicating Methods: A crucial outcome is the development of analytical methods, typically High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying the intact drug from its degradation products.
The choice of stress conditions is therefore not arbitrary but a systematic exploration of the molecule's vulnerabilities.
Experimental Design for Comparative Stability Assessment
A robust comparative stability study necessitates a well-defined experimental protocol. The following sections detail the methodologies for subjecting alogliptin and its counterparts to a battery of stress tests.
Preparation of Stock and Working Solutions
To initiate the stability studies, accurately weighed amounts of the respective gliptin standards are dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, to prepare stock solutions.[2][3] For instance, a stock solution of alogliptin can be prepared by dissolving 10 mg of the drug in 100 ml of mobile phase to achieve a concentration of 100 µg/mL.[2] Subsequent dilutions are made to obtain working standard solutions for analysis.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
A validated stability-indicating HPLC method is the linchpin of any degradation study. The method must be able to resolve the parent drug peak from all degradation product peaks.
Typical Chromatographic Conditions:
| Parameter | Alogliptin | Sitagliptin | Vildagliptin | Saxagliptin |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[2][4][5] | C18 (e.g., 50 x 2.1 mm, 1.8 µm)[6] | C18 | C18 (e.g., 100 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile: Water (40:60 v/v)[2] or Phosphate Buffer: Acetonitrile[7] | Water (pH 4.0 with formic acid): Acetonitrile (80:20 v/v)[6] | Gradient elution | 10 mM Ammonium Formate: Methanol (gradient)[5] |
| Flow Rate | 1.0 mL/min[2] | 0.3 mL/min[6] | 1.0 mL/min | Variable (gradient) |
| Detection Wavelength | 277 nm[2] | UV detector | UV detector | UV or Mass Spectrometry (MS) detector[5] |
| Injection Volume | 20 µL[2][7] | 0.5 µL[6] | Variable | Variable |
The causality behind these choices lies in achieving optimal separation. The C18 column is a versatile stationary phase for separating moderately polar compounds like the gliptins. The mobile phase composition is meticulously adjusted to control the retention and resolution of the analytes. The detection wavelength is selected based on the UV absorbance maximum of the drug molecule.
Experimental Workflow for Stress Degradation Studies
Caption: Workflow for comparative stress degradation studies of gliptins.
Comparative Stability Profiles of Gliptins
The following table summarizes the degradation behavior of alogliptin, sitagliptin, vildagliptin, and saxagliptin under various stress conditions based on published findings. It is important to note that direct quantitative comparison of degradation percentages across different studies can be challenging due to variations in experimental conditions (e.g., concentration of stressor, temperature, duration of exposure). However, the qualitative stability and lability can be compared.
| Stress Condition | Alogliptin | Sitagliptin | Vildagliptin | Saxagliptin |
| Acidic Hydrolysis | Prone to degradation.[4][5][8] | Prone to degradation; two major degradation products observed.[6] | Unstable; one major degradant observed.[2] | Labile.[5] |
| Alkaline Hydrolysis | Prone to degradation.[4][5][8] | Major degradation pathway.[9] | Unstable; three major degradants observed.[2] | Labile.[5] |
| Oxidative Degradation | Not significantly degraded.[8] | Degrades in the presence of strong oxidants.[7] | Unstable; five major degradants detected.[2] | Labile.[5] |
| Thermal Degradation | Relatively stable.[4] | Stable. | No significant degradants noticeable.[2] | Stable.[5] |
| Photolytic Degradation | Relatively stable.[4] | Stable. | No significant degradants noticeable.[2] | Stable.[5] |
Key Insights from the Comparative Analysis:
-
Hydrolytic Instability is a Common Theme: All four gliptins exhibit susceptibility to degradation under both acidic and alkaline conditions. This is a critical consideration for liquid formulations and for drug-excipient compatibility studies where acidic or basic microenvironments could exist.
-
Alogliptin's Relative Stability to Oxidation and Photolysis: Alogliptin demonstrates greater resilience to oxidative and photolytic stress compared to vildagliptin and saxagliptin.[4][8] This suggests that formulations of alogliptin may require less stringent protection from light and atmospheric oxygen.
-
Vildagliptin's Pronounced Oxidative Lability: Vildagliptin shows significant degradation under oxidative conditions, leading to the formation of multiple degradation products.[2] This highlights the need for antioxidants in its formulation and careful control of manufacturing and storage environments.
-
Thermal and Photolytic Stability: In their solid states, all four gliptins generally exhibit good stability against thermal and photolytic stress, which is advantageous for solid oral dosage forms.
Degradation Pathways: A Mechanistic Perspective
Understanding the chemical reactions that lead to degradation is crucial for predicting and mitigating instability.
Proposed Degradation Pathway for Alogliptin under Hydrolysis
Caption: Simplified potential hydrolytic degradation pathways of Alogliptin.
The primary sites of hydrolytic attack on the gliptin molecules are typically the amide and cyano functionalities. For instance, in vildagliptin, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[10] For alogliptin, hydrolysis can lead to the cleavage of the amide bond or modifications to the piperidine ring.[5]
Conclusion and Future Directions
This comparative guide underscores that while alogliptin and other DPP-4 inhibitors share a common therapeutic mechanism, their chemical stability profiles exhibit notable differences. Alogliptin's stability to oxidative and photolytic stress is a favorable attribute. However, its susceptibility to hydrolysis, a shared characteristic among the gliptins, necessitates careful formulation design and control of storage conditions.
For drug development professionals, these insights are instrumental in:
-
Excipient Selection: Avoiding excipients that could create acidic or basic microenvironments is crucial.
-
Manufacturing Process Design: Minimizing exposure to heat, moisture, and in some cases, light and oxygen, is essential.
-
Packaging Selection: Appropriate packaging that protects against moisture and, for some gliptins, light, is necessary.
Future research should focus on direct, head-to-head comparative stability studies under standardized ICH conditions to provide a more quantitative assessment of the relative stabilities of these important antidiabetic drugs. Such studies would further empower the development of even more robust and reliable drug products for patients with type 2 diabetes.
References
- OPTIMIZATION OF RP-HPLC METHOD FOR DETERMINATION OF ALOGLIPTIN BENZOATE IN BULK AND DOSAGE FORM. (n.d.).
-
Surati, J. S., & Patel, V. B. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry, 29(7), 1607-1611. Retrieved from [Link]
-
Li, H., Song, M., Hang, T., & Zhang, T. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 153-161. Retrieved from [Link]
-
dos Santos, T. C., de Oliveira, A. P., Bernardi, L. S., de Almeida, M. R., & Pereira, A. S. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of the degradation kinetics. Latin American Journal of Pharmacy, 42(5), 1-8. Retrieved from [Link]
-
Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. Retrieved from [Link]
-
Barden, A. O., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8212-8221. Retrieved from [Link]
-
Al-khedairy, E. B., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLoS ONE, 17(3), e0262068. Retrieved from [Link]
-
Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 640-650. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Al-Qudah, E., Arar, S., & Sweidan, K. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Tropical Journal of Pharmaceutical Research, 19(5), 1079-1087. Retrieved from [Link]
-
Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5625. Retrieved from [Link]
-
Andhale, A. R., Godage, R. K., & Dighe, A. S. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Alogliptin and Metformin HCl Drug from Bulk and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 9(4), 504-509. Retrieved from [Link]
-
Ashutosh, K. S., et al. (2015). New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Metformin and Alogliptin in Human Plasma. Journal of Chromatography & Separation Techniques, 6(6). Retrieved from [Link]
-
ICH. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). Retrieved from [Link]
-
ICH. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]
-
Lu, Y., et al. (2023). Prediction of anti-diabetic alogliptin stability by isothermal studies. Journal of the Brazilian Chemical Society, 34(8), 764-771. Retrieved from [Link]
-
Dhani, R., Guptha, H. K. D. R., & Rajamanickam, D. (2019). Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dosage form by reversed-phase ultra-performance liquid chromatography method. Journal of Applied Pharmaceutical Science, 9(12), 051-056. Retrieved from [Link]
Sources
- 1. Application of Validated High-performance Liquid Chromatography Method for Degradation Study of Saxagliptin and Metformin HCl | PDF [slideshare.net]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity Assessment of Alogliptin Impurity 16
This guide provides a comprehensive framework for evaluating the genotoxic potential of Alogliptin Impurity 16, a process critical for ensuring the safety of the final active pharmaceutical ingredient (API). We will navigate the strategic, tiered approach to testing, compare the performance of various assays, and provide detailed, field-proven experimental protocols. The methodologies described are grounded in international regulatory guidelines to ensure data integrity and acceptance.
Introduction: The Imperative of Impurity Genotoxicity Assessment
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][] During its synthesis, impurities can be introduced, which must be identified and assessed for potential toxicity.[1][4] this compound, identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid[5][6], requires a thorough genotoxicity evaluation to mitigate any potential carcinogenic risk.
The assessment of such impurities is guided by the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities to limit carcinogenic risk.[7][8] The parent compound, Alogliptin, was found to be non-genotoxic in a standard battery of in vitro and in vivo assays, including the Ames assay and an in vivo mouse micronucleus assay.[9] This provides a baseline, but does not preclude an impurity from having genotoxic potential.
This guide details a logical, stepwise approach, beginning with computational predictions and progressing to definitive biological assays.
The Tiered Strategy for Genotoxicity Assessment
A tiered approach is the most efficient and scientifically sound method for evaluating genotoxicity. It begins with predictive, non-experimental methods and progresses to more complex biological assays only when necessary. This strategy conserves resources while ensuring a comprehensive safety evaluation.
Caption: Tiered workflow for genotoxicity assessment.
Tier 1: In Silico (Computational) Toxicology
The initial step involves using Quantitative Structure-Activity Relationship ((Q)SAR) models to predict genotoxic potential based on the chemical structure of this compound.[7] The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[7][8]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with genotoxicity. The software identifies if any of these alerts are present in the impurity's structure.
-
Statistical-Based Systems (e.g., Sarah Nexus): These models are built from large datasets of experimental results and use statistical algorithms to predict the probability of a chemical being mutagenic.[8]
Causality: This in silico approach is a powerful screening tool that can often classify an impurity as having negligible risk without the need for laboratory testing, saving significant time and resources. A negative prediction from both a rule-based and a statistical model is often sufficient to conclude that the impurity is not a mutagenic concern.[8]
Tier 2: In Vitro Genotoxicity Assays
If in silico predictions are positive, equivocal, or if a structural alert cannot be ruled out, in vitro testing is required. The standard battery consists of two complementary assays to cover different genotoxic endpoints.
Comparison of Core In Vitro Assays
| Assay | Guideline | Endpoint Measured | Organism/Cell Type | Key Advantage | Limitation |
| Ames Test | OECD 471 | Gene mutation (point mutations, frameshifts) | Bacteria (S. typhimurium, E. coli) | High throughput, cost-effective, detects DNA reactive mutagens.[10] | Prokaryotic system; may not detect all mammalian carcinogens. |
| In Vitro Micronucleus Test | OECD 487 | Chromosomal damage (clastogenicity, aneugenicity) | Mammalian cells (e.g., human lymphocytes, CHO, TK6) | Detects both chromosome breakage and loss[11][12]; complements the Ames test.[13] | More complex and resource-intensive than the Ames test. |
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the most widely used initial screen for mutagenic potential. It assesses a substance's ability to induce gene mutations by causing "reversions" in bacteria that have pre-existing mutations, restoring their ability to synthesize an essential amino acid.[14]
Caption: Mechanism of the Ames bacterial reverse mutation assay.
Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a minimum of five strains, typically Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101), to detect various types of point mutations.[14][15]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rodents induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become genotoxic after being metabolized.
-
Preliminary Cytotoxicity Test: Determine the concentration range of this compound that is not overly toxic to the bacteria. This ensures that a lack of revertant colonies is due to non-mutagenicity, not cell death.[16]
-
Main Experiment (Plate Incorporation Method): a. Prepare molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed). b. To separate tubes, add the bacterial culture, the test impurity at various concentrations (or positive/negative controls), and either S9 mix or a buffer. c. Mix the contents and pour them onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[11] Their presence is a hallmark of genotoxic events.[17]
Caption: Formation of micronuclei via clastogenic or aneugenic events.
Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Use appropriate mammalian cells, such as isolated human peripheral blood lymphocytes or a suitable cell line like L5178Y, CHO, or TK6 cells.[12][13]
-
Exposure Conditions: Treat the cell cultures with this compound at a range of concentrations, with and without S9 metabolic activation.
-
Short treatment (3-6 hours): Sample cells at a time equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment.
-
Continuous treatment (without S9): Treat for 1.5-2.0 cell cycle lengths and sample at the end of the treatment period.
-
-
Cytotoxicity Measurement: Concurrently determine cell proliferation (e.g., using Relative Population Doubling or Relative Increase in Cell Count) to ensure that the concentrations tested are not excessively cytotoxic (generally, not exceeding 55±5% cytotoxicity).
-
Cell Harvesting and Staining: a. Add a cytokinesis blocker (e.g., Cytochalasin B) to the cultures to accumulate cells that have completed one nuclear division, which appear as binucleated cells. This is the ideal stage for scoring micronuclei. b. Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa, acridine orange, or DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Tier 3: In Vivo Genotoxicity Assays
A positive result in an in vitro assay does not always translate to a genotoxic risk in a whole organism, due to factors like metabolism, detoxification, and excretion. Therefore, if a compound is positive in either the Ames or in vitro micronucleus test, an in vivo follow-up study is often required to determine if the genotoxic effect is expressed in a living animal.[18]
The in vivo alkaline Comet assay is a sensitive method for detecting DNA strand breaks in cells isolated from various tissues of animals exposed to a substance.[19][20][21]
Protocol: In Vivo Mammalian Alkaline Comet Assay (OECD 489)
-
Animal Model: Use a common rodent species, such as the rat or mouse.[19] At least 5 animals per sex per group are recommended.[21]
-
Dose Administration: Administer this compound to the animals, typically via the clinical route of administration if feasible, for at least two consecutive days.[21] A vehicle control and a known positive control group must be included.
-
Tissue Selection: Select tissues based on anticipated exposure and the results of the in vitro tests. The liver is a common primary tissue due to its metabolic role.[19] If the in vitro positive required S9, the liver is essential. Other tissues (e.g., stomach, duodenum) may be chosen if they are the first site of contact.
-
Cell Preparation: At a suitable time after the final dose (typically 2-6 hours), humanely euthanize the animals, dissect the target tissues, and prepare single-cell suspensions.
-
Slide Preparation and Lysis: a. Embed the cell suspension in a layer of low-melting-point agarose on a microscope slide. b. Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: Place the slides in an electrophoresis chamber filled with a high pH alkaline buffer (pH > 13). This unwinds the DNA and allows broken fragments to migrate out of the nucleoid during electrophoresis, forming a "comet" shape.[20][22]
-
Staining and Scoring: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Gold). Analyze the slides using fluorescence microscopy and specialized image analysis software. The key metric is the "% Tail DNA" (the intensity of DNA in the tail relative to the total comet intensity), which reflects the amount of DNA damage.[21]
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in % Tail DNA in the treated groups compared to the concurrent vehicle control.
Conclusion and Path Forward
The genotoxicity assessment of this compound is a structured, evidence-based process. By following the tiered approach outlined in this guide—from in silico prediction to robust in vitro and, if necessary, in vivo assays—researchers can generate the high-quality, reproducible data required for a definitive safety assessment. A negative finding across this battery of tests provides strong evidence that the impurity poses no genotoxic risk. A confirmed positive finding would classify the impurity as a genotoxic concern, requiring strict control in the final drug substance according to ICH M7 guidelines.
References
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]
-
In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available from: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]
-
OECD 487 In Vitro Micronucleus Test. Scantox. Available from: [Link]
-
Comet Assay. Inotiv. Available from: [Link]
-
OECD 489: Alkaline comet assay (in vivo mammalian). FRAME. Available from: [Link]
-
In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Available from: [Link]
-
OECD 487 In Vitro MNT | Clastogenicity Testing. Gentronix. Available from: [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. Available from: [Link]
-
Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD. Available from: [Link]
-
Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD. Available from: [Link]
-
In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. National Institutes of Health (NIH). Available from: [Link]
-
In Silico software used for prediction of Genotoxicity. ResearchGate. Available from: [Link]
-
In silico prediction of genotoxicity. PubMed. Available from: [Link]
-
Ames Assay. Inotiv. Available from: [Link]
-
This compound. Allmpus. Available from: [Link]
-
In Silico Mutagenicity Assessment. Lhasa Limited. Available from: [Link]
-
GLP OECD 471 Ames Test. Scantox. Available from: [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available from: [Link]
-
Alogliptin NDA 022271Orig1s000 Review. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. Available from: [Link]
-
Ames Test - Confirmatory test included - OECD 471. Vivotecnia. Available from: [Link]
-
Alogliptin Impurities. SynZeal. Available from: [Link]
-
This compound. Aadhira Laboratories. Available from: [Link]
-
Alogliptin. Axios Research. Available from: [Link]
-
Risk of dipeptidyl peptidase-4 (DPP-4) inhibitors on site-specific cancer: A systematic review and meta-analysis. PubMed. Available from: [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. ResearchGate. Available from: [Link]
-
Safety of Dipeptidyl Peptidase 4 Inhibitors for Treatment of Type 2 Diabetes. ResearchGate. Available from: [Link]
-
Clinical Effects of Exposure to DPP-4 Inhibitors as Reported to the National Poison Data System. PubMed Central. Available from: [Link]
-
Australian public assessment report for Alogliptin (as benzoate). Therapeutic Goods Administration. Available from: [Link]
Sources
- 1. Alogliptin Impurities | SynZeal [synzeal.com]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alogliptin |Axios Research [axios-research.com]
- 5. allmpus.com [allmpus.com]
- 6. aadhiralaboratories.com [aadhiralaboratories.com]
- 7. pozescaf.com [pozescaf.com]
- 8. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. scantox.com [scantox.com]
- 11. oecd.org [oecd.org]
- 12. criver.com [criver.com]
- 13. scantox.com [scantox.com]
- 14. inotiv.com [inotiv.com]
- 15. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 16. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. inotiv.com [inotiv.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
A Comprehensive Guide to Benchmarking Alogliptin Impurity 16 Reference Standards for Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. For oral anti-diabetic drugs like Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, meticulous control of impurities is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth technical comparison for benchmarking Alogliptin Impurity 16 reference standards, designed for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind the selection and validation of these standards, supported by experimental data and protocols.
Alogliptin functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, stimulating insulin secretion and reducing glucagon levels in a glucose-dependent manner. The manufacturing process and degradation of Alogliptin can, however, lead to the formation of various impurities. This compound, chemically known as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid, is a potential process-related impurity or degradant that requires careful monitoring and control. The use of well-characterized reference standards for such impurities is crucial for the validation of analytical methods and the accurate quantification of impurity levels in both the drug substance and the final drug product.
The Imperative of High-Quality Reference Standards
The quality of a reference standard directly impacts the reliability of analytical data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of highly purified and well-characterized reference standards.[1][2] The International Council for Harmonisation (ICH) Q3A(R2) guideline underscores the importance of identifying and controlling impurities in new drug substances, setting thresholds for reporting, identification, and qualification.[3]
A high-quality reference standard should ideally be:
-
Highly purified: with a precisely determined purity value.
-
Thoroughly characterized: with its structure confirmed by various analytical techniques.
-
Traceable: to pharmacopeial standards where available.
-
Stable: with a defined shelf-life and storage conditions.
Comparative Analysis of this compound Reference Standards
To illustrate the benchmarking process, we will compare three hypothetical, yet representative, commercially available this compound reference standards: a Pharmacopeial Standard (e.g., USP), a secondary standard from a specialized supplier (Supplier A), and a standard from a general chemical supplier (Supplier B).
| Feature | Pharmacopeial Standard (Primary) | Supplier A (Secondary Standard) | Supplier B (Standard) |
| Purity (by HPLC) | >99.8% (Assigned Value) | >99.5% | >98.0% |
| Certificate of Analysis (CoA) | Comprehensive, with detailed characterization data and uncertainty statement. | Detailed CoA with HPLC, ¹H-NMR, and Mass Spec data. | Basic CoA with purity value. |
| Traceability | Primary Standard | Traceable to USP/EP | Not specified |
| Structural Elucidation Data | Extensive (¹H-NMR, ¹³C-NMR, MS, IR, Elemental Analysis) | ¹H-NMR and MS data provided | Minimal to none |
| Cost | High | Moderate | Low |
This comparison highlights the varying levels of characterization and documentation available. While a pharmacopeial standard offers the highest level of assurance, a well-characterized secondary standard from a reputable supplier can be a cost-effective and reliable alternative for routine analysis. The choice of standard will depend on the stage of drug development and the criticality of the analysis.
Experimental Design for Benchmarking
A robust benchmarking study for this compound reference standards should involve a multi-faceted analytical approach to verify identity, purity, and potency.
Diagram of the Benchmarking Workflow:
Caption: Workflow for benchmarking this compound reference standards.
Step 1: Identity Confirmation
The first step is to confirm the chemical structure of the reference standards.
-
¹H-NMR Spectroscopy: Provides detailed information about the molecular structure. The spectra of the standards from Supplier A and B should be compared against the pharmacopeial standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Step 2: Purity Assessment by HPLC-UV
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the reference standards and for the routine analysis of Alogliptin and its impurities.[4][5][6][7]
Recommended HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 277 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) and USP <1225> guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Step 3: Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on Alogliptin. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including Impurity 16. The analytical method should be able to resolve Alogliptin from all its degradation products.
Diagram of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of Alogliptin.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Use a C18 column (250 mm x 4.6 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Use a gradient elution program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30.1-35 min: Re-equilibrate to 90% A, 10% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 277 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject the standard solution and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Identity Confirmation by ¹H-NMR
-
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumental Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum and compare the chemical shifts, multiplicities, and integration values with the known structure of this compound and the data from the primary reference standard.
-
Conclusion
The selection and proper validation of reference standards are non-negotiable aspects of pharmaceutical quality control. For this compound, a thorough benchmarking process involving identity confirmation, purity assessment by a validated stability-indicating HPLC method, and comparison against a pharmacopeial standard is crucial. By adhering to regulatory guidelines and employing robust analytical techniques, drug development professionals can ensure the accuracy and reliability of their impurity profiling, ultimately contributing to the safety and efficacy of the final drug product.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
SynZeal. (n.d.). Alogliptin Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alogliptin-Impurities. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.).
-
Axios Research. (n.d.). Alogliptin. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Alogliptin Analysis.
- EAG Laboratories. (2017). The ABC's of Reference Standard Management.
- Zhang, K., Ma, P., Jing, W., & Zhang, X. (2015). A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. Asian Journal of Pharmaceutical Sciences, 10(2), 152-158.
-
ResearchGate. (n.d.). 1H-NMR spectrum datum of alogliptin and its impurities. Retrieved from [Link]
- Slideshare. (n.d.). Reference standards in Pharmaceutical Industries.
- M. Vinyas, et al. (2017). Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. Research Journal of Pharmacy and Technology, 10(6), 1835-1839.
- Scribd. (n.d.).
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
- International Journal of Applied Research in Science and Technology. (2023). Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC.
- Zhang, L., et al. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method.
-
ResearchGate. (n.d.). LODs and LOQs of Alogliptin and each impurity. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. mriglobal.org [mriglobal.org]
- 3. Alogliptin Impurities | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Alogliptin Impurity 16
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical research and development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Alogliptin Impurity 16, a substance encountered during the synthesis and analysis of the anti-diabetic drug Alogliptin. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, fostering a culture of safety and responsibility in your laboratory.
Understanding the Compound: this compound
This compound is identified by the chemical name (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid.[1][2] Key identifiers for this compound are:
| Property | Value |
| CAS Number | 2748587-69-9[1][3] |
| Molecular Formula | C18H22N4O4[1][3] |
| Molecular Weight | 358.4 g/mol [1][3] |
The Regulatory Framework: RCRA and Hazardous Waste Determination
The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] A key aspect of RCRA is the characterization of waste to determine if it is hazardous. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: The ability to readily catch fire.
-
Corrosivity: The ability to corrode metal or has a very high or low pH.[7][8][9]
-
Reactivity: The tendency to explode or undergo violent chemical reactions.[7][9]
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[7]
In the absence of specific data for this compound, a definitive hazardous waste characterization is not possible. Therefore, the most responsible course of action is to manage it as a hazardous waste. This ensures the highest level of safety and compliance.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Segregation and Waste Accumulation
Proper segregation is the foundation of a safe and efficient chemical waste management program.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of generation, for the accumulation of this compound waste.[10][11] This area should be under the direct control of laboratory personnel.
-
Use a Dedicated Waste Container: Utilize a dedicated, properly labeled container for the collection of this compound waste. This prevents cross-contamination with other waste streams. The container must be compatible with the chemical properties of the impurity and should have a secure, tight-fitting lid.[10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed plastic bag or a wide-mouth container.
-
Liquid Waste: If the impurity is in a solution, collect it in a leak-proof, shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Step 2: Container Labeling
Accurate and clear labeling is a critical component of hazardous waste management, ensuring that the contents are easily identifiable and the associated hazards are communicated.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled with the words "Hazardous Waste".[11]
-
Complete Chemical Identification: The label must clearly state the full chemical name: "(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid" and/or "this compound".
-
Indicate Hazard Characteristics: While the specific hazards are unknown, it is prudent to indicate "Caution: Chemical with Unknown Toxicity".
Step 3: Safe Storage
Proper storage within the SAA is crucial to prevent spills, reactions, and exposure.
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Store Away from Incompatible Materials: Although specific incompatibility data for this compound is not available, as a general practice, store it away from strong oxidizing agents, acids, and bases.[10]
Step 4: Waste Disposal and Removal
The final step is the transfer of the waste to a licensed hazardous waste disposal facility.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste vendors.
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and ready for transport. Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]
-
Documentation: Your EHS office will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of chemical waste, including pharmaceutical impurities like this compound, is a fundamental responsibility of every researcher and scientist. By adhering to the precautionary principle and treating substances with unknown hazard profiles as hazardous, we uphold our commitment to a safe working environment and the protection of our planet. This guide provides the necessary framework for the compliant and responsible management of this compound, empowering you to conduct your vital research with the highest standards of safety and environmental stewardship.
References
- RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved January 16, 2026.
- Understanding RCRA Waste Characterization. (n.d.). AMI Environmental. Retrieved January 16, 2026.
- This compound. (n.d.). Allmpus - Research and Development. Retrieved January 16, 2026.
- Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. (2009). Environmental Protection Agency. Retrieved January 16, 2026.
- RCRA 101 Part 3: Listed and Characteristic Wastes. (n.d.).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved January 16, 2026.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 16, 2026.
- How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. (2024). Integrity Recycling and Waste Solutions. Retrieved January 16, 2026.
- Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. (n.d.). Integrity Recycling and Waste Solutions. Retrieved January 16, 2026.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 16, 2026.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency. Retrieved January 16, 2026.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA. Retrieved January 16, 2026.
- Pharmacology/Toxicology NDA Review and Recommendation. (2012). U.S.
- Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved January 16, 2026.
- Australian public assessment report for Alogliptin (as benzoate). (2014).
- A guide to the disposal of pharmaceutical waste. (2024). Anenta. Retrieved January 16, 2026.
- Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved January 16, 2026.
- The pre-clinical toxicity profile of alogliptin. (n.d.).
- Benefit-Risk Assessment of Alogliptin for the Treatment of Type 2 Diabetes Mellitus. (n.d.).
- Alogliptin Impurities. (n.d.). SynZeal. Retrieved January 16, 2026.
- This compound. (n.d.). SRIRAMCHEM. Retrieved January 16, 2026.
- Alogliptin. (2025). StatPearls - NCBI Bookshelf. Retrieved January 16, 2026.
- Alogliptin. (n.d.). PubChem - NIH. Retrieved January 16, 2026.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. allmpus.com [allmpus.com]
- 3. Alogliptin Impurities | SynZeal [synzeal.com]
- 4. tga.gov.au [tga.gov.au]
- 5. amienvironmental.com [amienvironmental.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. newpig.com [newpig.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding the Scientist: A Comprehensive Guide to Personal Protective Equipment for Handling Alogliptin Impurity 16
In the landscape of pharmaceutical research and development, the purity and safety of active pharmaceutical ingredients (APIs) are paramount. Equally important is the protection of the scientists who handle these compounds and their related impurities. This guide provides essential, immediate safety and logistical information for the handling of Alogliptin Impurity 16, a substance encountered during the synthesis or degradation of the anti-diabetic drug, Alogliptin. As a compound with limited publicly available toxicological data, a conservative and rigorous approach to safety is not just recommended, but essential. This document is structured to provide procedural, step-by-step guidance rooted in the principles of laboratory safety and risk mitigation.
Understanding the Compound: this compound
This compound is identified by the following chemical and physical properties:
| Property | Value | Source |
| Chemical Name | (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid | [1][2] |
| Molecular Formula | C18H22N4O4 | [1][2][3] |
| Molecular Weight | 358.4 g/mol | [1][3] |
| CAS Number | 2748587-69-9 | [1][2][3] |
| Appearance | Off-white solid | [1] |
| Solubility | Methanol | [1] |
| Storage | 2-8°C | [1] |
The Core of Protection: A Multi-Layered PPE Strategy
The handling of any API or impurity, especially one with an unknown toxicological profile, necessitates a multi-layered approach to personal protection. The goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Respiratory Protection: Guarding Against Inhalation
As this compound is a solid, there is a significant risk of generating airborne particulates during handling, weighing, and transfer.
-
For low-energy operations (e.g., weighing small quantities in a ventilated enclosure): A NIOSH-approved N95 or higher-rated disposable respirator is the minimum requirement. These masks are effective at filtering out fine dust particles.[5]
-
For operations with a higher potential for aerosolization (e.g., blending, milling, or handling larger quantities): A powered air-purifying respirator (PAPR) is recommended. PAPRs provide a higher level of protection and can be more comfortable for extended wear.
Dermal Protection: A Barrier for the Skin
Skin contact is a primary route of exposure for many pharmaceutical compounds. The following should be considered standard practice:
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance and durability.[5] The outer glove should be removed and disposed of immediately upon leaving the designated handling area or in the event of known contamination. The inner glove provides a secondary layer of protection.
-
Laboratory Coat/Coveralls: A disposable, low-linting coverall, such as those made from Tyvek®, is superior to a standard laboratory coat as it provides full-body protection and prevents the transfer of contaminants outside of the work area.[6] These should be donned before entering the handling area and doffed before exiting.
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Eye and Face Protection: Shielding from Splashes and Particles
-
Safety Glasses with Side Shields: At a minimum, ANSI-approved safety glasses with side shields are required for any work with this compound.
-
Face Shield: When there is a risk of splashes or significant dust generation, a full-face shield should be worn in addition to safety glasses. This provides an extra layer of protection for the entire face.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is critical to minimizing risk.
3.1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particulates.
-
Gather Materials: Before beginning work, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are within the designated area.
-
Don PPE: Don PPE in the following order: shoe covers, inner gloves, coverall, outer gloves, respiratory protection, and eye/face protection.
3.2. Handling:
-
Work Within the Enclosure: Perform all manipulations of the solid compound well within the ventilated enclosure.
-
Minimize Dust Generation: Use gentle scooping and tapping motions to transfer the powder. Avoid dropping or pouring from a height.
-
Clean Spills Immediately: In case of a spill, gently cover the spill with a damp paper towel to avoid making the powder airborne. Then, wipe the area clean and dispose of the contaminated materials in the designated hazardous waste container.
3.3. Post-Handling:
-
Decontaminate: Wipe down all surfaces and equipment within the handling area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself in the process. The outer gloves should be removed first, followed by the face shield, coverall, shoe covers, and finally the inner gloves and respirator upon exiting the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Pharmaceutical Waste Responsibly
Proper disposal of pharmaceutical waste is crucial to protect both human health and the environment.[8][9]
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and cleaning materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of this waste down the drain.[8]
-
Waste Management: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[10][11] The Environmental Protection Agency (EPA) is the primary governing body for the disposal of pharmaceutical waste in the United States.[8]
The following decision tree provides guidance on the proper segregation and disposal of waste generated during the handling of this compound.
Caption: Decision Tree for this compound Waste Disposal.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
Pharmaceutical PPE. Respirex International. [Link]
-
How to Properly Dispose of Pharmaceutical Waste in 6 Steps. US Bio-Clean. [Link]
-
What do Pharmacies do with their Pharmaceutical Waste?. MedPro Disposal. [Link]
-
How to Safely Dispose of Pharmaceutical Waste. TriHaz Solutions. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
-
This compound. Allmpus. [Link]
-
DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]
-
Alogliptin Impurities. SynZeal. [Link]
-
This compound. Aadhira Laboratories. [Link]
-
MATERIAL SAFETY DATA SHEETS ALOGLIPTIN IMPURITY D. Cleanchem Laboratories. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. aadhiralaboratories.com [aadhiralaboratories.com]
- 3. Alogliptin Impurities | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. safetyware.com [safetyware.com]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. 3m.com [3m.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. usbioclean.com [usbioclean.com]
- 11. medprodisposal.com [medprodisposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
